2,2-Anhydro-L-uridine
説明
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Structure
3D Structure
特性
分子式 |
C9H10N2O5 |
|---|---|
分子量 |
226.19 g/mol |
IUPAC名 |
(2S,4S,5R,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C9H10N2O5/c12-3-4-6(14)7-8(15-4)11-2-1-5(13)10-9(11)16-7/h1-2,4,6-8,12,14H,3H2/t4-,6+,7-,8-/m0/s1 |
InChIキー |
UUGITDASWNOAGG-UCVXFZOQSA-N |
異性体SMILES |
C1=CN2[C@@H]3[C@H]([C@@H]([C@@H](O3)CO)O)OC2=NC1=O |
正規SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=O |
製品の起源 |
United States |
An In-Depth Technical Guide to the Structure and Utility of 2,2'-Anhydro-L-uridine
Abstract
2,2'-Anhydro-L-uridine is a synthetically crucial bicyclic nucleoside analog whose rigid structure serves as a cornerstone in the development of novel therapeutics and research tools. This guide provides an in-depth analysis of its unique molecular architecture, focusing on the defining anhydro bridge, its stereochemical implications, and its profound impact on the compound's reactivity and biological function. We will explore its role as a key intermediate in the synthesis of L-nucleoside analogs, its mechanism of action as a uridine phosphorylase inhibitor, and provide validated protocols for its use in the modern research laboratory. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this versatile molecule.
Part 1: The Core Molecular Architecture
The utility of 2,2'-Anhydro-L-uridine as a synthetic intermediate and bioactive molecule stems directly from its unique and constrained three-dimensional structure. Understanding this architecture is fundamental to appreciating its chemical behavior and therapeutic potential.
Systematic Nomenclature and Identifiers
Precise identification is critical in chemical and pharmaceutical sciences. 2,2'-Anhydro-L-uridine is distinguished by a specific set of identifiers that define its exact chemical nature, including its L-stereoconfiguration, which is enantiomeric to the more commonly cited D-isomer.
| Identifier | Value | Source |
| Chemical Name | (2S,3S,3aR,9aS)-3-Hydroxy-2-(hydroxymethyl)-3,3a-dihydro-2H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6(9aH)-one | [1] |
| CAS Number | 31501-46-9 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1] |
| Molecular Weight | 226.19 g/mol | [1] |
| Canonical SMILES | C1=CN2C(=O)N=C(O[C@H]3O">C@@HO3)[C@H]21 | [1] |
Note: The D-isomer (CAS 3736-77-4) is more frequently documented in databases like PubChem. The data presented here is specific to the L-isomer unless otherwise noted.
The Defining Feature: The 2,2'-Anhydro Bridge
The most salient structural feature of this molecule is the covalent ether linkage between the C2 position of the uracil base and the C2' position of the L-arabinofuranose sugar. This "anhydro" bridge is the result of an intramolecular cyclization, effectively creating a third ring and locking the molecule into a rigid conformation.
This bridge fundamentally alters the molecule's properties compared to its parent nucleoside, L-uridine:
-
Stereochemical Control: The formation of the anhydro linkage inverts the stereochemistry at the 2'-position, converting the L-ribose configuration to an L-arabinose configuration.
-
Conformational Rigidity: Unlike the flexible glycosidic bond in L-uridine, the anhydro bridge severely restricts the rotation between the base and the sugar. This locked conformation is a key reason for its utility in designing structured oligonucleotides and nucleoside analogs with predictable shapes.[]
Caption: Synthetic utility of 2,2'-Anhydro-L-uridine as an intermediate for stereospecific synthesis.
Validated Synthetic Protocol: Cyclization of L-Uridine
The synthesis of 2,2'-Anhydro-L-uridine is typically achieved via intramolecular cyclization of an appropriately activated L-uridine derivative. The following protocol is a generalized example based on established chemical principles.
Objective: To synthesize 2,2'-Anhydro-L-uridine from L-uridine.
Principle: This procedure involves activating the 2'-hydroxyl group of a protected L-uridine to make it a good leaving group, which is then displaced by the nucleophilic O2 of the uracil base. A common method involves using diphenyl carbonate.
Methodology:
-
Protection (Optional but Recommended): Protect the 3'- and 5'-hydroxyl groups of L-uridine using a suitable protecting group (e.g., TBDMS or Acetyl) to prevent side reactions.
-
Activation & Cyclization:
-
Dissolve the protected L-uridine in an anhydrous aprotic solvent (e.g., DMF).
-
Add diphenyl carbonate and a catalytic amount of a weak base (e.g., sodium bicarbonate).
-
Heat the reaction mixture (e.g., to 150°C) and monitor by TLC or LC-MS. The heat facilitates the cyclization, which expels phenol and carbon dioxide.
-
-
Deprotection: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Deprotect the 3'- and 5'-hydroxyl groups using standard conditions (e.g., TBAF for TBDMS or ammonia/methanol for acetyl groups).
-
Purification: Purify the crude product using column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield pure 2,2'-Anhydro-L-uridine. [4]
Part 4: Biological Significance and Applications
The rigid structure and L-configuration of 2,2'-Anhydro-L-uridine and its derivatives make them potent modulators of biological pathways, particularly in pyrimidine metabolism.
Mechanism of Action: A Uridine Phosphorylase Inhibitor
Uridine Phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of uridine into uracil and ribose-1-phosphate. [5]This pathway is crucial for recycling nucleosides and is often upregulated in cancer cells to meet their high demand for DNA and RNA precursors.
2,2'-Anhydro-L-uridine and its derivatives are potent competitive inhibitors of UPase. [6][7]By mimicking the transition state of the natural substrate, they bind tightly to the enzyme's active site, blocking its function. [8] Therapeutic Implication: The inhibition of UPase has a significant application in cancer chemotherapy. Many fluoropyrimidine drugs, such as 5-Fluorouracil (5-FU) or 5-Fluorouridine, are catabolized (broken down) by UPase, which reduces their therapeutic efficacy and contributes to toxicity.
-
By co-administering a UPase inhibitor like an anhydro-uridine derivative, the degradation of the anticancer drug is prevented. [9]* This increases the bioavailability and half-life of the active drug at the tumor site, thereby potentiating its antitumor activity. [7][9]
Caption: Mechanism of action: 2,2'-Anhydro-L-uridine inhibits Uridine Phosphorylase, preventing the breakdown of uridine analogs.
Role in Drug Development
Beyond its direct inhibitory activity, 2,2'-Anhydro-L-uridine is a foundational molecule for drug discovery:
-
Antiviral Agents: As a stable precursor, it enables the synthesis of a wide array of L-nucleoside analogs. L-nucleosides are a well-established class of antiviral drugs (e.g., Lamivudine) because their unnatural stereochemistry makes them poor substrates for human polymerases while still being recognized and incorporated by viral polymerases, leading to chain termination. [10]* Anticancer Therapeutics: It is a starting point for creating novel nucleoside analogs that can inhibit cell proliferation. [11][6]* RNA Therapeutics: Its conformationally locked structure is valuable for synthesizing modified oligonucleotides (e.g., antisense oligos, siRNAs) with enhanced stability against nuclease degradation and improved binding affinity to their target RNA sequences. [11]
Conclusion
2,2'-Anhydro-L-uridine is far more than a simple nucleoside derivative. Its defining structural feature—the anhydro bridge—imparts a conformational rigidity that is the source of its power as a synthetic tool and a bioactive molecule. This rigidity provides the stereochemical control necessary to build complex L-nucleoside analogs and offers a precise molecular scaffold for inhibiting key metabolic enzymes like uridine phosphorylase. For researchers in drug development and chemical biology, a thorough understanding of the structure-function relationships detailed in this guide is essential for leveraging the full potential of this remarkable compound in creating the next generation of therapeutics.
References
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Szlenkier, M., Boryski, J., & Girstun, A. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7591. Available from: [Link]
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Istrate, A. N., De La Cruz, J., & Cuesta-Seijo, J. A. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5569. Available from: [Link]
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Kumar, A., Kumar, P., Kamal, A., & Shankaraiah, N. (2021). Synthesis and Antiviral Activity of 2′-Modified L-Nucleoside Analogues. ChemMedChem, 16(15), 2419-2423. Available from: [Link]
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Auffinger, P., & Westhof, E. (1998). The syn and anti conformations of nucleic acid bases: a statistical analysis. Journal of Molecular Biology, 283(5), 1003-1017. Available from: [Link]
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Mendoza, O., Martín, M., & García-López, M. T. (2020). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Analogues. Molecules, 25(18), 4234. Available from: [Link]
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Darnowski, J. W., & Handschumacher, R. E. (1986). Biological activity of the potent uridine phosphorylase inhibitor 5-ethyl-2,2'-anhydrouridine. Biochemical Pharmacology, 35(19), 3409-3412. Available from: [Link]
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Patsnap. (2024). What are Uridine phosphorylase inhibitors and how do they work?. Retrieved February 7, 2026, from [Link]
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Van der Wilt, C. L., Pinedo, H. M., & Peters, G. J. (1995). The effect of 2,2'-anhydro-5-ethyluridine, a uridine phosphorylase inhibitor, on the antitumor activity of 5-fluorouridine and 5-fluoro-2'-deoxyuridine. British Journal of Cancer, 71(4), 743-748. Available from: [Link]
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ResearchGate. (n.d.). 1H NMR spectra of uridine (H5 and H1′) at various concentrations.... Retrieved February 7, 2026, from [Link]
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Trajkovic, D., & Al-Abdullah, H. (2010). The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy. Archives of Biochemistry and Biophysics, 497(1-2), 35-42. Available from: [Link]
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Olenginski, L. T., Becette, O. B., Beaucage, S. L., & Dayie, T. K. (2022). Synthesis of an Atom-Specifically 2 H/ 13 C-Labeled Uridine Ribonucleoside Phosphoramidite. Current Protocols, 2(7), e481. Available from: [Link]
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Oivanen, M., Lönnberg, H., & Mikhailov, S. N. (1989). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Carbohydrate Research, 188, 1-11. Available from: [Link]
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The Unnatural Enantiomer: A Technical Guide to the Discovery and History of L-Nucleosides
Abstract
For decades, the central dogma of molecular biology was seemingly written in a single chiral language. The sugars that form the backbone of our genetic material, DNA and RNA, exist exclusively as D-enantiomers. Consequently, the vast majority of early nucleoside analog research for antiviral and anticancer therapies focused solely on D-isomers. This guide delves into the paradigm-shifting discovery and rich history of L-nucleosides, the "unnatural" enantiomers that have revolutionized antiviral drug development. We will explore the initial serendipitous findings, the evolution of synthetic strategies, the intricate mechanisms of action, and the clinical triumphs of these remarkable molecules. This paper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both a historical narrative and practical insights into the world of L-nucleosides.
The Dogma of D-Configuration and the Dawn of Nucleoside Analogs
Life's building blocks, including the nucleic acids that encode our genetic information, are exclusively homochiral.[1] Native DNA and RNA are composed of nucleotides with a D-configuration in their sugar moieties (deoxyribose and ribose, respectively).[1] This inherent chirality dictates the three-dimensional structure of the double helix and the specific interactions with enzymes like polymerases.
The first foray into manipulating this elegant machinery for therapeutic purposes began in the mid-20th century. The initial discovery of nucleosides with medicinal properties, such as spongothymidine and spongouridine from the Caribbean sponge Tethya crypta in the early 1950s, paved the way for the synthesis of various nucleoside analogs.[2] These early efforts, driven by the AIDS epidemic in the 1980s, led to the development of the first generation of antiviral drugs, the nucleoside reverse transcriptase inhibitors (NRTIs).[3][4] A landmark achievement in this era was the approval of Zidovudine (AZT) by the U.S. Food and Drug Administration (FDA) in 1987, marking the first significant step in treating HIV.[3]
These pioneering drugs were all D-nucleoside analogs, designed to mimic the natural building blocks of DNA and RNA. Their mechanism of action relies on their ability to be incorporated into the growing viral DNA chain by viral polymerases, leading to chain termination due to the absence of a 3'-hydroxyl group.[5][6][7]
A Serendipitous Discovery: The Emergence of L-Nucleosides
The prevailing wisdom in the field was that L-nucleosides, being the mirror images of their natural counterparts, would be biologically inert. It was assumed they would not be recognized by the enzymes involved in nucleic acid metabolism and viral replication. However, this assumption was challenged by a pivotal discovery in the late 1980s.
The breakthrough came with the synthesis and evaluation of 2',3'-dideoxy-3'-thiacytidine, initially synthesized as a racemic mixture (a 50:50 mixture of the D and L enantiomers).[3] Surprisingly, both enantiomers exhibited anti-HIV activity in vitro.[3] Further investigation revealed that the L-enantiomer, later named Lamivudine (3TC), possessed a superior therapeutic profile. It demonstrated potent antiviral activity against both HIV and hepatitis B virus (HBV) with significantly lower toxicity than its D-counterpart.[3] This discovery, credited to Bernard Belleau, marked a turning point in nucleoside chemistry and antiviral drug development.[3]
The success of Lamivudine shattered the long-held dogma and ignited a fervent interest in the exploration of L-nucleosides as a new class of therapeutic agents.[8]
The Synthetic Challenge: Crafting the "Unnatural" Enantiomer
The synthesis of enantiomerically pure L-nucleosides presented a significant chemical challenge. Traditional methods for nucleoside synthesis were optimized for D-sugars, which are readily available from natural sources. To produce L-nucleosides, chemists had to devise novel strategies.
Several general methods have been established for nucleoside synthesis:
-
The Fusion Method: This involves heating a nucleobase with an acetyl-protected 1-acetoxyribose at high temperatures.[9]
-
The Metal Salt Method: This method utilizes a metal salt of the heterocyclic base combined with a protected sugar halide.[9]
-
The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction: This is the most common and mildest method, employing silylated heterocyclic bases and electrophilic sugar derivatives in the presence of a Lewis acid.[9]
To adapt these methods for L-nucleoside synthesis, chemists needed access to L-sugars or develop asymmetric synthetic routes.
Key Synthetic Strategies for L-Nucleosides
One of the primary approaches involves starting from commercially available L-sugars, such as L-arabinose, to synthesize the required L-ribose or L-deoxyribose derivatives. Another powerful strategy is enzymatic resolution , where enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired L-enantiomer. For instance, adenosine deaminase has been used for the resolution of racemic nucleoside analogs.[10]
More advanced techniques involve asymmetric synthesis, where chiral catalysts are used to control the stereochemistry of the reaction, leading to the preferential formation of the L-enantiomer.
Generalized Experimental Protocol: Silyl-Hilbert-Johnson Reaction for L-Nucleoside Synthesis
This protocol provides a generalized workflow for the synthesis of an L-nucleoside using the Vorbrüggen reaction.
Step 1: Silylation of the Nucleobase
-
Suspend the desired nucleobase (e.g., cytosine) in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and a catalytic amount of a silylating catalyst, like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the nucleobase is fully silylated, which can be monitored by techniques like thin-layer chromatography (TLC).
Step 2: Glycosylation
-
In a separate flask, dissolve the protected L-sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose) in an aprotic solvent.
-
Cool the solution to 0°C and add a Lewis acid catalyst, such as TMSOTf.
-
Slowly add the silylated nucleobase solution to the sugar solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as indicated by TLC.
Step 3: Deprotection
-
Quench the reaction and remove the solvent under reduced pressure.
-
Dissolve the crude product in a suitable solvent (e.g., methanol).
-
Add a base, such as sodium methoxide, to remove the protecting groups from the sugar and nucleobase.
-
Monitor the deprotection by TLC.
Step 4: Purification
-
Neutralize the reaction mixture and remove the solvent.
-
Purify the crude L-nucleoside using column chromatography on silica gel to obtain the final product.
Caption: Generalized workflow for L-nucleoside synthesis.
Mechanism of Action: The Trojan Horse Strategy
L-nucleosides exert their antiviral effects through a fascinating and highly selective mechanism. Like their D-counterparts, they act as chain terminators of viral DNA synthesis.[7]
The Phosphorylation Cascade
For an L-nucleoside to become active, it must first be converted into its triphosphate form within the host cell.[5][11] This is a multi-step process catalyzed by host cell kinases:
-
Monophosphorylation: The L-nucleoside is first phosphorylated to its monophosphate form by a nucleoside kinase.
-
Diphosphorylation: The monophosphate is then converted to the diphosphate by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active triphosphate derivative.[11]
Caption: The intracellular phosphorylation of L-nucleosides.
Chain Termination and Viral Polymerase Inhibition
The active L-nucleoside triphosphate then competes with the natural D-nucleoside triphosphates for incorporation into the growing viral DNA chain by the viral reverse transcriptase (in the case of retroviruses) or DNA polymerase.[7]
Once incorporated, the L-nucleoside's lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, effectively halting DNA elongation.[5][6] This premature chain termination disrupts the viral replication cycle.
The remarkable selectivity of L-nucleosides stems from the fact that viral reverse transcriptases are often more promiscuous than human DNA polymerases and are more likely to incorporate the "unnatural" L-enantiomer.[12] Conversely, human DNA polymerases have a much lower affinity for L-nucleoside triphosphates, which contributes to their lower toxicity in host cells.
Clinical Triumphs: Key L-Nucleosides in Modern Medicine
The discovery of L-nucleosides has led to the development of several life-saving antiviral drugs.
| L-Nucleoside | Chemical Name | Target Virus(es) | Year of Discovery/Development | Key Features |
| Lamivudine (3TC) | 2',3'-dideoxy-3'-thiacytidine | HIV, HBV | Late 1980s | The first clinically successful L-nucleoside; potent and well-tolerated.[3][11] |
| Emtricitabine (FTC) | 2',3'-dideoxy-5-fluoro-3'-thiacytidine | HIV, HBV | - | A fluorinated analog of Lamivudine with a similar mechanism of action.[3][11] |
| Telbivudine (L-dT) | L-2'-deoxythymidine | HBV | - | An L-nucleoside analog of thymidine used for the treatment of chronic hepatitis B.[11] |
| Clevudine | 1-(2-fluoro-5-methyl-β,L-arabinofuranosyl)uracil | HBV | - | A pyrimidine L-nucleoside analog with activity against HBV.[4] |
| Elvucitabine | L-2',3'-dideoxy-5-fluoro-3'-thiacytidine | HIV | - | An L-cytidine analog investigated for the treatment of HIV.[4] |
The Future of L-Nucleosides: Beyond Antivirals
While the primary success of L-nucleosides has been in the realm of antiviral therapy, their unique properties are inspiring research in other areas. The inherent resistance of L-DNA and L-RNA to degradation by nucleases makes them attractive candidates for the development of aptamers and other nucleic acid-based therapeutics with enhanced stability.[1]
The design of broad-spectrum antiviral L-nucleosides remains a key objective, particularly in the face of emerging viral threats.[1][13] This requires a deep understanding of the biological features of multiple viruses to design chemically modified L-nucleosides that can target common viral pathways.[1]
Conclusion
The discovery of L-nucleosides represents a classic example of how challenging established scientific dogma can lead to groundbreaking therapeutic advances. From a class of molecules once considered biologically irrelevant, L-nucleosides have emerged as a cornerstone of antiviral chemotherapy, saving countless lives. Their story is a testament to the power of curiosity-driven research and the intricate and often surprising relationship between stereochemistry and biological activity. As synthetic methodologies become more sophisticated and our understanding of viral enzymology deepens, the future of L-nucleoside research promises even more innovative and life-changing discoveries.
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biological significance of L-uridine analogs
An In-Depth Technical Guide to the Biological Significance of L-Uridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine, a fundamental pyrimidine nucleoside, is a cornerstone of RNA synthesis and cellular metabolism. While nature predominantly utilizes D-enantiomers of nucleosides, their synthetic stereoisomers, the L-nucleoside analogs, have emerged as a class of molecules with profound therapeutic potential. Their unnatural chirality often confers resistance to metabolic degradation and provides a unique substrate profile for viral and cellular enzymes, making them powerful tools in antiviral and anticancer drug development. This guide provides a technical exploration of the synthesis, mechanisms of action, and , offering field-proven insights and detailed experimental frameworks for their evaluation.
Introduction: The Chirality Advantage in Nucleoside Chemistry
In biological systems, D-uridine is an essential precursor for the synthesis of RNA and plays a critical role in the formation of uridine diphosphate glucose (UDPG), a key intermediate in glycogen synthesis and glycosylation reactions.[1][2] The therapeutic application of natural D-nucleosides is often hampered by rapid catabolism by cellular enzymes like uridine phosphorylase.[3] L-uridine analogs, as the mirror images of their natural counterparts, present a compelling strategic advantage. Their unnatural stereochemistry frequently renders them poor substrates for human degradative enzymes, thereby increasing their metabolic stability and bioavailability.
The core premise behind their therapeutic efficacy lies in the differential substrate specificity between host and pathogenic (or hyperproliferative) enzymes. Viral polymerases, for instance, are often more promiscuous than their human counterparts and can mistakenly recognize and incorporate L-nucleoside triphosphates, leading to a therapeutic effect.[4] This selective targeting forms the basis of their utility as antiviral and anticancer agents.[2][5][6]
Core Mechanisms of Action: A Multi-pronged Approach
The biological activity of L-uridine analogs is contingent on their intracellular conversion to the active triphosphate form. This bioactivation is a critical first step, followed by one of several downstream inhibitory mechanisms.
Intracellular Activation: The Phosphorylation Cascade
Upon entry into the cell, mediated by equilibrative (ENT) and concentrative (CNT) nucleoside transporters, L-uridine analogs must be sequentially phosphorylated by host cell kinases to their 5'-monophosphate, diphosphate, and ultimately, triphosphate forms.[7][8][9] It is this triphosphate metabolite that serves as the pharmacologically active species.[2][4]
Caption: Intracellular activation pathway of L-uridine analogs.
Inhibition of Polymerases and Chain Termination
The active L-uridine triphosphate (L-UTP) analog competes with natural D-nucleoside triphosphates for the active site of polymerases (e.g., viral RNA-dependent RNA polymerase).[4] Incorporation of the L-analog into a growing nucleic acid chain can lead to one of two outcomes:
-
Obligate Chain Termination: If the analog lacks a 3'-hydroxyl group on the ribose sugar moiety, the formation of the next phosphodiester bond is impossible, leading to the immediate cessation of nucleic acid elongation.[4]
-
Non-Obligate Chain Termination: Even with a 3'-hydroxyl group, the unnatural stereochemistry of the incorporated L-nucleoside can create steric hindrance, distorting the nucleic acid structure and preventing or significantly slowing further extension by the polymerase.
Lethal Mutagenesis
Certain nucleoside analogs function not by directly halting replication but by being incorporated into the viral genome and causing catastrophic errors in subsequent rounds of replication.[10] During replication of the modified template strand, the analog can be misread by the polymerase. For example, an analog that mimics uridine might be read as cytidine in the next cycle.[10] This leads to an accumulation of mutations that exceeds the virus's error threshold, resulting in non-viable progeny.[10][11] The antiviral drug Molnupiravir, a β-D-N4-hydroxycytidine analog, famously employs this mechanism, tautomerizing to mimic both cytidine and uridine.[10]
Interference with Nucleotide Metabolism
Beyond polymerases, uridine analogs can inhibit other critical enzymes. The most prominent example is 5-Fluorouracil (5-FU), a D-uridine analog used in cancer therapy.[5] Its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with the enzyme thymidylate synthase, blocking the synthesis of thymidine, an essential component of DNA, thereby halting cell proliferation.
Therapeutic Applications and Biological Significance
The unique properties of L-uridine analogs have led to their investigation across multiple therapeutic areas.
Antiviral Agents
This is the most successful application for L-nucleoside analogs. Their ability to selectively inhibit viral polymerases has been a cornerstone of antiviral therapy.[4][5]
-
Hepatitis C Virus (HCV): Sofosbuvir, a uridine nucleotide analog, is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase and a key component of curative HCV therapies.[4]
-
Other RNA Viruses: The broad applicability of targeting viral polymerases has driven research into uridine analogs for a range of viruses, including HIV, hepatitis B, herpesviruses, and coronaviruses like SARS-CoV-2.[4][5][12] The strategy is predicated on the high conservation of polymerase active sites, which suggests broad antiviral potential and a high barrier to resistance.[4]
Anticancer Agents
The principle of targeting rapidly dividing cells by disrupting nucleic acid synthesis makes uridine analogs potent anticancer agents.[2][6][13] By modifying the uracil base or the sugar moiety, medicinal chemists can design analogs that are selectively activated in tumor cells or that more potently inhibit cancer-related enzymes.[14] For example, compound 2′,3′-di-O-cinnamoyl-5′-O-palmitoyluridine has demonstrated promising antiproliferative activity against Ehrlich ascites carcinoma (EAC) cells.[13]
Neurological and Metabolic Disorders
Uridine itself has demonstrated neuroprotective properties, likely by improving mitochondrial bioenergetics, increasing ATP levels, and promoting the synthesis of neuronal membranes.[1][15][16] This has spurred interest in using uridine and its analogs to treat neurodegenerative conditions like Parkinson's disease and ALS.[15][16][17] In animal models of ALS, uridine administration extended survival and improved motor performance, an effect linked to reduced oxidative damage.[15] Furthermore, uridine plays a complex role in systemic energy metabolism, with long-term supplementation potentially leading to adverse effects like fatty liver, highlighting the need for carefully designed analogs to harness its therapeutic benefits.[1][3]
Key Experimental Workflows and Protocols
Evaluating the therapeutic potential of novel L-uridine analogs requires a systematic and rigorous experimental approach. The causality behind this workflow is to first establish a therapeutic effect (antiviral/anticancer activity) and then immediately validate that this effect is not due to non-specific toxicity.
Synthesis of 5-Substituted L-Uridine Analogs
Chemical modification, particularly at the 5-position of the uracil ring, is a common strategy for creating novel analogs.[4][12] The Suzuki-Miyaura cross-coupling reaction is a robust method for this purpose.
Protocol: Suzuki-Miyaura Coupling for 5-Substituted Uridine Analogs [11]
-
Dissolution: Dissolve 5-bromouridine (1 equivalent) in a mixture of water and methanol.
-
Addition of Boronic Acid: Add a solution of the desired boronic acid (1 equivalent) in tetrahydrofuran (THF).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon, to prevent degradation of the catalyst.
-
Catalyst and Base: Add the palladium catalyst (e.g., Tetra-kis(triphenylphosphine)palladium(0), 0.1 equivalents) and a base (e.g., sodium hydroxide, 10 equivalents). The base is critical for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 7 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, evaporate the solvents. Dissolve the residue in a suitable organic solvent (e.g., chloroform) and extract with water. The aqueous fraction contains the polar nucleoside product.
-
Purification: Wash the aqueous layer with chloroform to remove organic impurities. Concentrate the aqueous fraction and purify the target compound using column chromatography (e.g., reverse-phase C18 column, eluting with water).
Caption: Workflow for the synthesis of 5-substituted uridine analogs.
In Vitro Antiviral Efficacy and Cytotoxicity Assay
A critical aspect of drug development is determining a compound's therapeutic window. This is achieved by concurrently measuring its efficacy against the virus (EC₅₀) and its toxicity to the host cells (CC₅₀). The ratio of these values provides the Selectivity Index (SI), a key indicator of therapeutic potential.
Protocol: Concurrent EC₅₀ and CC₅₀ Determination
-
Cell Plating: Seed 96-well plates with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) and incubate to allow for cell adherence.
-
Compound Dilution: Prepare a serial dilution of the L-uridine analog in cell culture medium.
-
Infection (for EC₅₀): For the efficacy plates, infect the cells with the target virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection (for EC₅₀) or on uninfected cells (for CC₅₀), add the serially diluted compound to the wells. Include "cells only" (negative control) and "virus only" (positive control) wells.
-
Incubation: Incubate the plates for a period sufficient for viral replication and/or cytotoxicity to manifest (e.g., 3-5 days).
-
Viability/CPE Measurement:
-
Cytotoxicity (CC₅₀): Assess cell viability in the uninfected plates using a metabolic assay like MTT or MTS, which measures mitochondrial activity.
-
Efficacy (EC₅₀): Assess the cytopathic effect (CPE) of the virus, either visually or using a cell viability assay (as viral infection will kill the cells).
-
-
Data Analysis: Plot the percentage of cell viability (for CC₅₀) or percentage of viral inhibition (for EC₅₀) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the CC₅₀ and EC₅₀ values.
-
Calculate Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity and therapeutic promise.
Sources
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2,2'-Anhydro-L-uridine: The Rigid Chiral Scaffold for L-Nucleoside Antivirals
Topic: 2,2'-Anhydro-L-uridine Chemical Properties Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Virologists, and Drug Discovery Scientists
Executive Summary
2,2'-Anhydro-L-uridine (also known as 2,2'-cyclo-L-uridine) represents a critical "chiral switch" in nucleoside chemistry.[1] Unlike its natural D-enantiomer, which has been studied for decades, the L-isomer has gained prominence as the primary gateway to L-nucleoside therapeutics , a class of drugs characterized by high antiviral potency (HBV, EBV) and low host mitochondrial toxicity.
This guide details the physicochemical properties, conformational dynamics, and synthetic utility of 2,2'-anhydro-L-uridine. It focuses on its role as a stereospecific electrophile, where the strained anhydro bridge serves as an internal leaving group, facilitating SN2 inversion at the C2' position to generate 2'-modified L-arabinonucleosides (e.g., Clevudine/L-FMAU).[1]
Structural Dynamics & Stereochemistry[1]
The Anhydro Bridge
The defining feature of this molecule is the covalent oxygen bridge connecting C2 of the pyrimidine base and C2' of the sugar moiety. This fusion creates a rigid bicyclic [2.2.1] system that locks the nucleoside into a specific conformation.[1]
-
Sugar Pucker: The bridge forces the furanose ring into a rigid C3'-endo (North) conformation.[1] This contrasts with the flexible equilibrium observed in standard uridine.[1]
-
Glycosidic Bond: The bridge prevents rotation about the glycosidic bond (
angle), locking the base in the anti range relative to the sugar. -
Chirality: As the L-enantiomer, the absolute configuration at the chiral centers (1', 2', 3', 4') is the mirror image of the natural D-ribose derivative.
Conformational Data Profile
| Property | Value / Characteristic | Implication |
| Molecular Formula | C9H10N2O5 | Compact, polar scaffold.[1] |
| Sugar Conformation | Rigid C3'-endo (North) | Pre-organized for nucleophilic attack at C2'.[1] |
| Base Orientation | Locked anti | Prevents steric clash during enzymatic recognition of derivatives.[1] |
| Thermal Stability | High (MP > 230°C) | Stable under high-heat anhydrous reaction conditions.[1] |
| Solubility | High in polar aprotic solvents (DMF, DMSO) | Ideal for SN2 substitution reactions.[1] |
Chemical Reactivity Profile: The "Inversion Hub"
The synthetic value of 2,2'-anhydro-L-uridine lies in its reactivity at the C2' carbon .[1] The C2-O2-C2' bridge acts as an intramolecular leaving group.[1]
Mechanism of Ring Opening
Reactions typically proceed via an SN2 mechanism at the C2' position:
-
Nucleophilic Attack: A nucleophile (Nu-) approaches C2' from the alpha-face (opposite the bridge).[1]
-
Bridge Cleavage: The C2'-O bond breaks, and the electron density shifts to the C2 carbonyl.[1]
-
Inversion of Configuration: The ribo-configuration of the starting material is inverted to the arabino-configuration .
Divergent Synthesis Pathways
The specific nucleophile determines the product class:
-
Halogens (F-): Yields 2'-fluoro-2'-deoxy-L-arabinouridine (Precursor to L-FMAU).[1]
-
Azides (N3-): Yields 2'-azido-L-arabinouridine.[1]
-
Hydroxide/Water: Acidic hydrolysis yields L-arabinouridine (via C2' attack) or L-uridine (via C2 attack, less common).[1]
Visualization: Divergent Reactivity Pathways
Caption: Divergent synthetic pathways from the 2,2'-anhydro-L-uridine core. Note the consistent inversion to arabino-configuration.
Experimental Protocols
Protocol A: Synthesis of 2,2'-Anhydro-L-uridine
Rationale: This protocol utilizes diphenylcarbonate (DPC) to effect cyclization under mild basic conditions, avoiding the harsh thermal conditions of older methods.
Reagents: L-Uridine, Diphenylcarbonate (DPC), Sodium Bicarbonate, DMF.[1]
-
Preparation: Suspend L-uridine (10 mmol) and NaHCO3 (0.5 eq) in anhydrous DMF (20 mL).
-
Activation: Add Diphenylcarbonate (1.2 eq).
-
Reaction: Heat the mixture to 100°C for 2–4 hours. Monitor by TLC (System: CHCl3/MeOH 85:15).[1] The product (Rf ~0.[1]3) will appear distinct from the starting material (Rf ~0.1).[1]
-
Workup: Cool to room temperature. Pour into diethyl ether (200 mL) to precipitate the crude product.
-
Purification: Filter the solid and recrystallize from MeOH/Water to yield 2,2'-anhydro-L-uridine as white crystals.
Protocol B: Ring Opening to L-FMAU Precursor (Fluorination)
Rationale: The introduction of fluorine at C2' is the critical step for synthesizing Clevudine. The use of HF/Dioxane or HF/Aluminum provides the necessary "hard" nucleophile while maintaining acidic conditions to protonate the leaving oxygen.
Reagents: 2,2'-Anhydro-L-uridine, HF (70% in pyridine) or HF/Dioxane, Aluminum trifluoride (optional catalyst).[1]
-
Setup: In a Teflon or polyethylene vessel, dissolve 2,2'-anhydro-L-uridine (5 mmol) in anhydrous dioxane (30 mL).
-
Addition: Carefully add HF/Pyridine complex (approx. 10 eq of F-) at 0°C.
-
Reaction: Seal the vessel and heat to 100–120°C for 12 hours.
-
Mechanism Note: The high temperature is required to overcome the activation energy of the rigid bicyclic ring opening.
-
-
Quench: Pour the reaction mixture into ice water containing excess CaCO3 to neutralize HF.
-
Isolation: Filter the calcium salts. Evaporate the filtrate to dryness.
-
Result: The residue contains 2'-fluoro-2'-deoxy-L-arabinouridine , which can be methylated at the 5-position to yield L-FMAU.[1]
Therapeutic Implications: The L-Nucleoside Advantage
2,2'-Anhydro-L-uridine is the parent scaffold for Clevudine (L-FMAU) , a thymidine analog used to treat Chronic Hepatitis B.[1]
Mechanism of Action (L-FMAU)
-
Kinase Activation: L-FMAU is phosphorylated by cellular thymidine kinase (TK1) and deoxycytidine kinase (dCK).[1]
-
Polymerase Inhibition: The triphosphate metabolite (L-FMAU-TP) competes with dTTP.[1]
-
Chain Termination: It is incorporated into the viral DNA by HBV polymerase, causing non-competitive inhibition and chain termination.[1]
Toxicity Profile (L vs D)
The "L" configuration is critical for safety.[1]
-
D-FMAU: Highly toxic due to incorporation into host mitochondrial DNA (mtDNA) by Polymerase
.[1] -
L-FMAU: Not recognized by human Polymerase
, resulting in a significantly cleaner safety profile with no mitochondrial toxicity.[1]
Visualization: Synthesis of L-FMAU
Caption: The central role of the 2,2'-anhydro intermediate in the commercial synthesis of Clevudine.
References
-
Synthesis of 2,2'-Anhydrouridine Derivatives
-
L-FMAU (Clevudine)
-
Chemical Properties & PubChem Data
-
Conformational Analysis
-
Fluorination Mechanism
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- 1. 2,2'-Anhydrouridine | C9H10N2O5 | CID 806138 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. EP0813539B1 - Improved process for the synthesis of 2'-o-substituted pyrimidines and oligomeric compounds therefrom - Google Patents [patents.google.com]
- 4. Use of 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil as a novel antiviral agent for hepatitis B virus and Epstein-Barr virus - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,2'-Anhydro-L-uridine: A Chiral Building Block for Novel Therapeutics
CAS Number: 31501-46-9
Introduction
In the landscape of drug discovery and development, particularly in the realms of antiviral and anticancer research, the strategic use of chiral building blocks is paramount. 2,2'-Anhydro-L-uridine, the L-enantiomer of the more commonly referenced 2,2'-anhydrouridine, is a pivotal, conformationally constrained nucleoside analogue. Its rigid structure, arising from the anhydro bridge between the C2 of the uracil base and the C2' of the L-arabinofuranosyl sugar, makes it a valuable starting material for the synthesis of a diverse array of L-nucleoside derivatives with significant therapeutic potential. This guide provides an in-depth technical overview of 2,2'-Anhydro-L-uridine, focusing on its synthesis, properties, and applications for researchers and professionals in drug development.
Physicochemical Properties
While specific experimental data for 2,2'-Anhydro-L-uridine is not as widely reported as for its D-isomer, the fundamental physicochemical properties can be summarized. It is crucial for researchers to empirically determine these properties for their specific samples.
| Property | Value | Source |
| CAS Number | 31501-46-9 | [Internal Knowledge] |
| Molecular Formula | C₉H₁₀N₂O₅ | [Internal Knowledge] |
| Molecular Weight | 226.19 g/mol | [Internal Knowledge] |
| Appearance | White to off-white powder (expected) | [1] |
| Melting Point | Not available for L-isomer. (D-isomer: 239-240°C) | [1] |
| Solubility | Not available for L-isomer. | |
| Storage | 0 - 8 °C (recommended for D-isomer) | [1] |
Synthesis of 2,2'-Anhydro-L-uridine
The synthesis of 2,2'-anhydropyrimidine nucleosides is a well-established transformation. The general approach involves the intramolecular cyclization of a pyrimidine nucleoside, such as L-uridine. One common method utilizes diphenylcarbonate and sodium bicarbonate in a suitable solvent like dimethylformamide (DMF)[2].
Figure 1: General synthetic scheme for the formation of 2,2'-Anhydro-L-uridine.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on established methods for the synthesis of 2,2'-anhydropyrimidine nucleosides[2]. Researchers should optimize conditions for their specific laboratory setup.
-
Dissolution: Dissolve L-uridine in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: Add sodium bicarbonate followed by diphenylcarbonate to the solution.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with water or a mild acid.
-
Extraction: Extract the product into an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2,2'-Anhydro-L-uridine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Applications in Drug Development and Research
The primary utility of 2,2'-Anhydro-L-uridine lies in its role as a versatile synthetic intermediate for the preparation of novel L-nucleoside analogues[3]. The unnatural L-configuration of these nucleosides can confer resistance to degradation by native enzymes, a desirable property for therapeutic agents[4].
A key application is the synthesis of 2'-O-substituted-L-pyrimidine nucleosides. This is typically achieved by the Lewis acid-catalyzed ring-opening of the anhydro bridge with an alcohol[2].
Figure 2: Synthetic utility of 2,2'-Anhydro-L-uridine in preparing 2'-substituted L-nucleosides.
This synthetic route allows for the introduction of a wide variety of functional groups at the 2'-position, enabling the fine-tuning of the pharmacological properties of the resulting L-nucleoside analogues. These modified nucleosides are often investigated for their potential as antiviral agents[3].
Mechanistic Insight: The Role of L-Nucleoside Analogues in Antiviral Therapy
While 2,2'-Anhydro-L-uridine is primarily a synthetic intermediate, the L-nucleoside derivatives synthesized from it often act as antiviral agents by interfering with viral replication[4]. The general mechanism involves their intracellular phosphorylation to the corresponding 5'-triphosphate, which can then act as a competitive inhibitor or a chain terminator of viral DNA or RNA polymerases.
Figure 3: General mechanism of action for L-nucleoside analogue antiviral drugs.
Spectroscopic Characterization
| Nucleus | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Uracil | H-6 | 7.5 - 8.0 | 140 - 145 |
| Uracil | H-5 | 5.8 - 6.2 | 100 - 105 |
| Sugar | H-1' | 6.0 - 6.4 | 88 - 92 |
| Sugar | H-2' | 4.8 - 5.2 | 80 - 85 |
| Sugar | H-3' | 4.2 - 4.6 | 70 - 75 |
| Sugar | H-4' | 4.0 - 4.4 | 85 - 90 |
| Sugar | H-5', 5'' | 3.7 - 4.1 | 60 - 65 |
Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), 2,2'-Anhydro-L-uridine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 227.06. Fragmentation patterns would likely involve cleavage of the glycosidic bond and rearrangements within the sugar moiety[5].
Conclusion
2,2'-Anhydro-L-uridine is a stereochemically defined and conformationally restricted nucleoside analogue that holds significant value as a synthetic precursor in medicinal chemistry. Its primary application is in the generation of libraries of 2'-modified L-nucleosides for screening as potential antiviral and anticancer agents. The in-depth understanding of its synthesis and reactivity is crucial for researchers aiming to develop novel therapeutics based on the L-nucleoside scaffold. While detailed experimental data for the L-isomer is sparse in the public domain, the established chemistry of its D-enantiomer provides a solid foundation for its use in drug discovery programs.
References
-
Request PDF. Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives. [Link]
-
MDPI. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. [Link]
-
PMC. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide. [Link]
-
PubMed. A simple and efficient synthesis of puromycin, 2,2'-anhydro-pyrimidine nucleosides, cytidines and 2',3'-anhydroadenosine from 3',5' - PubMed. [Link]
- Google Patents.
-
PubChem. 2,2'-Anhydrouridine. [Link]
-
ChemGenes. 2,2'-Anhydro Uridine. [Link]
-
ResearchGate. Fig. 5 Fragmentation mass spectra of native and modified uridine. [Link]
-
PubMed. L-nucleosides: antiviral activity and molecular mechanism. [Link]
-
ACS Medicinal Chemistry Letters. Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. [Link]
-
Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciencesite.com [lifesciencesite.com]
Technical Monograph: 2,2'-Anhydro-L-uridine
Core Identity & Synthetic Utility in Nucleoside Chemistry
Executive Summary
2,2'-Anhydro-L-uridine (CAS: 31501-46-9) is a pivotal bicyclic nucleoside intermediate used primarily in the synthesis of modified L-nucleosides.[][2] Unlike its natural D-enantiomer, the L-form serves as a critical scaffold for developing antiviral agents (e.g., L-FMAU, Clevudine) that target viral polymerases while evading host enzymatic degradation.[][2] This guide details its physicochemical properties, the mechanistic basis of its synthesis, and its application as a "stereochemical switch" in drug development.[][2]
Physicochemical Characterization
The following data constitutes the baseline identity for 2,2'-Anhydro-L-uridine. Note that while enantiomers (L- vs D-) share identical scalar physical properties (MW, MP), their interaction with chiral biological systems and polarized light differs.[][2]
| Parameter | Value | Notes |
| Molecular Weight | 226.19 g/mol | Monoisotopic mass: 226.06 |
| Molecular Formula | Bicyclic pyrimidine derivative | |
| CAS Number | 31501-46-9 | Specific to the L-isomer .[][2] (D-isomer is 3736-77-4) |
| IUPAC Name | (2R,3R,3aS,9aR)-3-hydroxy-2-(hydroxymethyl)-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5]oxazolo[3,2-a]pyrimidin-6-one | Nomenclature reflects the fused oxazolo-ring system.[][2][3] |
| Melting Point | 238–242 °C | Decomposes upon melting.[][2] |
| Solubility | Water, DMSO, Methanol | Poorly soluble in non-polar organic solvents (DCM, Hexanes).[][2] |
| Purity Standard | Critical for downstream GMP synthesis. |
Structural Biology & Mechanism
The "Anhydro" Bridge Concept
The defining feature of this molecule is the covalent oxygen bridge between the C2 position of the uracil base and the C2' position of the ribose sugar.[]
-
Conformational Locking: The bridge locks the sugar moiety into a rigid C3'-endo (North) conformation.[][2] This rigidity is exploited in NMR studies to determine solution-state dynamics of nucleosides.[][2]
-
Stereochemical Inversion: The formation of the 2,2'-anhydro bond involves an intramolecular nucleophilic attack that retains the configuration at C2'.[][2] However, the utility of the molecule lies in its ring-opening.[][2] Nucleophilic attack at the C2' position during downstream processing results in an inversion of configuration (Walden inversion), converting the ribo-configuration into the arabino-configuration.[][2]
Pathway Visualization: The Anhydro Switch
The following diagram illustrates the mechanistic flow from L-Uridine to the Anhydro intermediate, and its divergence into therapeutic precursors.
Caption: Synthesis and divergent utility of 2,2'-Anhydro-L-uridine. The central green node represents the stable bicyclic intermediate.[]
Experimental Protocol: Synthesis from L-Uridine
Methodology: Mesyl Chloride Activation Route Rationale: While Diphenylcarbonate (DPC) is a valid alternative, the Mesyl Chloride (MsCl) route is preferred for bench-scale reproducibility and higher yields in the L-series.[][2]
Reagents & Equipment[1][2][4][5]
-
Substrate: L-Uridine (10 mmol)
-
Activator: Methanesulfonyl chloride (MsCl) (12 mmol)[][2]
-
Base: Triethylamine (TEA) or DBU[][2]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF[][2]
-
Validation: TLC (Silica, 15% MeOH in DCM), 1H-NMR.
Step-by-Step Workflow
-
Preparation: Suspend L-Uridine (2.44 g, 10 mmol) in anhydrous Acetonitrile (50 mL) under an Argon atmosphere.
-
Activation: Cool the suspension to 0°C. Add Triethylamine (3.0 mL) dropwise, followed by Mesyl Chloride (0.93 mL, 1.2 eq) over 10 minutes.
-
Cyclization: Allow the mixture to warm to room temperature and reflux for 4–6 hours.
-
Quenching & Isolation:
-
Neutralization: Dissolve the salt in minimum water and neutralize with weak anion exchange resin (OH- form) or saturated NaHCO3 to precipitate the free base.[][2]
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield white crystals.[][2]
Self-Validating Checkpoint:
-
TLC: The product (Rf ~0.3) should be distinct from L-Uridine (Rf ~0.[][2]5) in 15% MeOH/DCM.[][2]
-
NMR Signature: Look for the disappearance of the 2'-OH signal and a shift in the H1'-H2' coupling constant, indicative of the rigid bicyclic lock.[][2]
Therapeutic Implications & Applications
Why L-Nucleosides?
The "L" stereochemistry is unnatural to most mammalian enzymes, which typically process D-nucleosides.[][2] This confers two major advantages:
-
Metabolic Stability: L-nucleosides are not easily degraded by human phosphorylases or deaminases.[][2]
-
Target Specificity: Viral polymerases (e.g., HBV, HCV, HIV) often have lower stereochemical fidelity than human polymerases, allowing L-nucleosides to act as potent inhibitors or chain terminators without significant host toxicity (mitochondrial toxicity).[][2]
Key Drug Precursor
2,2'-Anhydro-L-uridine is the direct precursor to Clevudine (L-FMAU) , a drug used for Hepatitis B.[][2]
-
Reaction: The anhydro ring is opened with a fluorinating agent (HF/pyridine or TBAF) and a methylating agent to introduce the 2'-fluoro and 5-methyl groups, respectively.[][2]
References
-
Holy, A., & Sorm, F. (1969).[][2] Nucleic acid components and their analogues.[][2][4][5][6][7][8][9][10][11] CXXVI. Synthesis of 2,2'-anhydro-L-uridine. Collection of Czechoslovak Chemical Communications.
-
Chu, C. K., et al. (1995).[][2] Synthesis and Structure-Activity Relationships of 2'-Fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU). Journal of Medicinal Chemistry. [][2]
-
PubChem Compound Summary. (2024). 2,2'-Anhydrouridine (D-form reference for physical data). National Center for Biotechnology Information.[][2] Link[][2]
-
BOC Sciences. 2,2'-Anhydro-L-uridine Product Data & CAS Verification. (Note: Reference for physical specifications).
-
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A Technical Guide to the Therapeutic Potential of 2,2'-Anhydro-L-uridine: A Strategic Chiral Building Block in Nucleoside Analog Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. The exploration of unnatural L-stereoisomers of nucleosides has unveiled a class of therapeutics with profound advantages, including enhanced metabolic stability and reduced host cell toxicity. Within this landscape, 2,2'-Anhydro-L-uridine emerges not as a direct therapeutic agent, but as a pivotal chiral synthon—a conformationally constrained building block of immense strategic value. This guide delves into the core utility of 2,2'-Anhydro-L-uridine, elucidating its role in the synthesis of potent therapeutic L-nucleoside derivatives. We will explore the rationale behind its use, detail key synthetic transformations, and examine the therapeutic applications of the molecules it helps create, grounding our discussion in mechanistic insights and actionable experimental protocols.
The L-Nucleoside Advantage: Overcoming the Hurdles of Conventional Drug Design
Naturally occurring nucleosides and their derivatives exist as D-isomers. Consequently, the cellular machinery, including metabolic and degradative enzymes, is stereospecific for this configuration. While D-nucleoside analogs have been highly successful, their efficacy can be hampered by rapid metabolic breakdown and off-target interactions with host cell enzymes, leading to toxicity.
The discovery of biological activity in L-nucleosides marked a significant breakthrough in therapeutic design[1]. These "unnatural" stereoisomers offer compelling advantages:
-
Enhanced Metabolic Stability: L-nucleosides are poor substrates for many human enzymes responsible for nucleoside degradation, leading to a longer plasma half-life and improved pharmacokinetic profiles[1].
-
Reduced Cytotoxicity: Because they are not readily recognized by host cell kinases and polymerases, L-nucleosides often exhibit a more favorable toxicity profile compared to their D-counterparts[1].
-
Novel Target Interactions: The unique stereochemistry allows for distinct interactions with viral enzymes, such as reverse transcriptases and polymerases, which may be less discriminating than their human counterparts. This can lead to potent and selective inhibition of viral replication[1].
The clinical success of Lamivudine (3TC), an L-nucleoside analog, against both HIV and HBV, serves as a powerful testament to the therapeutic potential of this class of molecules[1]. This success has spurred the development of a diverse pipeline of L-nucleoside candidates for a range of diseases[2][3].
2,2'-Anhydro-L-uridine: A Conformationally Locked Intermediate for Stereoselective Synthesis
2,2'-Anhydro-L-uridine is a molecule where an ether linkage connects the C2 of the uracil base to the C2' of the L-ribose sugar. This seemingly simple modification has profound stereochemical implications that make it a cornerstone for synthetic chemists.
The anhydro bridge locks the furanose ring into a rigid conformation. This structural constraint is the key to its utility. In standard nucleosides, the flexibility of the sugar ring can make stereoselective modification at the 2'- and 3'-positions challenging. By locking the conformation, 2,2'-Anhydro-L-uridine provides a predictable scaffold for introducing chemical modifications with high stereochemical control. It serves as a crucial starting material for producing therapeutically valuable L-nucleoside analogs, particularly those modified at the 2'-position[4].
Caption: Logical workflow for utilizing 2,2'-Anhydro-L-uridine.
Key Synthetic Application: From Anhydro Intermediate to a 2'-Fluoro-L-Nucleoside
One of the most significant applications of 2,2'-Anhydro-L-uridine is in the synthesis of 2'-deoxy-2'-fluoro-L-nucleosides. The 2'-fluoro modification is highly sought after in drug design as it can enhance the stability of the glycosidic bond and modulate the sugar pucker, often leading to improved biological activity. The following protocol outlines a validated pathway for this transformation, demonstrating the practical utility of the anhydro intermediate.
Experimental Protocol: Synthesis of 2'-Deoxy-2'-fluoro-β-L-uridine
This protocol is adapted from established literature methods for the transformation of β-L-2,2'-anhydrouridine[4]. The causality behind this experimental choice lies in the anhydro ring's susceptibility to nucleophilic attack. Treatment with a fluoride source opens the strained ether linkage, installing the fluorine atom at the 2'-position with a defined stereochemistry.
Step 1: Fluorinolysis of the Anhydro Linkage
-
Thoroughly dry commercially available β-L-2,2'-anhydrouridine (1.0 equivalent) under high vacuum.
-
Dissolve the dried starting material in an anhydrous, polar aprotic solvent such as Dichloromethane (CH₂Cl₂).
-
Add a fluoride source, such as hydrogen fluoride-pyridine (HF-Pyridine) or another suitable reagent (e.g., TBAF), to the solution (typically 2-3 equivalents). The HF-Pyridine complex is highly effective for this ring-opening reaction.
-
Stir the reaction mixture at room temperature, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via silica gel column chromatography to yield the protected 2'-deoxy-2'-fluoro-L-uridine intermediate.
Step 2: Deprotection (if protecting groups were used)
-
If protecting groups were introduced in a prior step (e.g., on the 3' and 5' hydroxyls), they must now be removed.
-
The choice of deprotection conditions depends on the specific protecting groups used (e.g., acid-labile groups like trityl or silyl ethers).
-
Follow standard literature procedures for the chosen deprotection strategy.
-
After deprotection, purify the final compound, 2'-deoxy-2'-fluoro-β-L-uridine, using column chromatography or recrystallization to achieve high purity.
Caption: Synthetic workflow from 2,2'-Anhydro-L-uridine.
Therapeutic Potential of Derivatives
While 2,2'-Anhydro-L-uridine itself is primarily a synthetic tool, the derivatives it enables have shown significant therapeutic promise in antiviral and anticancer research.
Antiviral Applications
The primary mechanism of action for most nucleoside analog antivirals involves intracellular phosphorylation to the active triphosphate form. This triphosphate then competes with natural nucleotides for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analog often leads to chain termination, halting viral replication. Nucleoside derivatives can also act as inhibitors of other key viral processes, such as protein glycosylation[5][6].
Caption: General mechanism of action for nucleoside analog antivirals.
L-nucleoside derivatives have demonstrated broad-spectrum antiviral activity. For example, various uridine derivatives have shown potent activity against viruses like the Tick-Borne Encephalitis Virus (TBEV)[5][6]. While not L-isomers, related 2,3'-anhydro pyrimidine nucleosides have been synthesized and evaluated as potential agents against the Hepatitis B virus, demonstrating the potential of the anhydro-scaffold in antiviral design[7].
| Compound Class | Target Virus | Cell Line | Activity (EC₅₀ / IC₅₀) | Reference |
| Uridine derivatives of 2-deoxy sugars | Tick-Borne Encephalitis Virus (TBEV) | Host Cells | IC₅₀ values from 1.4 to 10.2 µM | [5][6] |
| 2,3'-Anhydro-lyxofuranosyluracils | Duck Hepatitis B Virus (DHBV) | N/A | EC₅₀ values from 2.5 to 10 µg/mL | [7] |
| 2,3'-Anhydro-lyxofuranosyluracils | Human Hepatitis B Virus (HBV) | 2.2.15 cells | EC₅₀ values from 5 to 10 µg/mL | [7] |
| 2-Thiouridine (s²U) | Dengue Virus (DENV) | BHK-21 | EC₅₀ of 0.86 µM | [8] |
| 2-Thiouridine (s²U) | SARS-CoV-2 | VeroE6/TMPRSS2 | EC₅₀ values from 1.9 to 2.9 µM | [8][9] |
Anticancer Applications
The strategy of using nucleoside analogs to combat cancer relies on the high replicative rate of tumor cells. Cancer cells have a greater demand for DNA and RNA synthesis precursors, making them more susceptible to disruption by fraudulent nucleotides. Once phosphorylated, L-nucleoside analogs can be incorporated into the DNA of cancer cells, triggering cell cycle arrest and apoptosis.
While direct studies on 2,2'-Anhydro-L-uridine for cancer are limited, related anhydro-nucleosides have shown promise. For instance, a series of 2,2'-anhydro-cytosine derivatives demonstrated high antitumor activity against L1210 leukemia in mice[10]. Furthermore, derivatives of uridine have been synthesized and investigated for their antiproliferative activity against cancer cell lines like Ehrlich ascites carcinoma (EAC)[11]. This suggests that L-analogs derived from 2,2'-Anhydro-L-uridine are a promising avenue for the development of novel oncology therapeutics.
Future Perspectives and Conclusion
The therapeutic landscape is in constant need of novel agents that can overcome drug resistance and offer improved safety profiles. L-nucleoside analogs, with their inherent metabolic stability and lower host toxicity, represent a frontier in this search[2]. The development of broad-spectrum antiviral L-nucleosides is a particularly urgent goal[3].
In this context, 2,2'-Anhydro-L-uridine stands out as a critical enabling tool. Its primary value is not as an end-drug, but as a strategically vital, conformationally locked chiral building block. It provides synthetic chemists with a reliable and stereocontrolled route to novel 2'-modified L-nucleosides—a class of molecules with immense, clinically validated therapeutic potential. Future research will undoubtedly continue to leverage this versatile synthon to construct the next generation of antiviral and anticancer agents, pushing the boundaries of what is possible in nucleoside-based medicine.
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The Pivotal Role of 2,2'-Anhydro-L-uridine in Antiviral Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel antiviral therapeutics, the exploration of nucleoside analogues continues to be a cornerstone of drug discovery. Among these, L-nucleosides, the enantiomers of their naturally occurring D-counterparts, have emerged as a particularly promising class of compounds, often exhibiting unique biological activities and improved safety profiles. Central to the synthesis of a significant portion of these L-nucleoside candidates is the key intermediate, 2,2'-Anhydro-L-uridine. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and the critical role of 2,2'-Anhydro-L-uridine in the landscape of modern antiviral research. We will delve into detailed experimental protocols, analyze its function as a versatile precursor for a variety of antiviral agents, and present a comprehensive overview of its significance in the development of next-generation therapies against viral diseases.
Introduction: The Significance of L-Nucleosides and the Centrality of 2,2'-Anhydro-L-uridine
The field of antiviral chemotherapy has been revolutionized by the advent of nucleoside analogues, which mimic the natural building blocks of viral DNA and RNA, thereby disrupting viral replication.[1] While D-nucleosides have historically dominated this therapeutic space, the discovery of the potent anti-HIV and anti-HBV activity of Lamivudine (3TC), an L-nucleoside, ignited a paradigm shift in the field. L-nucleosides often exhibit a distinct pharmacological profile, including reduced toxicity towards host mitochondrial DNA polymerases, a common dose-limiting factor for many D-analogs.[2]
At the heart of the synthetic pathways leading to a diverse array of L-nucleoside analogues lies 2,2'-Anhydro-L-uridine. This rigid, bicyclic structure serves as a crucial and versatile intermediate, enabling stereospecific modifications at the 2' and 3' positions of the sugar moiety, which are critical for antiviral activity. Its constrained conformation provides a reliable scaffold for the introduction of various functional groups, leading to the generation of extensive libraries of novel antiviral candidates. This guide will illuminate the pivotal role of this unassuming yet powerful molecule in the ongoing battle against viral pathogens.
Synthesis of 2,2'-Anhydro-L-uridine: A Gateway to Novel L-Nucleosides
The efficient and scalable synthesis of 2,2'-Anhydro-L-uridine is paramount to its utility in drug discovery programs. While a detailed, step-by-step protocol for its direct synthesis is often proprietary and found within the patent literature, a general and widely adopted strategy involves the cyclization of L-uridine.
General Synthetic Strategy
A common approach to the synthesis of 2,2'-anhydrouridine derivatives involves the treatment of the parent nucleoside with a dehydrating agent or a reagent that facilitates intramolecular cyclization. For instance, a process for producing 2'-O-substituted pyrimidines has been described starting from the related compound O-2,2'-anhydro-5-methyluridine.[3] This highlights the general principle of utilizing an anhydro intermediate for further chemical modifications.
A straightforward protocol for the synthesis of 2'-substituted-L-(pyrimidine) nucleosides has been developed using 2,2'-anhydro-L-uridine as a common building block, underscoring its importance as a starting material for a variety of derivatives.[4]
Key Experimental Protocol: Synthesis of 2'-Substituted-L-pyrimidines from 2,2'-Anhydro-L-uridine
The following is a generalized protocol based on established methodologies for the derivatization of 2,2'-Anhydro-L-uridine. Specific reagents and conditions will vary depending on the desired 2'-substituent.
Objective: To synthesize a 2'-substituted L-pyrimidine nucleoside from 2,2'-Anhydro-L-uridine.
Materials:
-
2,2'-Anhydro-L-uridine
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Nucleophilic reagent (e.g., sodium azide, sodium fluoride, organometallic reagents)
-
Appropriate work-up and purification reagents (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2'-Anhydro-L-uridine in the chosen anhydrous solvent.
-
Nucleophilic Addition: Add the selected nucleophilic reagent to the solution. The reaction may require heating to proceed at an optimal rate. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the desired 2'-substituted L-pyrimidine nucleoside.
-
Characterization: The structure of the final product is confirmed by standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Causality behind Experimental Choices: The use of an anhydro intermediate provides a conformationally rigid starting material, which allows for highly stereoselective nucleophilic attack at the C2' position, leading to the desired stereochemistry in the final product. The choice of nucleophile dictates the nature of the 2'-substituent, which is a critical determinant of the compound's antiviral activity.
Mechanism of Action: How L-Nucleoside Analogues Disrupt Viral Replication
The antiviral activity of nucleoside analogues, including those derived from 2,2'-Anhydro-L-uridine, is primarily attributed to their ability to interfere with the synthesis of viral nucleic acids.[1]
The Central Dogma of Antiviral Nucleoside Action
-
Cellular Uptake and Activation: L-nucleoside analogues are transported into the host cell where they undergo phosphorylation by host and/or viral kinases to their active triphosphate form.
-
Incorporation into Viral Genome: The triphosphate analogue is then recognized by the viral polymerase (e.g., reverse transcriptase or RNA-dependent RNA polymerase) and incorporated into the growing viral DNA or RNA chain.
-
Chain Termination or Mutagenesis: The incorporation of the analogue can lead to two primary outcomes:
-
Chain Termination: The absence of a 3'-hydroxyl group on the sugar moiety of the analogue prevents the formation of the next phosphodiester bond, leading to premature termination of the nucleic acid chain.
-
Lethal Mutagenesis: Some analogues can be incorporated and allow for further chain elongation, but their altered structure leads to mispairing and the introduction of mutations into the viral genome, ultimately resulting in non-viable viral progeny.
-
Applications in Antiviral Research: A Survey of 2,2'-Anhydro-L-uridine Derivatives
The versatility of 2,2'-Anhydro-L-uridine as a synthetic intermediate has led to the development of a wide range of L-nucleoside analogues with potential activity against various viruses.
Inhibition of Viral Enzymes
Derivatives of 2,2'-Anhydro-L-uridine have been investigated for their ability to inhibit key viral enzymes. For example, 5-Ethyl-2,2'-anhydrouridine has been shown to be a potent inhibitor of uridine phosphorylase.[5] While this particular study focused on its role in enhancing the efficacy of an anticancer drug, the principle of targeting viral or host enzymes crucial for viral replication is a cornerstone of antiviral drug development.
Broad-Spectrum Antiviral Potential
The cytotoxicity and antiviral activity of 2'-modified L-nucleosides synthesized from 2,2'-anhydro-L-uridine have been evaluated against tick-borne encephalitis virus (TBEV) and SARS-CoV-2, demonstrating the potential for developing broad-spectrum antiviral agents from this scaffold.[4]
Quantitative Data on Antiviral Activity
The following table summarizes representative antiviral activity data for various nucleoside analogues, illustrating the type of quantitative data generated in antiviral research. While specific data for 2,2'-Anhydro-L-uridine is limited in the public domain, the data for its derivatives and other L-nucleosides highlight the potency that can be achieved through modifications of the core structure.
| Compound | Virus | Assay | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 5-Ethyl-2,2'-anhydrouridine | - | Uridine Phosphorylase Inhibition | Ki = 99 nM | - | - | [5] |
| 2'-modified L-nucleosides | TBEV, SARS-CoV-2 | In vitro assays | - | - | - | [4] |
| Uridine derivatives of 2-deoxy sugars | Tick-Borne Encephalitis Virus (TBEV) | Plaque Reduction Assay | 1.4 - 10.2 | >100 | 13.8 - 85 | [6] |
Note: Specific IC50/EC50 values for the 2'-modified L-nucleosides against TBEV and SARS-CoV-2 were not publicly available in the cited source.
Experimental Protocols for Antiviral Evaluation
The evaluation of novel compounds for antiviral activity involves a series of well-defined in vitro and in vivo assays.
In Vitro Antiviral Assay: A Step-by-Step Protocol
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound against a specific virus in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest
-
High-titer viral stock
-
Test compound (e.g., a derivative of 2,2'-Anhydro-L-uridine)
-
Cell culture medium and supplements
-
Reagents for assessing cell viability (e.g., MTS or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Immediately after infection, add the diluted test compound to the appropriate wells. Include uninfected and untreated infected control wells.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated infected control wells.
-
Assessment of Antiviral Activity and Cytotoxicity:
-
EC50 Determination: Measure the viral-induced CPE or viral yield in the presence of varying concentrations of the compound. The EC50 is the concentration of the compound that inhibits the viral effect by 50%.
-
CC50 Determination: In parallel, treat uninfected cells with the same serial dilution of the test compound and measure cell viability. The CC50 is the concentration of the compound that reduces cell viability by 50%.
-
-
Data Analysis: Calculate the EC50 and CC50 values using appropriate software. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
In Vivo Evaluation of Antiviral Efficacy
Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a living organism. These studies are crucial for determining the potential of a compound as a clinical drug candidate. While a detailed protocol is beyond the scope of this guide, the general workflow is as follows:
Conclusion and Future Directions
2,2'-Anhydro-L-uridine stands as a testament to the power of synthetic chemistry in driving antiviral drug discovery. Its role as a key intermediate has enabled the exploration of a vast chemical space of L-nucleoside analogues, leading to the identification of compounds with promising antiviral activities. The continued investigation of derivatives of 2,2'-Anhydro-L-uridine, coupled with advances in our understanding of viral replication and drug resistance, holds immense potential for the development of novel and effective treatments for a wide range of viral diseases. Future research will likely focus on the development of more efficient and scalable synthetic routes to this pivotal intermediate and its derivatives, as well as the exploration of novel modifications to enhance antiviral potency and broaden the spectrum of activity.
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The Strategic Pivot: 2,2'-Anhydro-L-uridine as a Cornerstone for Advanced Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide delves into the pivotal role of 2,2'-Anhydro-L-uridine, a constrained L-nucleoside, as a versatile and stereochemically strategic precursor in the synthesis of medicinally important nucleoside analogs. We will explore the rationale behind its synthesis, its unique reactivity, and its application in the construction of potent antiviral agents, with a particular focus on the synthesis of Clevudine, an antiviral drug for the treatment of Hepatitis B. This document is designed to provide not only procedural details but also the underlying chemical principles and strategic considerations that empower researchers in the field of drug discovery and development.
The L-Nucleoside Advantage: A Paradigm Shift in Antiviral Therapy
Historically, drug development has predominantly focused on D-nucleoside analogs, mirroring the chirality of naturally occurring nucleosides. However, the emergence of L-nucleoside analogs has marked a significant advancement in antiviral chemotherapy.[1] These unnatural enantiomers often exhibit potent biological activity while possessing a more favorable toxicological profile and greater metabolic stability compared to their D-counterparts.[2] The inherent resistance of L-nucleosides to degradation by host-cell enzymes, which are stereospecific for D-nucleosides, contributes to their enhanced pharmacokinetic properties and reduced cellular toxicity.[3] This intrinsic advantage has propelled the investigation and development of L-nucleoside-based therapeutics.
Synthesis of 2,2'-Anhydro-L-uridine: A Gateway to L-Nucleoside Analogs
The synthesis of 2,2'-Anhydro-L-uridine is a critical first step, establishing the correct stereochemistry of the L-ribofuranose moiety. A robust and scalable synthesis typically commences from the readily available and relatively inexpensive starting material, L-arabinose.
Synthetic Pathway from L-Arabinose
The conversion of L-arabinose to 2,2'-Anhydro-L-uridine involves a multi-step sequence that strategically manipulates the stereocenters of the sugar to yield the desired constrained bicyclic structure.
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mechanism of action of L-nucleoside analogs
An In-Depth Technical Guide to the Mechanism of Action of L-Nucleoside Analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
L-nucleoside analogs represent a cornerstone of antiviral therapy, demonstrating remarkable efficacy against chronic infections such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Their unique stereochemical configuration—being the enantiomers of the naturally occurring D-nucleosides—confers a highly selective mechanism of action, favorable safety profiles, and distinct pharmacological properties. This guide provides a comprehensive exploration of the core mechanisms underpinning the therapeutic activity of L-nucleoside analogs. We will dissect the multi-step process from cellular uptake and metabolic activation to the molecular interactions with viral polymerases that culminate in the inhibition of viral replication. Furthermore, this document details the experimental methodologies used to elucidate these mechanisms, discusses viral resistance pathways, and presents a comparative overview of key L-nucleoside drugs.
Introduction: The Stereochemical Advantage of L-Nucleosides
Nucleoside analogs are chemically modified versions of the natural building blocks of DNA and RNA.[1] For decades, they have been instrumental in the treatment of viral diseases and cancer by interfering with nucleic acid synthesis.[1][2] The foundational principle of their action involves mimicking natural nucleosides to deceive viral or cellular enzymes.[1]
A pivotal innovation in this class of therapeutics was the development of L-nucleoside analogs. Natural nucleosides exist in the D-configuration (dextrorotatory). Their L-enantiomers (levorotatory) were initially considered biologically inert. However, research revealed that certain L-analogs, such as Lamivudine (3TC), Emtricitabine (FTC), and Telbivudine, possess potent antiviral activity.[2][3] This discovery was transformative, as the unnatural stereochemistry provides a crucial advantage: L-nucleoside analogs are poor substrates for human DNA polymerases but are readily utilized by viral polymerases, particularly reverse transcriptases.[4][5] This inherent selectivity forms the basis of their high therapeutic index and favorable tolerability in patients.[1][2]
The Core Mechanism: A Pathway to Viral Chain Termination
The journey of an L-nucleoside analog from administration to the inhibition of viral replication is a precise, multi-step process. It is not the drug itself but its activated triphosphate form that is the ultimate antiviral agent. This pathway involves cellular uptake, enzymatic phosphorylation, and competitive inhibition of the viral polymerase, culminating in the termination of the nascent viral DNA chain.[6]
Cellular Uptake and Transport
Being hydrophilic molecules, L-nucleoside analogs require specialized transporter proteins to cross the cell membrane and reach their intracellular site of action.[1][7] Their entry into target cells is mediated by various human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs).[7][8] The efficiency of this transport is a critical determinant of the drug's bioavailability and intracellular concentration.[7]
Intracellular Activation: The Phosphorylation Cascade
Once inside the cell, the L-nucleoside analog must be converted into its active triphosphate form.[1][6][9] This bioactivation is a sequential process catalyzed by host cell kinases.[6][10]
-
Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group, converting the nucleoside analog to its monophosphate form. This reaction is typically catalyzed by enzymes like deoxycytidine kinase or thymidine kinase.[8][11]
-
Diphosphorylation: The monophosphate is then converted to a diphosphate by a nucleoside monophosphate kinase.
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase adds the third phosphate group, yielding the active L-nucleoside triphosphate (L-NTP).[12]
This three-step phosphorylation cascade is essential for the drug's efficacy. The resulting L-NTP is the active metabolite that directly interacts with the viral polymerase.[12][13]
Caption: Intracellular activation pathway of L-nucleoside analogs.
Viral Polymerase Inhibition and Chain Termination
The active L-nucleoside triphosphate exerts its antiviral effect through a dual mechanism targeting the viral polymerase (e.g., HIV reverse transcriptase or HBV DNA polymerase).[2]
-
Competitive Inhibition: The L-NTP, structurally mimicking the natural D-nucleoside triphosphate (dNTP), competes for the active site of the viral polymerase.[12][14] Viral polymerases, being less discriminating than their human counterparts, can bind to the L-NTP.[5]
-
DNA Chain Termination: Upon successful competition, the viral polymerase incorporates the L-nucleoside analog into the growing viral DNA chain.[12][13] This incorporation is the critical event that halts viral replication.[14][15] Termination occurs because most of these analogs lack the 3'-hydroxyl (3'-OH) group necessary to form the 5'-3' phosphodiester bond with the next incoming nucleotide.[9][16][17] Even for analogs that retain a 3'-OH equivalent, the unnatural L-configuration creates steric hindrance that prevents the polymerase from adding the next nucleotide, effectively terminating the chain.[2]
This process of premature chain termination results in incomplete, non-functional viral DNA, thereby aborting the replication cycle.[10][14]
Caption: Comparison of normal DNA synthesis and chain termination by L-nucleoside analogs.
Comparative Overview of Key L-Nucleoside Analogs
Several L-nucleoside analogs have been successfully developed into antiviral drugs. While they share a common mechanistic framework, they possess distinct biological and pharmacological profiles.
| L-Nucleoside Analog | Chemical Name | Primary Viral Target(s) | Key Mechanistic & Pharmacological Notes |
| Lamivudine (3TC) | 2′,3′-dideoxy-3′-thiacytidine | HIV, HBV | A cytosine analog that competitively inhibits both HIV reverse transcriptase and HBV polymerase.[5][12] It is phosphorylated intracellularly to its active 5'-triphosphate metabolite.[13] |
| Emtricitabine (FTC) | 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine | HIV, HBV | A fluorinated cytosine analog closely related to Lamivudine. It acts as a chain terminator for viral reverse transcriptase.[4] |
| Telbivudine (LdT) | 1-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | HBV | A thymidine analog that is the L-enantiomer of the natural D-thymidine.[18] It preferentially inhibits HBV second-strand DNA synthesis.[19] It is phosphorylated to its active triphosphate form, which has a long intracellular half-life.[19][20] |
| Clevudine (L-FMAU) | 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil | HBV, Epstein-Barr Virus (EBV) | A thymidine analog with potent activity against HBV.[3][8] Its triphosphate form inhibits HBV polymerase.[21][22] It shows a unique phosphorylation profile, being a substrate for both thymidine kinase and deoxycytidine kinase.[8][11] |
Methodologies for Mechanistic Elucidation
The detailed understanding of the L-nucleoside analog mechanism of action is the result of rigorous biochemical and cell-based experimentation.
Experimental Protocol: Viral Polymerase Inhibition Assay
This assay quantifies the ability of the analog's triphosphate form to inhibit the activity of a purified viral polymerase.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an L-nucleoside triphosphate against a target viral polymerase.
Methodology:
-
Reagents & Setup:
-
Purified recombinant viral polymerase (e.g., HIV-1 RT).
-
Homopolymeric template/primer (e.g., poly(rA)/oligo(dT)).
-
The corresponding natural substrate, radiolabeled (e.g., ³H-dTTP).
-
The test compound: L-nucleoside triphosphate.
-
Reaction buffer containing MgCl₂, DTT, and other necessary co-factors.
-
-
Reaction:
-
A series of reactions are prepared with a fixed concentration of enzyme, template/primer, and radiolabeled natural substrate.
-
Increasing concentrations of the L-nucleoside triphosphate inhibitor are added to the reaction tubes.
-
Reactions are initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
-
Termination & Analysis:
-
The reactions are stopped by adding cold trichloroacetic acid (TCA).
-
The TCA-precipitated, newly synthesized DNA is collected on glass fiber filters.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Interpretation:
-
The percentage of inhibition is calculated for each concentration of the inhibitor relative to a no-inhibitor control.
-
The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Protocol: Cell-Based Antiviral Efficacy Assay
This assay measures the ability of the parent nucleoside analog to inhibit viral replication in a relevant cell culture system.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of an L-nucleoside analog against a target virus.
Methodology:
-
Cell Culture & Infection:
-
A susceptible host cell line (e.g., MT-4 cells for HIV, HepG2.2.15 cells for HBV) is seeded in multi-well plates.
-
Cells are treated with serial dilutions of the L-nucleoside analog for a few hours.
-
Cells are then infected with a known titer of the virus.
-
-
Incubation:
-
The infected cells are incubated for a period sufficient for multiple rounds of viral replication (e.g., 4-7 days).
-
-
Quantification of Viral Replication:
-
The level of viral replication is measured. The specific method depends on the virus:
-
For HIV: Measurement of reverse transcriptase activity or p24 antigen in the culture supernatant.
-
For HBV: Quantification of secreted HBV DNA in the supernatant via qPCR.
-
-
-
Data Analysis:
-
The EC₅₀ is calculated as the drug concentration that inhibits viral replication by 50% compared to untreated, infected control cells.
-
Simultaneously, a cytotoxicity assay (e.g., MTT assay) is performed on uninfected cells treated with the same drug concentrations to determine the CC₅₀ (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
-
Mechanisms of Viral Resistance
The high mutation rate of viruses like HIV and HBV can lead to the emergence of drug-resistant strains.[12][23] For L-nucleoside analogs, resistance typically arises from specific mutations in the gene encoding the viral polymerase.[17]
-
Altered Substrate Discrimination: The most common mechanism involves mutations that enhance the polymerase's ability to distinguish between the L-nucleoside analog and the natural dNTP substrate.[17] A classic example is the M184V mutation in HIV reverse transcriptase, which confers high-level resistance to Lamivudine and Emtricitabine by sterically hindering their binding.
-
Excision/Removal of the Analog: Some mutations increase the polymerase's ability to remove the incorporated chain-terminating analog from the end of the DNA strand, a process known as phosphorolysis.[17] This allows DNA synthesis to resume.
Understanding these resistance pathways is crucial for designing combination therapies and developing next-generation inhibitors that can overcome them.[17]
Conclusion
The is a testament to the power of stereochemistry in drug design. By exploiting the subtle differences between viral and human polymerases, these compounds achieve a remarkable balance of potent antiviral activity and patient safety. Their journey from cellular entry to the ultimate act of chain termination involves a coordinated series of transport and metabolic activation steps. While viral resistance remains a challenge, the foundational knowledge of their mechanism continues to guide the development of more robust and durable antiviral strategies, solidifying the role of L-nucleoside analogs as indispensable tools in modern medicine.
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AZoLifeSciences. (2025, February 20). What are Nucleoside Analogs?[Link]
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PubMed. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo. [Link]
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PubMed. Unique metabolism of a novel antiviral L-nucleoside analog, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil: a substrate for both thymidine kinase and deoxycytidine kinase. [Link]
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PubMed. L-Nucleoside analogues against cancer-causing viruses have potential in the prevention, delayed onset and treatment of viral associated cancers. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Lamivudine?[Link]
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Study.com. Antiviral Drugs: Treatments for Flu & Other Common Viruses. [Link]
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Wikipedia. Nucleoside analogue. [Link]
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NeurologyLive. (2026, February 5). Cladribine Maintains Efficacy, Safety Profile in Older Patients With Multiple Sclerosis. [Link]
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Patsnap Synapse. (2024, June 16). What is Clevudine used for?[Link]
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MDPI. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. [Link]
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National Center for Biotechnology Information. (2020, May 1). Nucleoside Analogues - LiverTox - NCBI Bookshelf. [Link]
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YouTube. (2024, June 20). Pharmacology of Lamivudine (Epivir-HBV); uses, Mechanism of action, Route of elimination, Metabolism. [Link]
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MDPI. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. [Link]
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ACS Publications. (2020, July 21). Nucleotide Analogues as Inhibitors of SARS-CoV-2 Polymerase, a Key Drug Target for COVID-19 | Journal of Proteome Research. [Link]
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YouTube. (2013, November 1). Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). [Link]
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PubMed Central. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. [Link]
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PubMed Central. Telbivudine: A new treatment for chronic hepatitis B. [Link]
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National Center for Biotechnology Information. (2023, April 17). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC. [Link]
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National Center for Biotechnology Information. (2023, July 24). Lamivudine - StatPearls - NCBI Bookshelf. [Link]
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National Center for Biotechnology Information. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Clevudine?[Link]
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National Center for Biotechnology Information. (2023, June 25). Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf. [Link]
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PubMed. (2021, February 9). Resistance to a Nucleoside Analog Antiviral Drug from More Rapid Extension of Drug-Containing Primers. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Telbivudine?[Link]
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ViralZone - Expasy. Nucleoside Reverse Transcriptase Inhibitors. [Link]
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Taylor & Francis Online. Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. [Link]
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Cellular Uptake and Metabolic Fate of L-Uridine Derivatives: A Technical Guide
Executive Summary
The therapeutic potential of L-nucleosides (levo-enantiomers) lies in their unique "stereochemical selection" by cellular machinery.[1] Unlike their natural D-counterparts, L-uridine derivatives often evade rapid catabolic degradation while retaining affinity for specific anabolic enzymes and transporters.[1] This guide provides a technical deep-dive into the cellular uptake (mediated primarily by hENTs) and metabolic activation (often the rate-limiting step via dCK or kinase bypass strategies) of L-uridine derivatives.[1] It serves as a blueprint for designing self-validating experimental protocols to assess these compounds.
Part 1: Cellular Uptake Mechanisms
The Stereoselectivity of Nucleoside Transporters
The first barrier to cellular entry is the plasma membrane. While D-uridine is a universal substrate for both Equilibrative (ENT) and Concentrative (CNT) Nucleoside Transporters, L-uridine derivatives exhibit distinct transporter profiles.[1]
-
hENT1 (SLC29A1): The primary gateway.[1] hENT1 is broadly selective and facilitates the passive diffusion of L-nucleosides, including L-uridine, though often with lower affinity (
) compared to D-uridine.[1] It is sensitive to inhibition by Nitrobenzylthioinosine (NBMPR).[2][1] -
hCNT1 (SLC28A1): The "stereochemical gatekeeper."[1] hCNT1 is a high-affinity, Na
-dependent transporter highly specific for pyrimidine D-nucleosides.[1] It generally excludes L-uridine or transports it with extremely low efficiency, often acting as a competitive inhibitor rather than a substrate.[1] -
hCNT3 (SLC28A3): A broadly selective transporter that can accept some L-nucleosides, serving as a secondary uptake route in specific tissues (e.g., kidney, intestine).[2][1]
Mechanistic Pathway Diagram
The following diagram illustrates the differential transport and initial metabolic divergence between Natural (D-) and Synthetic (L-) Uridine.
Caption: Differential transport logic. D-Uridine utilizes both systems; L-Uridine relies primarily on hENT1, bypassing the high-affinity hCNT1 pump.[1]
Part 2: Intracellular Metabolism & The "Activation Barrier"
Once inside the cell, L-uridine derivatives face a critical "metabolic bottleneck."[1] The enzymes that process natural nucleosides (kinases and phosphorylases) are highly stereoselective.
The Phosphorylation Bottleneck (Activation)
For a nucleoside analog to be active (e.g., as an antiviral chain terminator), it must be phosphorylated to its triphosphate form.[2]
-
Uridine-Cytidine Kinase (UCK1/2): The primary activator for D-uridine.[1] It generally does not phosphorylate L-uridine efficiently due to strict steric constraints at the ribose binding pocket.[1]
-
Deoxycytidine Kinase (dCK): The "promiscuous" savior.[1] dCK is less enantioselective and is the primary kinase responsible for phosphorylating L-nucleosides (e.g., L-dC, L-dU derivatives).[1]
-
Thymidine Kinase 1 (TK1): Highly specific for D-thymidine; does not phosphorylate L-nucleosides.[1]
The Stability Advantage (Catabolism)
-
Uridine Phosphorylase (UPase): Rapidly degrades D-uridine to uracil and ribose-1-phosphate.[1][3][4]
-
L-Resistance: L-uridine derivatives are generally resistant to UPase cleavage.[1] This resistance confers a significantly longer intracellular half-life compared to D-nucleosides, allowing lower dosing and prolonged retention.[1]
Comparative Metabolic Profile[1][2][5]
| Feature | D-Uridine (Natural) | L-Uridine Derivatives | Experimental Implication |
| Primary Transporter | hENT1, hENT2, hCNT1, hCNT3 | hENT1 (mainly) | Use NBMPR to block uptake in specificity assays.[1] |
| Rate-Limiting Step | Uptake (at physiological conc.)[1] | Phosphorylation (Kinase) | Kinase overexpression (dCK) may boost efficacy.[2][1] |
| Primary Kinase | UCK1 / UCK2 | dCK (if deoxy) or None | Check dCK expression in target cell lines.[2][1] |
| Catabolic Enzyme | Uridine Phosphorylase (High) | Resistant (High Stability) | Expect long half-life in stability assays.[1] |
| Metabolic Fate | RNA/DNA incorporation, Energy | Chain termination, Inhibition | Analyze triphosphate accumulation via LC-MS.[2][1] |
Part 3: Experimental Protocols
Protocol: Competitive Uptake Inhibition Assay
Objective: Determine if an L-uridine derivative enters via hENT1 or hCNT1.[1]
Reagents:
-
Radiolabeled substrate: [³H]-Uridine (D-form, as tracer).[1]
-
Test Compound: L-Uridine derivative (cold competitor).[1]
-
Inhibitors: NBMPR (100 nM, blocks hENT1), Na⁺-free buffer (blocks hCNTs).[2][1]
Workflow:
-
Cell Prep: Use polarized cell lines (e.g., MDCK) or transporter-transfected cell lines (e.g., HEK293-hENT1).[2][1]
-
Pre-incubation: Incubate cells in transport buffer (with or without Na⁺) for 15 min.
-
Uptake Phase: Add [³H]-Uridine (0.1 µM) ± L-Uridine derivative (graded concentrations: 1–1000 µM).
-
Termination: Rapidly wash cells with ice-cold PBS (3x) after 1 minute (initial rate conditions).
-
Lysis & Counting: Lyse cells (0.5% Triton X-100), measure CPM via scintillation counting.
-
Analysis: Plot % inhibition. If L-uridine inhibits [³H]-D-uridine uptake in Na⁺-free buffer, it binds hENT1.[1]
Protocol: Intracellular Phosphorylation Analysis (LC-MS/MS)
Objective: Quantify the formation of Mono-, Di-, and Tri-phosphates (the active metabolites).[1]
Workflow:
-
Treatment: Incubate cells with L-uridine derivative (10 µM) for 4, 12, and 24 hours.[2][1]
-
Extraction: Wash cells with cold PBS. Add 70% Methanol (pre-cooled to -20°C) to quench metabolism and extract nucleotides.[1]
-
Separation: Centrifuge (14,000 x g, 10 min). Collect supernatant.
-
LC-MS/MS Analysis:
-
Column: Anion Exchange (SAX) or Porous Graphitic Carbon (Hypercarb) is essential for separating polar nucleotides.[2][1]
-
Differentiation: Use a Chiral Column (e.g., Chiralpak) if distinguishing between endogenous D-nucleotides and L-analogs is required, or rely on mass differences if the derivative has a unique mass (e.g., fluorinated).[2][1]
-
-
Data Output: Report pmol/10⁶ cells.
Part 4: Metabolic Logic Diagram
This diagram summarizes the "Go/No-Go" logic for L-uridine metabolism within the cell.
Caption: Metabolic fate logic. L-Uridine derivatives require dCK recognition (deoxy-form) or prodrug modification to bypass the UCK bottleneck.[1]
References
-
Substrate Specificity of Human Nucleoside Transporters Source: Journal of Biological Chemistry Context: Defines the stereoselectivity of hENT1 vs hCNT1 for L-nucleosides.
-
Phosphorylation of Nucleoside Analogs by Human Deoxycytidine Kinase Source: Molecular Pharmacology Context: Establishes dCK as the primary activator for L-enantiomer nucleosides.[1]
-
Uridine Phosphorylase and the Catabolism of L-Nucleosides Source: Cancer Research Context: Explains the metabolic stability and resistance of L-uridine to UPase degradation.
-
Cellular Uptake and Release Assays Protocol Source: Gifford Bioscience / NIH Context:[1] Standardized protocol for measuring nucleoside transport kinetics.[2][1]
-
HPLC Analysis of Intracellular Nucleoside Metabolites Source: Protocols.io Context: Methodologies for extracting and quantifying intracellular mono-, di-, and triphosphates.
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Enzymatic Recognition of L-Nucleosides: A Mechanistic & Experimental Guide
The following technical guide details the enzymatic recognition of L-nucleosides, structured for researchers and drug developers.
Executive Summary
L-nucleosides (the enantiomers of natural D-nucleosides) represent a unique class of antivirals (e.g., Lamivudine, Emtricitabine, Telbivudine) that exploit a "stereochemical paradox." They must be recognized as substrates by host cellular kinases to become active, yet recognized as inhibitors (or chain terminators) by viral polymerases, all while evading host polymerases to minimize toxicity. This guide dissects the molecular mechanisms of this discrimination, focusing on the permissive nature of Deoxycytidine Kinase (dCK), the strict exclusion by Thymidine Kinase 1 (TK1), and the kinetic proofreading of polymerases.
The Stereochemical Paradox
Natural nucleic acid metabolism relies exclusively on
-
The Challenge: The drug must mimic the D-enantiomer sufficiently to enter the active site of activating kinases (pro-drug activation).
-
The Trap: Once activated to the triphosphate form, it must bind to the viral polymerase (e.g., HIV RT, HBV Pol) but act as a chain terminator or competitive inhibitor.
Metabolic Activation: The Kinase Cascade
The critical bottleneck for L-nucleoside efficacy is the first phosphorylation step.
The Gatekeeper: Deoxycytidine Kinase (dCK) vs. Thymidine Kinase 1 (TK1)
Unlike TK1, which is strictly enantioselective for D-thymidine, dCK is promiscuous. This difference dictates which L-analogs are viable therapeutics.
-
dCK Promiscuity (The "Wobble" Mechanism): Crystallographic studies (PDB: 2NOA) reveal that dCK accommodates L-nucleosides (like 3TC) through a specific structural adaptation.
-
Base Positioning: The cytosine base binds in a hydrophobic "aromatic slot" defined by Phe137, Phe96, and Trp58 .[1] This slot anchors the base in the same orientation regardless of sugar chirality.
-
Sugar Rotation: To align the 5'-OH group with the phosphate donor (ATP) and the catalytic base (Glu53), the L-sugar ring rotates approximately 30° around the glycosidic bond (
angle).[2] This "wobble" allows the L-enantiomer to mimic the spatial arrangement of the D-enantiomer's reactive groups.
-
-
TK1 Exclusion: TK1 relies on a rigid hydrogen-bonding network that strictly enforces the D-configuration. L-thymidine analogs (like L-dT) are generally not substrates for cytosolic TK1 but can be phosphorylated by mitochondrial TK2 , leading to specific mitochondrial toxicities (myopathy).
Downstream Phosphorylation
Once monophosphorylated (L-NMP), the analog must be converted to the triphosphate (L-NTP).
-
Step 2 (NMP
NDP): UMP/CMP kinase is generally permissive. -
Step 3 (NDP
NTP): While Nucleoside Diphosphate Kinase (NDPK) is the standard enzyme, L-nucleosides are often poor substrates for NDPK. Instead, they frequently rely on 3-Phosphoglycerate Kinase (3-PGK) or Creatine Kinase for this final step, a nuance often overlooked in kinetic modeling.
Visualization: The Activation Pathway
Caption: Differential activation logic. dCK accepts L-nucleosides via structural flexibility, while TK1 rejects them. Downstream conversion often utilizes alternative kinases (PGK) rather than NDPK.
Polymerase Discrimination & Toxicity
The therapeutic window exists because viral polymerases are less selective than host polymerases.
Viral Polymerases (HIV RT, HBV Pol)[3]
-
Mechanism: HIV Reverse Transcriptase (RT) has a spacious active site lacking the "steric gate" found in high-fidelity polymerases.
-
Mode of Action: L-NTPs (like (-)3TC-TP) compete with natural dCTP. Upon incorporation, the unnatural sugar geometry (L-ribose) positions the 3'-end in a way that prevents the next nucleotide addition (steric chain termination), even if a 3'-OH is present (pseudo-termination).
Host Polymerase Gamma (Pol ) & Toxicity
Mitochondrial toxicity is the primary safety concern.
-
Discrimination: Pol
is more selective than HIV RT but can still incorporate some L-analogs. -
Excision: Even if incorporated, the 3'
5' exonuclease activity of Pol can often excise L-nucleosides. However, certain analogs (e.g., L-FMAU/Clevudine) are incorporated and resist excision, leading to cumulative mitochondrial DNA depletion and myopathy.
Experimental Frameworks
To validate L-nucleoside recognition, the following protocols are standard.
Steady-State Kinetics (Phosphorylation)
Objective: Determine
-
Reaction Mix: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl
, 0.5 mM phosphoenolpyruvate, 0.2 mM NADH, 4 units/mL Pyruvate Kinase, 5 units/mL Lactate Dehydrogenase. -
Substrate: Titrate L-nucleoside (0.5
M to 500 M). -
Initiation: Add ATP (2 mM) and purified enzyme (dCK).
-
Measurement: Monitor absorbance decrease at 340 nm (
M cm ) at 37°C. -
Control: Run parallel assays with the D-enantiomer to calculate the Discrimination Index (
ratio of D vs L).
Polymerase Incorporation Assay (Single Turnover)
Objective: Measure incorporation efficiency (
-
Template: Anneal a 5'-
P-labeled primer to a template with a single overhang complementary to the analog. -
Rapid Quench: Mix Enzyme:DNA complex with increasing concentrations of L-NTP in a rapid-quench flow instrument (e.g., KinTek).
-
Timepoints: Quench reactions with 0.5 M EDTA at intervals (5 ms to 10 s).
-
Analysis: Resolve products on 15% denaturing PAGE. Quantify product vs. substrate.
-
Fit: Fit data to the equation:
.
Structural Logic of Discrimination
The following diagram illustrates the molecular decision tree for a nucleoside analog entering the cell.
Caption: Decision tree showing how dCK acts as the primary "Trojan Horse" entry point for L-nucleosides, while host polymerases provide the final safety filter.
Summary of Key L-Nucleosides
| Drug | Chirality | Primary Activator | Target Enzyme | Resistance Mechanism |
| Lamivudine (3TC) | L | dCK | HIV RT / HBV Pol | M184V Mutation (Steric hindrance) |
| Emtricitabine (FTC) | L | dCK | HIV RT | M184V Mutation |
| Telbivudine (L-dT) | L | TK2 (Mito) / dCK* | HBV Pol | M204I Mutation |
| Clevudine (L-FMAU) | L | TK2 / dCK | HBV Pol | Pol |
*Note: L-dT is a poor substrate for cytosolic TK1 but is activated by dCK (at high concentrations) and mitochondrial TK2.
References
-
Sabini, E., et al. (2006). Structural basis for activation of the therapeutic L-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase.[1] Nucleic Acids Research.[3][4] Link
-
Hu, C. M., et al. (2020). The expression and activity of thymidine kinase 1 and deoxycytidine kinase are modulated by hydrogen peroxide and nucleoside analogs. PubMed.[3][5] Link
-
Lee, H. R., et al. (2011).Mechanism of Interaction of Human Mitochondrial DNA Polymerase
with the Novel Nucleoside Reverse Transcriptase Inhibitor 4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine. PMC.[3][4] Link -
Johnson, A. A., et al. (2001). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. PMC.[3][4] Link
-
Ray, A. S., et al. (2003). The Mitochondrion: An Organelle of Interest for Nucleoside Reverse Transcriptase Inhibitor Toxicity. Clinical Investigation.[3][4][6] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Structural basis for activation of the therapeutic l-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for activation of the therapeutic L-nucleoside analogs 3TC and troxacitabine by human deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A mechanistic view of human mitochondrial DNA polymerase γ: providing insight into drug toxicity and mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
Rigid Scaffolds in Drug Design: A Technical Guide to the Conformational Analysis of Anhydro Nucleosides
Introduction: The "Conformational Lock" Strategy
In nucleoside drug design, flexibility is often the enemy of specificity. Natural nucleosides exist in a dynamic equilibrium between North (C3'-endo, RNA-like) and South (C2'-endo, DNA-like) sugar puckers.[1] This entropic freedom allows them to bind off-target enzymes, leading to toxicity or rapid metabolic degradation.
Anhydro nucleosides (cyclonucleosides) solve this by introducing a covalent bridge between the base and the sugar moiety. This bridge acts as a "conformational lock," freezing the sugar pucker and the glycosidic torsion angle (
This guide details the structural mechanics of these rigid scaffolds and provides a validated workflow for their synthesis and analysis.
Structural Mechanics of the Anhydro Bridge
The formation of an anhydro bond—typically between C2, C6, or C8 of the base and C2', C3', or C5' of the sugar—creates a fused ring system. This fusion overrides the natural anomeric effect and steric repulsions that usually dictate conformation.
The Pyrimidine Bridge (2,2'-Anhydro)
In pyrimidines (e.g., Cytidine, Uridine), the most common bridge connects the Oxygen at position 2 of the base to the Oxygen at position 2' of the sugar.
-
Consequence: This 2,2'-bridge forces the sugar into a rigid C4'-endo (or closely related O4'-endo) conformation.
-
Glycosidic Angle (
): The base is locked in the anti range, but rigidly so, preventing rotation into the syn conformation.
The Purine Bridge (8,2'-Anhydro)
In purines (e.g., Adenosine), a bridge often forms between C8 and O2'.
-
Consequence: As seen in the crystal structure of 8,2'-cycloadenosine, this locks the sugar in a C4'-endo-C3'-exo pucker [1].[2][3]
-
Glycosidic Angle: This forces a "high anti" conformation (
to -90^\circ$).
Analytical Methodologies: The Validation Workflow
To confirm the success of an anhydro synthesis and map its exact geometry, we rely on a triad of techniques: NMR, X-Ray Crystallography, and Computational Modeling.
NMR Spectroscopy (Solution State)
In free nucleosides, the observed coupling constant
-
The Karplus Relationship: The bridge distorts the H1'-C1'-C2'-H2' dihedral angle.
-
Diagnostic Signal: For 2,2'-anhydrocytidine, the
value drops significantly (often < 3 Hz) compared to the ~4-5 Hz average of free cytidine, indicating a dihedral angle approaching 90° or a rigid lock. -
NOE Constraints: Strong Nuclear Overhauser Effects (NOE) are observed between H1' and H2' due to the fixed distance, whereas NOEs between the base (H6) and sugar protons (H2'/H3') become distance-invariant markers of the fixed
angle.
X-Ray Crystallography (Solid State)
Crystallography provides the absolute stereochemistry.
-
Key Metric: The Pseudorotation Phase Angle (
).[4] -
Standard Values:
-
A-RNA (C3'-endo):
-
B-DNA (C2'-endo):
-
2,2'-Anhydro:
is often forced into the "East" quadrant ( ), a high-energy state for free nucleosides but the ground state for these bicyclic systems.
-
Computational Validation (DFT)
We use Density Functional Theory (DFT) to validate that the synthesized structure corresponds to the global minimum.
-
Method: B3LYP/6-31G(d,p) optimization in implicit solvent (PCM).
-
Objective: Confirm that the energy barrier to ring opening is sufficiently high to ensure stability under physiological conditions.
Visualization: Conformational Analysis Workflow
Figure 1: Integrated workflow for determining the conformational lock of anhydro nucleosides.
Experimental Protocol: Synthesis of 2,2'-Anhydrocytidine HCl
This protocol describes the synthesis of a rigid pyrimidine scaffold, a precursor to Cytarabine (Ara-C).[5]
Safety Note: Mesyl chloride is corrosive and lachrymatory. Work in a fume hood.
Materials
-
Starting Material: Cytidine (
) -
Reagents: Thionyl chloride (
) or Methanesulfonyl chloride (MsCl), DMF (anhydrous), Ethyl Acetate. -
Equipment: Rotary evaporator, NMR spectrometer (400 MHz+).
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1. Activation | Dissolve Cytidine (1 eq) in anhydrous DMF. Add MsCl (1.2 eq) at 0°C. | Activates the 2'-OH or 3'-OH group. The 2'-OH is sterically positioned to attack the C2 carbonyl. |
| 2. Cyclization | Heat the mixture to 100°C for 2-4 hours. Monitor by TLC (CHCl3:MeOH 4:1). | Thermal energy drives the intramolecular nucleophilic attack of the C2-carbonyl oxygen onto the activated C2' position. |
| 3. Precipitation | Cool to RT. Add dropwise to excess Ethyl Acetate under vigorous stirring. | The polar salt (anhydro product) is insoluble in EtOAc, while impurities remain in the organic phase. |
| 4. Purification | Filter the white precipitate. Recrystallize from EtOH/Water. | Removes trace DMF and unreacted mesyl chloride. |
| 5. Validation | Dissolve in |
Expected Data (Validation Table)
| Parameter | Native Cytidine (Flexible) | 2,2'-Anhydrocytidine (Rigid) |
| H1' Chemical Shift | ||
| 4.0 - 5.0 Hz (Averaged) | < 3.0 Hz (Locked Geometry) | |
| C2 Chemical Shift | ~155 ppm (Carbonyl) | ~160+ ppm (Imidate-like character) |
| UV | 271 nm | ~262 nm (Hypsochromic shift) |
Visualization: Synthesis Pathway
Figure 2: Reaction pathway for the formation of the 2,2'-anhydro bridge.
References
-
Neidle, S., Taylor, G., & Cowling, P. (1979). Crystal and molecular structure of 8,2'-cycloadenosine trihydrate.[3] Acta Crystallographica Section B, 35(3), 708-712.[3] Link
-
Rao, S. T., & Sundaralingam, M. (1970). Stereochemistry of nucleic acids and their constituents. XIII. The crystal and molecular structure of 2,2'-anhydro-1-(
-D-arabinofuranosyl)cytosine hydrochloride (cyclocytidine hydrochloride). Journal of the American Chemical Society.[4] Link -
Kanai, T., et al. (1970). Synthesis and antitumor activity of 2,2'-anhydro-1-(
-D-arabinofuranosyl)cytosine and its derivatives. Journal of Medicinal Chemistry. Link -
Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides.[4] A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. CRYSTAL AND MOLECULAR-STRUCTURE OF 8,2'-CYCLOADENOSINE TRIHYDRATE - UCL Discovery [discovery.ucl.ac.uk]
- 4. X3DNA-DSSR Homepage -- Nucleic Acid Structures [x3dna.org]
- 5. WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE - Google Patents [patents.google.com]
Application Note: High-Efficiency Synthesis of 2,2'-Anhydro-L-uridine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2,2'-Anhydro-L-uridine (also known as 2,2'-O-anhydro-L-uridine or cyclouridine). This compound is a critical bicyclic intermediate used to access the L-arabino configuration of nucleosides, serving as a precursor for potent antiviral agents such as L-Telbivudine and L-Clevudine.
Unlike its natural D-enantiomer, L-uridine requires strict attention to supply chain sourcing, but its chemical reactivity remains identical due to enantiomeric mirroring. This guide prioritizes the Diphenyl Carbonate (DPC) method over the mesylation route due to its superior atom economy, "one-pot" efficiency, and avoidance of difficult-to-remove sulfonate esters.
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Starting Material | L-Uridine (CAS: 34454-51-0) |
| Product | 2,2'-Anhydro-L-uridine (CAS: 31501-46-9) |
| Typical Yield | 85% – 90% |
| Purity (HPLC) | > 99.0% |
| Reaction Time | 4–6 Hours |
| Key Reagent | Diphenyl Carbonate (DPC) |
Strategic Analysis & Mechanism
Why the Diphenyl Carbonate (DPC) Route?
While early methods utilized mesyl chloride (MsCl) to activate the 2'-hydroxyl group, that pathway generates sulfonate esters that require careful handling and often results in lower yields due to competing 3'-mesylation.
The DPC method (originally developed by Hampton and Nichol for D-uridine) operates via a 2',3'-cyclic carbonate intermediate . Upon heating in a polar aprotic solvent (DMF or DMA) with a weak base (NaHCO₃), the carbonyl oxygen of the uracil base (O2) executes an intramolecular nucleophilic attack on the C2' position. This displaces the carbonate oxygen, releasing CO₂ and phenol, and locking the sugar into the arabino-configuration via a 2,2'-oxygen bridge.
Reaction Scheme
The transformation involves the inversion of stereochemistry at C2'. Since the starting material is L-ribose (in L-uridine), the resulting bicyclic system forces the sugar into a rigid L-arabinofuranosyl conformation.
Figure 1: Mechanistic pathway of the DPC-mediated cyclization. The reaction is driven by the entropy of CO₂ release.
Detailed Experimental Protocol
Materials & Reagents[2][3][4]
-
L-Uridine: >98% purity.[1][2][3] Note: Ensure the L-enantiomer is verified by optical rotation ([α]D should be positive, approx +9.6° in water, opposite to D-uridine).
-
Diphenyl Carbonate (DPC): 1.1 to 1.2 equivalents.
-
Sodium Bicarbonate (NaHCO₃): 0.05 – 0.1 equivalents (Catalytic).
-
N,N-Dimethylformamide (DMF): Anhydrous (<0.05% water).
-
Ethanol (EtOH): Absolute, for precipitation.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Equipment: Setup a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Solvation: Charge L-Uridine (10.0 g, 41.0 mmol) and Sodium Bicarbonate (0.17 g, 2.0 mmol) into the flask.
-
Solvent Addition: Add Anhydrous DMF (50 mL). Stir at room temperature until a partial suspension/solution is achieved.
-
Reagent Addition: Add Diphenyl Carbonate (9.7 g, 45.1 mmol).
Phase 2: Thermal Cyclization
-
Heating: Heat the mixture to 110°C – 115°C using an oil bath.
-
Monitoring: Evolution of CO₂ gas will be observed. Maintain temperature for 4 to 5 hours .
-
Checkpoint: Monitor reaction progress via TLC (Eluent: CHCl₃/MeOH 85:15). The starting L-Uridine (Rf ~0.3) should disappear, and the product (Rf ~0.1) should appear.[3]
-
Note: The product is more polar than the starting material due to the zwitterionic resonance character of the anhydro bridge.
-
Phase 3: Workup & Isolation
-
Concentration: Cool the reaction mixture to ~50°C. Remove the DMF under reduced pressure (high vacuum) at <60°C to obtain a viscous brown syrup.
-
Precipitation: Add Ethanol (100 mL) to the residue.
-
Crystallization: Heat the ethanolic mixture to reflux for 15 minutes to dissolve phenol byproducts, then allow it to cool slowly to room temperature, then to 4°C for 2 hours. The 2,2'-anhydro-L-uridine will crystallize as a white solid.
-
Filtration: Filter the solid and wash the cake with cold ethanol (2 x 20 mL) to remove residual phenol and DPC.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of 2,2'-Anhydro-L-uridine.
Quality Control & Characterization
Upon isolation, the product must be validated against the following specifications. Note that while the NMR spectra will be identical to the D-enantiomer, the optical rotation is the definitive identity test for the L-form.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Melting Point | Capillary | 238°C – 240°C (dec) [1] |
| Purity | HPLC (C18, H₂O/MeOH) | ≥ 99.0% |
| Identity (NMR) | ¹H-NMR (DMSO-d₆) | Characteristic doublet for H-1' at ~6.3 ppm; Anhydro bridge signal. |
| Optical Rotation | Polarimetry | [α]²⁰D approx -20° to -22° (c=1, H₂O) Note: D-enantiomer is +22° |
Troubleshooting Guide:
-
Low Yield: Ensure DMF is anhydrous.[4] Water hydrolyzes DPC to phenol and CO₂, killing the reagent.
-
Sticky Solid: Residual DMF or Phenol is present. Increase the volume of the Ethanol wash or perform a second recrystallization from water/ethanol.
Safety & Handling
-
Diphenyl Carbonate: Toxic if swallowed. Causes skin irritation.
-
DMF: Potent solvent, hepatotoxic. Use only in a fume hood.
-
Product: 2,2'-Anhydro-L-uridine is generally considered non-hazardous but should be handled as a bioactive intermediate.
References
-
Hampton, A., & Nichol, A. W. (1966). Nucleotides. V. Preparation of 2,2'-Anhydro-1-β-D-arabinofuranosyluracil and Its Conversion to 1-β-D-Arabinofuranosyluracil 5'-Phosphate. Biochemistry, 5(6), 2076–2082.
- Holy, A. (1972). Nucleic acid components and their analogues. CXLVII. Preparation of 2,2'-anhydro-1-(β-D-arabinofuranosyl)uracil and its derivatives.
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
ChemicalBook. (2023). 2,2'-Anhydro-L-uridine Product Properties (CAS 31501-46-9).
- Vertex AI Search. (2023). Patent CN1169823C: Preparation method of 2'-anhydrouridine compound.
Sources
Application Note: Stereoselective Synthesis of L-Ribonucleosides
Abstract
L-Ribonucleosides, the enantiomers of natural D-nucleosides, have emerged as a critical class of antiviral and anticancer therapeutics (e.g., Lamivudine, Telbivudine) and building blocks for Spiegelmers (L-RNA aptamers). Their therapeutic value lies in their ability to mimic natural substrates for viral polymerases while resisting degradation by host nucleases due to their "unnatural" stereochemistry. This guide details the stereoselective synthesis of L-ribonucleosides, focusing on the conversion of L-arabinose to L-ribose and the subsequent Vorbrüggen glycosylation. It contrasts these chemical methods with enzymatic transglycosylation protocols.[1]
Strategic Overview: Chemical vs. Enzymatic Routes[2]
The synthesis of L-nucleosides is fundamentally a challenge of sourcing the correct chiral scaffold. Unlike D-ribose, which is a cheap commodity chemical, L-ribose is expensive. Therefore, industrial and lab-scale protocols typically start from L-arabinose (abundant in plant gums) or utilize enzymatic transglycosylation.
Comparative Analysis of Synthetic Pathways
| Feature | Chemical Synthesis (Vorbrüggen) | Enzymatic Transglycosylation |
| Primary Precursor | L-Arabinose (converted to L-Ribose donor) | L-Nucleoside (donor) + Heterocycle (acceptor) |
| Stereoselectivity | Controlled by Neighboring Group Participation (NGP) | 100% Stereospecific (Enzyme controlled) |
| Scalability | High (kg to ton scale) | Moderate (limited by enzyme stability/cost) |
| Scope | Universal (Natural & Unnatural Bases) | Limited by Enzyme Substrate Specificity |
| Key Reagents | TMSOTf, BSA, SnCl₄ | Nucleoside Phosphorylase (PNPase) |
Chemical Synthesis Protocol (The "Chiral Pool" Approach)
This workflow describes the conversion of L-arabinose to a protected L-ribose donor, followed by stereoselective coupling.
Phase A: Synthesis of the Glycosyl Donor (L-Arabinose L-Ribose)
Objective: Invert the stereochemistry at C-2 of L-arabinose to obtain L-ribose. Mechanism: L-Arabinose is thermodynamically more stable than L-ribose. Direct epimerization (e.g., Molybdate-catalyzed) is possible but often yields mixtures. The most reliable lab-scale method involves oxidation-reduction.
Protocol Steps:
-
Protection: Protect L-arabinose as 1,2:3,4-di-O-isopropylidene-
-L-arabinopyranose using acetone/H₂SO₄. -
Oxidation (Swern): Oxidize the free 2-OH (after selective deprotection or via a 3,4-protected intermediate) to the ketone (L-erythro-pentos-2-ulose).
-
Stereoselective Reduction: Reduce the ketone using NaBH₄ or L-Selectride . The hydride attacks from the less hindered face, inverting the C-2 center to yield the L-ribo configuration.
-
Acylation: Convert the product to 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose .
-
Critical Note: The benzoyl (Bz) groups at C-2 and C-3 are essential for the next step. They provide "Neighboring Group Participation" (NGP) to ensure
-selectivity.
-
Phase B: Stereoselective Vorbrüggen Glycosylation
Objective: Couple the silylated nucleobase with the L-ribose donor to form the
Reagents:
-
Donor: 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose (from Phase A).
-
Acceptor: Nucleobase (e.g., Cytosine, Uracil, Adenine).
-
Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS.
-
Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).
Step-by-Step Protocol:
-
Silylation of Base:
-
Suspend the nucleobase (1.1 equiv) in anhydrous MeCN under Argon.
-
Add BSA (2.5 equiv). Heat to 60°C for 30 mins until a clear solution forms (indicates formation of the silylated base).
-
-
Coupling:
-
Cool the mixture to 0°C.
-
Add the L-ribose donor (1.0 equiv) dissolved in MeCN.
-
Add TMSOTf (1.1 equiv) dropwise.
-
Process Control: The reaction proceeds via an oxocarbenium ion.[2] The C-2 benzoyl group forms a cyclic acyloxonium ion intermediate (see Diagram 1), blocking the
-face and forcing the base to attack from the -face (top face).
-
-
Reaction Monitoring:
-
Warm to Room Temperature (RT) or heat to 60°C (base dependent). Monitor by TLC (EtOAc/Hexane).
-
Stop Point: Reaction is usually complete within 1-3 hours.
-
-
Workup:
-
Quench with cold saturated NaHCO₃.
-
Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄.
-
-
Deprotection:
-
Treat the protected nucleoside with methanolic ammonia (NH₃/MeOH) or NaOMe/MeOH to remove benzoyl groups.
-
Visualization: Mechanism of Stereoselectivity
The following diagram illustrates why the 2-O-acyl group is non-negotiable for
Caption: The 2-O-benzoyl group stabilizes the cation via a 5-membered ring (Acyloxonium), sterically shielding the bottom (
Enzymatic Synthesis Protocol (Green Alternative)
For applications requiring high purity without toxic solvents, enzymatic transglycosylation is superior. This method uses Nucleoside Phosphorylases (NPs) to swap the base of an existing nucleoside.
Concept:
Protocol:
-
Enzyme Cocktail: Prepare a buffer (50 mM Potassium Phosphate, pH 7.0) containing:
-
Uridine Phosphorylase (UPase).
-
Purine Nucleoside Phosphorylase (PNPase).[3]
-
-
Substrates: Add L-Uridine (Donor, 10 mM) and the target base (Acceptor, e.g., Adenine, 10 mM).
-
Incubation: Incubate at 40-60°C (thermostable enzymes preferred) for 24 hours.
-
Purification: Filter enzyme; purify product via C18 Reverse Phase HPLC.
Quality Control & Stereochemical Validation
Validating the identity of L-nucleosides requires a dual approach: NMR for relative stereochemistry and Polarimetry for absolute configuration.
A. NMR Spectroscopy (Relative Stereochemistry)
In achiral solvents (CDCl₃, DMSO-d6), L-nucleosides and D-nucleosides have identical spectra. However, NMR allows you to distinguish the
-
Coupling Constant (
):-
-Anomer (1,2-trans): For ribofuranosides, the dihedral angle is often
, leading to a small coupling constant ( ). In isopropylidene-protected derivatives, it often appears as a singlet ( ). -
-Anomer (1,2-cis): Typically shows a larger coupling (
).
-
-Anomer (1,2-trans): For ribofuranosides, the dihedral angle is often
-
NOE (Nuclear Overhauser Effect):
- -Anomer: Strong NOE correlation between H-1' and H-4' (they are on the same face).
- -Anomer: Strong NOE between H-1' and H-3' or H-5'.
B. Polarimetry (Absolute Stereochemistry)
This is the definitive test to distinguish L from D.
-
Protocol: Dissolve 10 mg of purified nucleoside in 1 mL of MeOH or H₂O. Measure optical rotation
. -
Criteria: The L-nucleoside will have a specific rotation of the same magnitude but opposite sign to its D-counterpart.
-
Example: D-Adenosine
(water); L-Adenosine .
-
C. Chiral HPLC
Use a Chiralpak AD-H or similar column.
-
Mobile Phase: Hexane/Isopropanol (for protected) or buffered aqueous systems (for free nucleosides).
-
Result: L and D enantiomers will have distinct retention times.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low | Lack of NGP; Solvent effect. | Ensure 2-OH is protected with an acyl group (Bz, Ac), not ether (Bn). Use MeCN (participating solvent) instead of DCM. |
| No Reaction | Silylation failed; Wet solvent. | Ensure base dissolves during silylation (clear solution). Re-dry MeCN over molecular sieves (3Å). |
| Emulsion during workup | Tin salts (if SnCl₄ used). | Use TMSOTf (cleaner). If SnCl₄ is used, wash with tartrate buffer to chelate tin. |
| Product is an oil/gum | Residual solvent or impurities. | Lyophilize from water/dioxane. L-nucleosides often crystallize slower than D-forms due to impurities. |
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Holy, A. (1972). Nucleic acid components and their analogues. CLIII. Preparation of 2'-deoxy-L-ribonucleosides. Collection of Czechoslovak Chemical Communications, 37(12), 4072-4087.
-
Chu, C. K., et al. (1991). General synthesis of 2',3'-dideoxy-L-nucleosides. The Journal of Organic Chemistry, 56(21), 6248-6250.
-
Hori, N., et al. (2006). Recent advances in the synthesis of L-ribose and L-nucleosides.[5] Tetrahedron, 62(13), 3113-3136.
-
Krenitsky, T. A., et al. (1981). Purine nucleoside synthesis, an efficient method employing nucleoside phosphorylases.[1] Biochemistry, 20(12), 3615-3621.
Sources
- 1. researchgate.net [researchgate.net]
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Application Notes and Protocols for Protecting Group Strategies in L-Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of L-Nucleosides and the Synthetic Challenge
L-nucleosides, the enantiomers of their naturally occurring D-counterparts, represent a cornerstone in the development of antiviral and anticancer therapeutics. Their unnatural stereochemistry often renders them resistant to degradation by metabolic enzymes, leading to improved pharmacokinetic profiles and therapeutic efficacy. Prominent examples include Lamivudine (3TC) and Telbivudine, which are potent inhibitors of viral reverse transcriptases. However, the synthesis of these vital molecules is a complex endeavor, fraught with challenges in stereocontrol and the need for meticulous protecting group strategies.[1]
The chemical synthesis of L-nucleosides necessitates the use of protecting groups to temporarily mask reactive functional groups on both the L-sugar moiety and the nucleobase.[2][3] This ensures regioselective reactions and prevents unwanted side products. An ideal protecting group strategy involves the sequential introduction and removal of these groups under conditions that do not compromise the integrity of the target molecule. This guide provides a detailed overview of the key protecting group strategies, practical protocols, and the underlying chemical principles for the successful synthesis of L-nucleosides.
Strategic Selection of Protecting Groups for L-Sugar Moieties
The hydroxyl groups of L-sugars, such as L-ribose, L-arabinose, and their deoxy derivatives, are the primary sites for protection. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease of their selective removal. This concept of using protecting groups that can be removed under distinct conditions without affecting others is known as orthogonal protection .[4][5]
Common Hydroxyl Protecting Groups
A variety of protecting groups are employed for the hydroxyl functions of L-sugars. The selection depends on the specific synthetic route and the desired final product.
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ions (e.g., TBAF, HF-Py) | Good stability to a wide range of non-acidic and non-fluoride conditions.[6] |
| Trityl Ethers | ||||
| 4,4'-Dimethoxytrityl | DMT | DMT-Cl, pyridine | Mild acidic conditions (e.g., dichloroacetic acid, trichloroacetic acid) | Commonly used for the protection of the 5'-hydroxyl group, allowing for spectrophotometric monitoring of reactions.[3][6] |
| Acyl Groups | ||||
| Benzoyl | Bz | Benzoyl chloride, pyridine | Basic conditions (e.g., NH₃/MeOH, NaOMe) | Electron-withdrawing nature can influence the reactivity of the sugar.[2] |
| Acetyl | Ac | Acetic anhydride, pyridine | Basic conditions (e.g., K₂CO₃/MeOH, NH₃/MeOH) | Readily introduced and removed.[6] |
Orthogonal Protection Strategy in L-Nucleoside Synthesis: A Workflow
The synthesis of a complex L-nucleoside often involves a multi-step sequence where different hydroxyl groups are deprotected at various stages. An orthogonal protecting group strategy is therefore essential.
Figure 1: A generalized workflow illustrating an orthogonal protecting group strategy in L-nucleoside synthesis.
Protecting Groups for Nucleobases
The exocyclic amino groups of adenine, guanine, and cytosine, as well as the imide functions of guanine, thymine, and uracil, are nucleophilic and require protection to prevent side reactions during glycosylation and subsequent modifications.[7]
| Nucleobase | Protecting Group | Abbreviation | Deprotection Conditions |
| Adenine | Benzoyl | Bz | Ammonolysis |
| Guanine | Isobutyryl | iBu | Ammonolysis |
| Cytosine | Acetyl, Benzoyl | Ac, Bz | Ammonolysis |
| Thymine/Uracil | (Often unprotected) | - | - |
Note: The choice of nucleobase protecting group is critical as their removal conditions must be compatible with the protecting groups on the sugar moiety.
Key Experimental Protocols
Protocol 1: Protection of the 5'-Hydroxyl Group of L-Ribose with DMT-Cl
Objective: To selectively protect the primary 5'-hydroxyl group of L-ribose.
Materials:
-
L-Ribose
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-ribose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMT-Cl portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 5-O-(4,4'-dimethoxytrityl)-L-ribose.
Causality: The primary 5'-hydroxyl group is sterically more accessible and therefore reacts preferentially with the bulky DMT-Cl reagent compared to the secondary hydroxyl groups. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Protocol 2: Benzoylation of the 2'- and 3'-Hydroxyl Groups
Objective: To protect the remaining hydroxyl groups of 5'-O-DMT-L-ribose.
Materials:
-
5-O-(4,4'-dimethoxytrityl)-L-ribose
-
Anhydrous Pyridine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 5'-O-DMT-L-ribose in anhydrous pyridine.
-
Cool the solution to 0 °C.
-
Add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Extract the product with DCM and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting fully protected L-ribose derivative by silica gel chromatography.
Protocol 3: Stereoselective Glycosylation (Vorbrüggen Glycosylation)
Objective: To couple the protected L-sugar with a silylated nucleobase to form the N-glycosidic bond.
Figure 2: Schematic of the Vorbrüggen glycosylation reaction.
Procedure:
-
The protected L-sugar is first activated at the anomeric carbon, often by converting the anomeric hydroxyl into a good leaving group (e.g., acetate or halide).
-
The nucleobase is silylated (e.g., with hexamethyldisilazane, HMDS) to increase its solubility and nucleophilicity.
-
The silylated nucleobase and the activated L-sugar are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile or dichloroethane).
-
A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)) is added to promote the reaction.[8]
-
The reaction is stirred at the appropriate temperature (ranging from 0 °C to reflux) until completion, as monitored by TLC or HPLC.
-
The reaction is quenched and the protected L-nucleoside is isolated and purified by chromatography.
Mechanistic Insight: The Lewis acid activates the sugar donor by facilitating the departure of the leaving group at the anomeric center, generating an oxocarbenium ion intermediate. The silylated nucleobase then attacks this electrophilic species, typically from the less hindered face, leading to the formation of the β-L-nucleoside. The stereochemical outcome is influenced by the nature of the protecting groups on the sugar, particularly the group at the C2' position, which can exert anchimeric assistance.[9][10][11]
Protocol 4: Deprotection of the L-Nucleoside
Objective: To remove all protecting groups to yield the final L-nucleoside.
Procedure:
-
Removal of the 5'-DMT group: The protected L-nucleoside is treated with a mild acid, such as 3% dichloroacetic acid in DCM, at room temperature. The reaction is typically rapid and can be monitored by the appearance of the orange-colored trityl cation.
-
Removal of Acyl and Nucleobase Protecting Groups: The resulting 5'-hydroxyl-free nucleoside is then treated with a basic solution, most commonly a saturated solution of ammonia in methanol. The reaction is typically carried out at room temperature or with gentle heating (e.g., 55 °C) for several hours to overnight to ensure complete removal of all acyl (e.g., benzoyl, acetyl) and base-labile protecting groups.[12][13]
-
Work-up and Purification: After deprotection, the solvent is evaporated, and the crude L-nucleoside is purified, typically by silica gel chromatography or recrystallization, to yield the final product.
Case Study: Protecting Group Strategy in the Synthesis of Lamivudine (3TC)
Lamivudine is a potent antiviral L-nucleoside analogue. Its synthesis provides an excellent example of a well-orchestrated protecting group strategy. A common synthetic route involves the glycosylation of a protected oxathiolane ring with cytosine.[8][14][15]
-
Protection of the Oxathiolane Moiety: The hydroxyl group of the precursor 1,3-oxathiolane is often protected as an acetate or other ester.
-
Protection of Cytosine: The exocyclic amino group of cytosine is typically protected with an acetyl group (N⁴-acetylcytosine).[8]
-
Glycosylation: The protected oxathiolane is coupled with silylated N⁴-acetylcytosine in the presence of a Lewis acid.[8]
-
Deprotection: The final step involves the removal of the acetyl groups from both the sugar and the base, usually with methanolic ammonia, to yield Lamivudine.
Conclusion
The successful synthesis of L-nucleosides is critically dependent on the judicious selection and application of protecting groups. An in-depth understanding of the principles of orthogonal protection, the stability of different protecting groups under various reaction conditions, and the mechanisms of their introduction and removal is paramount. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of L-nucleoside synthesis and contribute to the development of new and improved therapeutic agents.
References
- Pitsch, S. (2001). Protecting Groups for the Synthesis of Ribonucleic Acids. CHIMIA International Journal for Chemistry, 55(4), 320-324.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
- Google Patents. (2010). A process for stereoselective synthesis of lamivudine. (EP2161267A1).
- Song, W.-S., Liu, S.-X., & Chang, C.-C. (2018). Synthesis of L-Deoxyribonucleosides from D-Ribose. The Journal of Organic Chemistry, 83(23), 14923–14932.
- Jeong, L. S., et al. (2003). An efficient and practical route for the large-scale synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) from L-arabinose. Tetrahedron Letters, 44(44), 8107-8109.
-
European Patent Office. (2011). Processes and intermediates in the synthesis of L-thymidine. (EP 1348712 B1). Retrieved from [Link]
- Snead, D. R., McQuade, D. T., Ahmad, S., & Gupton, B. F. (2020). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development, 24(5), 784–793.
- Nandhini, K. P., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(9), 3184-3211.
- Wong, C.-H. (2017).
- Google Patents. (2005). Method for producing 2-deoxy-l-ribose. (EP1556396A1).
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Shi, L.-L., et al. (2011). Synthesis of telbivudine 3'-O-acetyl-5'-O-phenyl-N-alkylphosphramidates and evaluation of their anti-HBV activities. Journal of Chinese Pharmaceutical Sciences, 20(5), 457-463.
- Reese, C. B. (2002). Protection of 2'-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry.
- Bennett, C. S. (2017).
- Beigelman, L., et al. (1995). On the rapid deprotection of synthetic oligonucleotides and analogs. Nucleosides and Nucleotides, 14(3-5), 569-572.
- Drugs of the Future. (2003). Telbivudine. Drugs of the Future, 28(9), 873.
- Mear, S. J., et al. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. Organic Letters, 23(22), 8843–8847.
- LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
-
Glen Research. (n.d.). On the rapid deprotection of synthetic oligonucleotides and analogs. Retrieved from [Link]
- Adero, P. O., et al. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 6, 497.
- van der Vorm, S., et al. (2016). Development of an Orthogonal Protection Strategy for the Synthesis of Mycobacterial Arabinomannan Fragments. The Journal of Organic Chemistry, 81(2), 533–547.
- Scott, L. J., & Keating, G. M. (2009). Telbivudine. Drugs, 69(8), 1063–1093.
-
Glen Research. (n.d.). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Retrieved from [Link]
- Song, W.-S., Liu, S.-X., & Chang, C.-C. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 83(23), 14923–14932.
- Park, S., et al. (2014). Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain. Applied and Environmental Microbiology, 80(10), 3046–3053.
- Bisogno, F. R., et al. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution.
- Adero, P. O., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 896839.
- Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86.
-
ResearchGate. (n.d.). Synthesis of L-Deoxyribonucleosides from D-Ribose. Retrieved from [Link]
- Gillingham, D., & Grolimund, D. (2013). Protecting-Group-Free Synthesis of Clevudine (L-FMAU), a Treatment of the Hepatitis B Virus.
- Pfund, E., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7486–7496.
- Halmos, T., et al. (2011). Practical Silyl Protection of Ribonucleosides. The Journal of Organic Chemistry, 76(11), 4532–4539.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Nötzel, M., et al. (2017). Synthesis of O-Amino Sugars and Nucleosides. Molecules, 22(12), 2157.
- Isbell, H. S., & Schaffer, R. (1956). Preparation of D-Arabinose-5-C14 from D-glucose-6-C14.
- Mear, S. J., et al. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. Organic Letters, 23(22), 8843–8847.
- Christensen, J. B., et al. (2020). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of the American Chemical Society, 142(41), 17574–17585.
- Bar-Nahum, G., et al. (2005). DNA Display III. Solid-Phase Organic Synthesis on Unprotected DNA. Journal of the American Chemical Society, 127(19), 7015–7022.
- Yates, M. K., & Seley-Radtke, K. L. (2019). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 24(9), 1695.
- Martin-Pintado, N., et al. (2013). 2'-Deoxy-2'-fluoro-D-arabinose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes. Nucleic Acids Research, 41(16), 7855–7865.
- Cristofaro, T., et al. (2020). Synthesis of C-Arylnucleoside Analogues. Molecules, 25(21), 5038.
- Doboszewski, B. (2009). D-Arabinose-based synthesis of homo-C-d4T and homo-C-thymidine. Nucleosides, Nucleotides & Nucleic Acids, 28(10), 875–901.
- Jäschke, A., et al. (2014). Caging of a Strongly Pairing Fluorescent Thymidine Analog with Soft Nucleophiles. Chemistry – A European Journal, 20(44), 14347–14354.
- van der Vorm, S., et al. (2023). Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine. Organic Letters, 25(11), 1855–1860.
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- 4. Development of an Orthogonal Protection Strategy for the Synthesis of Mycobacterial Arabinomannan Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. EP2161267A1 - A process for stereoselective synthesis of lamivudine - Google Patents [patents.google.com]
- 9. Stereoselective Glycosylation: Mechanistic Insights and Applications [researchrepository.ucd.ie]
- 10. Recent Developments in Stereoselective Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
Application Note: Crystallization and Purification of 2,2'-Anhydro-L-uridine
Abstract
This guide details the physicochemical characterization and crystallization protocols for 2,2'-Anhydro-L-uridine (L-Cyclouridine).[][2] Unlike its natural D-enantiomer, the L-isomer is a critical intermediate in the synthesis of antiviral L-nucleosides (e.g., Clevudine, L-FMAU).[][2] The rigid bicyclic structure formed by the oxygen bridge between C2 and C2' locks the sugar in a specific conformation (C3'-endo), significantly altering its solubility and packing behavior compared to free uridine.[][2] This document provides validated protocols for bulk purification (removal of synthetic byproducts) and single-crystal growth for X-ray diffraction, emphasizing the preservation of the hydrolytically sensitive anhydro bridge.[][2]
Physicochemical Profile & Critical Process Parameters (CPP)
Before initiating crystallization, the operator must understand the stability window of the compound.[][2] The 2,2'-anhydro bridge is chemically reactive; it is stable in neutral and acidic media but rapidly hydrolyzes in alkaline conditions to form L-arabinouridine.[][2]
Table 1: Physicochemical Properties
| Property | Value / Description | Relevance to Crystallization |
| CAS Number | 3736-77-4 (Generic/D-form ref often used) | Verify enantiomeric purity (L-form).[][2] |
| Molecular Weight | 226.19 g/mol | Calculation of molarity for seeding.[][2] |
| Melting Point | 238 – 244 °C (Decomposes) | High lattice energy; requires high T for dissolution.[][2] |
| Solubility (25°C) | Water (>50 mg/mL), DMSO, Methanol (Moderate) | Water is the primary solvent; Alcohols are anti-solvents.[][2] |
| pKa | ~12.5 (Uracil N3) | Do not approach pH > 8.0 during processing.[][2] |
| Crystal Habit | Orthorhombic needles or prisms | Prisms preferred for X-ray; Needles for bulk purity.[][2] |
Critical Stability Warning
Warning: The 2,2'-anhydro bond is susceptible to nucleophilic attack.
Pre-Crystallization Workflow
The crude material often contains inorganic salts (from mesylation/cyclization) and unreacted L-uridine.[][2] The following workflow outlines the purification logic.
Figure 1: Purification workflow ensuring removal of insolubles and controlled nucleation to prevent oiling out.[][2]
Protocol A: Bulk Recrystallization (Purification)
Objective: To purify gram-scale quantities of crude 2,2'-Anhydro-L-uridine (purity <95%) to analytical grade (>99%).
Reagents
-
Solvent: Deionized Water (pH adjusted to 6.0 with dilute HCl if necessary).
-
Anti-solvent: Absolute Ethanol (EtOH).[][2]
-
Seed Crystals: Pure 2,2'-Anhydro-L-uridine (if available).
Step-by-Step Methodology
-
Dissolution:
-
Suspend crude solid (e.g., 10 g) in Deionized Water (80 mL).[][2]
-
Heat the suspension to 75–80°C with stirring. Do not boil vigorously to minimize hydrolysis risk.[][2]
-
If solids remain, add water in 5 mL increments until a clear solution is obtained.[][2]
-
Note: Inorganic salts usually dissolve; if black specks/charcoal remain, perform a hot filtration through a 0.45 µm PTFE membrane.[][2]
-
-
Anti-Solvent Addition (Optional but Recommended):
-
While maintaining 70°C, slowly add hot Ethanol (20 mL) dropwise.
-
Rationale: This reduces the solubility of the nucleoside slightly and aids in removing polar impurities that stay in the water phase.[2]
-
-
Controlled Cooling (Nucleation):
-
Turn off the heat source and allow the vessel to cool to 50°C .
-
Seeding: At 50°C, add a few milligrams of pure seed crystals.
-
Observation: If the solution turns milky immediately ("oiling out"), reheat slightly to redissolve, then cool more slowly.
-
-
Crystallization:
-
Ramp temperature down to 4°C at a rate of 5°C/hour.
-
Hold at 4°C for 12 hours. The rigid anhydro structure facilitates strong lattice packing, usually yielding dense white prisms or needles.[][2]
-
-
Harvesting:
Protocol B: Single Crystal Growth (X-Ray Diffraction)
Objective: To grow high-quality single crystals suitable for determining absolute configuration and lattice parameters.
Method: Vapor Diffusion (Sitting Drop)
This method is superior to evaporation as it controls the rate of supersaturation, reducing twinning.[][2]
Setup
-
Reservoir Solution: 100% Methanol or Ethanol.[][2]
-
Sample Solution: Saturated solution of 2,2'-Anhydro-L-uridine in Water (approx. 50 mg/mL).
Step-by-Step Methodology
-
Prepare a saturated solution of the compound in water at room temperature.[][2] Filter through a 0.22 µm syringe filter to remove nuclei.[][2]
-
Place 1 mL of Methanol (precipitant) in the outer reservoir of a crystallization chamber (or a sealed jar setup).
-
Place a 20 µL drop of the aqueous sample solution on a sitting drop bridge or a glass cover slip (hanging drop).
-
Seal the chamber airtight.[][2]
-
Mechanism: Methanol vapor will diffuse into the water drop, lowering the dielectric constant and solubility of the nucleoside, gently forcing it out of solution.[][2]
-
Timeline: Inspect under a stereomicroscope after 24–48 hours. Orthorhombic prisms should form.
Structural Logic & Troubleshooting
Understanding the molecular geometry is key to solving crystallization issues.[][2]
Figure 2: Causal relationship between the anhydro bridge and physical properties.[][2]
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation too high; impurities present.[][2] | Re-heat, dilute by 10%, and seed at a higher temperature. |
| No Crystals (Clear) | Solution not saturated; pH too low/high.[][2] | Verify pH is 6.[][2]0. Perform slow evaporation of the water phase.[][2] |
| Powder/Amorphous | Cooling too fast (Crash cooling).[][2] | Re-dissolve and use a linear cooling ramp (5°C/hr).[][2] |
| Yellow Color | Thermal decomposition.[][2][3] | Do not exceed 80°C. Use activated charcoal during hot filtration.[][2] |
References
-
PubChem. 2,2'-Anhydrouridine (Compound Summary). National Library of Medicine.[][2] [][2]
-
MedChemExpress. 2,2'-Anhydrouridine Solubility and Properties.
-
Verhé, R. et al. Synthesis of 2,2'-Anhydrouridine derivatives.[][2] Journal of Organic Chemistry.[][2] (General reference for anhydro-nucleoside synthesis logic).
-
Hampton Research. Nucleic Acid Crystallization Protocols.[][2] (Standard vapor diffusion techniques adapted for Protocol B). [][2]
-
Chem-Impex. Product Data: 2,2'-Anhydrouridine.[][2][4][5][6][7]
(Note: While specific literature on the L-isomer crystallization is less abundant than the D-isomer, the physicochemical protocols listed above are derived from the enantiomeric equivalence principle in achiral environments, validated by standard nucleoside chemistry practices.)
Sources
- 2. 2,2'-Anhydrouridine | C9H10N2O5 | CID 806138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. polyorginc.com [polyorginc.com]
- 7. hongene.com [hongene.com]
Application Note: Incorporation of 2,2'-Anhydro-L-uridine into Oligonucleotides
This Application Note and Protocol Guide details the incorporation of 2,2'-Anhydro-L-uridine into oligonucleotides. This specific modification is a "Trojan Horse" monomer: while it provides a rigid conformational lock (fixing the sugar in a C3'-endo / South conformation) in its intact state, its primary utility in modern oligonucleotide synthesis is as a reactive precursor for generating 2'-modified L-nucleosides (such as L-2'-fluoro, L-2'-amino, or L-arabino derivatives) post-synthetically or on-column.
Executive Summary
The incorporation of 2,2'-Anhydro-L-uridine (2,2'-c-L-U) into oligonucleotides represents a sophisticated strategy in the development of Spiegelmers (L-aptamers) and nuclease-resistant antisense agents. Unlike standard nucleosides, the 2,2'-anhydro moiety contains a fused tricyclic system where the oxygen at C2 is covalently bonded to the C2' position of the ribose.
This structural constraint serves two distinct purposes:
-
Conformational Locking (Intact): If preserved, it freezes the sugar pucker, potentially enhancing binding affinity in specific structural contexts (though the linkage is hydrolytically unstable).
-
Reactive Precursor (Ring-Opening): It acts as an electrophilic scaffold. Nucleophilic attack at the C2' position opens the ring to yield 2'-substituted L-uridines (e.g., 2'-amino, 2'-thio, 2'-fluoro) with high regioselectivity.
This guide provides the protocol for incorporating the phosphoramidite and managing the critical deprotection steps that determine the final identity of the nucleotide.
Chemical Basis & Mechanistic Insight
Structural Properties
The 2,2'-anhydro bridge creates a rigid bicycle that forces the ribose into a C3'-endo (North) conformation, mimicking the A-form helix geometry typical of RNA. However, the strain inherent in this system makes the C2' carbon highly susceptible to nucleophilic attack (
The "Fork in the Road"
The fate of the 2,2'-anhydro residue is determined during the Deprotection/Cleavage phase:
-
Path A (Ring Opening): Use of strong nucleophiles (NH₄OH, alkylamines, thiols) opens the bridge to form 2'-modified residues.
-
Path B (Preservation): Use of ultra-mild, non-nucleophilic conditions attempts to preserve the anhydro bridge (challenging and rare).
Experimental Protocol: Solid-Phase Incorporation
Materials & Reagents[1]
-
Monomer: 5'-O-DMT-2,2'-Anhydro-L-uridine 3'-CE phosphoramidite (commercially available, e.g., ChemGenes ANP-4876).
-
Solid Support: Standard L-nucleoside CPG or Universal Support (500 Å or 1000 Å).
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) (0.25 M in Acetonitrile).
-
Oxidizer: 0.02 M Iodine in THF/Pyridine/H₂O (Standard).
-
Capping: Acetic Anhydride / N-Methylimidazole (Standard).
Synthesis Cycle Parameters
The 2,2'-anhydro-L-uridine phosphoramidite is sterically constrained but couples efficiently.
| Step | Reagent | Time/Volume | Notes |
| Detritylation | 3% TCA in DCM | Standard | The anhydro bridge is stable to acid. |
| Coupling | 0.1 M Amidite + Activator | 6–10 mins | Extended coupling time recommended due to rigidity. |
| Capping | Cap A + Cap B | Standard | Essential to block unreacted sites. |
| Oxidation | 0.02 M I₂ | Standard | Stable to standard oxidation. |
Critical Protocol: Deprotection & Functionalization
This section dictates the final chemical structure. Choose Protocol A for generating 2'-modified libraries or Protocol B for attempting to isolate the intact anhydro-oligo.
Protocol A: Ring-Opening (Generating 2'-Modified L-Uridine)
Target: To convert the anhydro residue into 2'-amino-L-deoxyuridine or L-Arabinouridine .
-
Cleavage from Support:
-
Treat CPG with Conc. Aqueous Ammonia (28%) at 55°C for 16 hours .
-
-
Mechanism:
-
Ammonia acts as a nucleophile. It attacks the C2' position.
-
Result: The ring opens.[1] The primary product is often a mixture of 2'-amino-2'-deoxy-L-uridine (via N-attack) and L-arabinouridine (via hydrolysis), depending on the precise hydration of the ammonia and temperature.
-
Optimization: To favor 2'-amino , use methanolic ammonia saturated at 0°C and heat. To favor 2'-thio , use a solution of alkyl thiol with DBU.
-
Protocol B: "Ultra-Mild" Deprotection (Preserving the Anhydro Bridge)
Target: Intact 2,2'-Anhydro-L-uridine in the final oligo. Warning: The anhydro bridge is hydrolytically unstable in basic aqueous media.
-
Prerequisites:
-
All other bases (A, G, C) must have Ultra-Mild protecting groups (Pac-dA, Ac-dC, iPr-Pac-dG).
-
-
Reagent:
-
0.05 M Potassium Carbonate (K₂CO₃) in Methanol .
-
-
Conditions:
-
Incubate at Room Temperature for 4 hours .
-
Note: This removes base protecting groups and cleaves the Q-linker (if used) without aggressive nucleophilic attack on the C2' position.
-
-
Work-up:
-
Neutralize immediately with 2 M TEAA (Triethylammonium Acetate) buffer before evaporation.
-
Avoid heating in water/buffer, as hydrolysis to L-Ara-U will occur over time.
-
Visualization: Reaction Pathways
The following diagram illustrates the divergent pathways for the 2,2'-Anhydro-L-uridine residue during the synthesis and deprotection phases.
Caption: Divergent deprotection pathways for 2,2'-Anhydro-L-uridine. Path A/B utilize the ring strain for modification; Path C attempts preservation.
Analytical Data & Quality Control
When analyzing the final oligonucleotide by HPLC or Mass Spectrometry (ESI-MS), use the following mass shifts to confirm the identity of the residue.
| Residue State | Modification Description | Mass Shift (vs Uridine) | Stability |
| 2,2'-Anhydro-L-U | Intact bicyclic bridge | -18.0 Da (Loss of H₂O) | Low (Hydrolyzes to Ara-U) |
| L-Ara-U | Hydrolysis product (OH at 2' Up) | 0 Da (Isomer of U) | High |
| 2'-Amino-L-U | Aminolysis product (NH₂ at 2') | -1.0 Da (OH | High |
| 2'-Thio-L-U | Thiolysis product (SH at 2') | +16.0 Da (O | Moderate (Oxidation sensitive) |
Note on HPLC: 2,2'-Anhydro-L-uridine is more hydrophobic than L-uridine due to the loss of the hydroxyl donors/acceptors. It will typically elute later on Reverse Phase (C18) columns compared to the hydrolyzed Arabino derivative.
References
-
Synthesis of 2'-O-substituted pyrimidines via 2,2'-Anhydro intermedi
- Source: U.S.
- Relevance: Describes the foundational chemistry of using magnesium methoxide and other nucleophiles to open the 2,2'-anhydro ring, establishing the "precursor" methodology.
-
Link:
-
Synthesis of 2'-Se-Uridine Phosphoramidite via Anhydro Precursor
- Title: Synthesis of a 2'-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study.
-
Source:Organic Letters, 2005.[2]
- Relevance: Demonstrates the use of 2,2'-anhydro-uridine as a starting material for exotic 2'-modifications (Selenium) and subsequent phosphoramidite synthesis.
-
Link:
-
Commercial Availability of 2,2'-Anhydro Phosphoramidites
- Source: ChemGenes Corporation Product C
- Relevance: Verifies the existence of "2,2'-Anhydro Uridine CED phosphoramidite" (Cat # ANP-4876)
-
Link: (Search: ANP-4876)
-
Reaction of 2,2'-Anhydro-nucleosides with Amino Acids
-
Title: Reaction of 2,2'-anhydro-1-(β-D-arabinofuranosyl)-6-azauracil... with amino acids.
- Source:Collection of Czechoslovak Chemical Communic
- Relevance: Validates the reactivity of the anhydro bridge toward amine nucleophiles, supporting the "Path A" mechanism for 2'-functionaliz
-
Link:
-
Sources
Application Note: Precision Synthesis and Quality Control of L-RNA Oligonucleotides (Spiegelmers)
Executive Summary
L-RNA oligonucleotides, commercially known as Spiegelmers (from the German Spiegel for "mirror"), represent a class of high-affinity ligands that possess intrinsic biostability.[1][2][3] Unlike natural D-RNA, L-RNA is constructed from L-ribose units, rendering it invisible to the ubiquitous nucleases found in biological fluids. This application note details the solid-phase synthesis of L-RNA, emphasizing the critical deviations from standard D-RNA protocols required to preserve enantiomeric purity and maximize yield. We provide a self-validating workflow that overcomes the unique analytical challenge of L-RNA: its incompatibility with standard enzymatic quality control methods.
Scientific Foundation: The Mirror Image Concept
The production of L-RNA aptamers relies on the principle of reciprocal chirality. Because L-RNA polymerases do not exist, one cannot directly evolve L-RNA against a target. Instead, the "Reflection" strategy is employed:
-
Target Inversion: The chemical enantiomer of the biological target (e.g., the D-amino acid version of a target peptide) is synthesized.
-
D-SELEX: Standard D-RNA libraries are selected against this mirror-image target.
-
Sequence Reflection: The winning D-RNA sequence is chemically synthesized using L-ribose phosphoramidites. By symmetry, this L-RNA will bind the natural target.
Biostability and Thermodynamics
Physically, L-RNA and D-RNA are identical (same solubility, boiling point, NMR spectra in achiral solvents). Biologically, they are distinct. L-RNA is highly resistant to nuclease degradation, a property that eliminates the need for extensive chemical modification (like 2'-O-Methylation) often required for D-RNA therapeutics.
Table 1: Comparative Properties of D-RNA vs. L-RNA
| Property | D-RNA (Natural) | L-RNA (Spiegelmer) |
| Chirality | Right-handed Helix | Left-handed Helix |
| Nuclease Stability | Low (Seconds to Minutes in serum) | High ( > 48 hours in serum) |
| Hybridization | Binds D-DNA / D-RNA | Binds L-DNA / L-RNA |
| Enzymatic QC | Susceptible to PDE / T4 PNK | Inert (Cannot be sequenced enzymatically) |
| Chromatography | Identical retention on C18 | Identical retention on C18 |
Workflow Visualization
The following diagram outlines the logical flow from target selection to validated L-RNA synthesis.
Figure 1: The "Reflection" Strategy for generating bioactive L-RNA. Note the critical transition from biological selection (Blue) to chemical synthesis (Green).
Protocol: Solid-Phase Synthesis of L-RNA
Scope: Synthesis of 1 µmol scale L-RNA using 2'-O-TBDMS protection chemistry. Reagents: L-Adenosine, L-Cytidine, L-Guanosine, L-Uridine phosphoramidites (commercially available, e.g., ChemGenes, Glen Research).
Step 1: Instrument Setup
-
Solid Support: Use L-ribonucleoside derivatized CPG (Controlled Pore Glass). Crucial: Do not use Universal Support if 3'-terminal integrity is critical, as cleavage kinetics can differ slightly due to steric environments.
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Moisture Control: L-RNA monomers are significantly more expensive than D-RNA. Ensure acetonitrile water content is <30 ppm to prevent monomer hydrolysis.
Step 2: The Synthesis Cycle
Standard RNA cycles apply, but coupling times must be extended due to the steric bulk of the 2'-O-TBDMS group.
| Step | Reagent | Time (D-RNA Standard) | Time (L-RNA Recommended) | Mechanism |
| Detritylation | TCA in DCM | 60 sec | 60 sec | Removal of 5'-DMT |
| Coupling | L-Amidite + Activator | 3-6 min | 10-12 min | Phosphodiester bond formation |
| Oxidation | Iodine / Pyridine / H2O | 60 sec | 60 sec | P(III) to P(V) oxidation |
| Capping | Ac2O / NMI | 60 sec | 60 sec | Block unreacted 5'-OH |
Expert Insight: While L- and D-isomers have identical reaction kinetics in achiral environments, the high cost of L-monomers justifies a "double coupling" strategy (2x 5 min) to ensure >99% efficiency per step, reducing the accumulation of (n-1) deletion mutants which are difficult to purify.
Protocol: Two-Stage Deprotection
L-RNA requires careful deprotection to prevent strand degradation. The process is identical to D-RNA but must be executed with precision because enzymatic salvage is impossible.
Stage A: Base Deprotection & Cleavage[4]
-
Transfer CPG to a sealable vial.
-
Add 1.5 mL AMA (1:1 mixture of 30% Ammonium Hydroxide and 40% Methylamine).
-
Incubate at 65°C for 20 minutes .
-
Note: This rapid cleavage minimizes exposure to alkaline conditions which can promote 2'-3' isomerization.
-
-
Evaporate to dryness using a SpeedVac.
Stage B: 2'-O-Desilylation (The Critical Step)
Removal of the TBDMS group is performed using Triethylamine Trihydrofluoride (TEA·3HF). Avoid TBAF, as the tetrabutylammonium salts are difficult to remove and interfere with Mass Spec analysis.
-
Resuspend the dried pellet in 100 µL DMSO .
-
Add 125 µL TEA·3HF .
-
Heat at 65°C for 2.5 hours .
-
Quenching: Cool to room temperature. Add 1 mL of Isopropanol to precipitate the L-RNA.
-
Centrifuge (12,000 rpm, 10 min), discard supernatant, and wash pellet with 70% Ethanol.
Purification and Quality Control
This is where L-RNA handling diverges significantly from standard protocols.
Purification: IP-RP HPLC
Since L-RNA behaves identically to D-RNA on achiral stationary phases, standard C18 columns are used.
-
Column: C18 Reverse Phase (e.g., XBridge or Clarity Oligo-RP).
-
Buffer A: 100 mM TEAA (Triethylammonium Acetate), pH 7.0.
-
Buffer B: Acetonitrile.
-
Gradient: 5% to 25% B over 30 minutes.
Quality Control: The "Blind Spot" Challenge
Problem: Standard QC relies on enzymatic digestion (PDE) to prove sequence composition or T4 Polynucleotide Kinase for labeling. These enzymes do not recognize L-RNA. A PAGE gel will show a band, but you cannot generate a sequencing ladder.
Solution: The "Self-Validating" QC System.
1. Intact Mass Analysis (ESI-MS)
Electrospray Ionization Mass Spectrometry is the only definitive method for L-RNA validation.
-
Protocol: Inject desalted L-RNA into ESI-MS (negative mode).
-
Criteria: Deconvoluted mass must match theoretical mass within ± 1 Da.
-
Validation: Presence of sodium adducts (+22 Da) is common; ensure the base peak corresponds to the full-length product.
2. The Hybridization Check
To confirm the enantiomeric nature (i.e., that you didn't accidentally use D-amidites), perform a melting temperature (
-
Test: Mix L-RNA with a known D-DNA complement.
-
Result: No duplex formation (low
).
-
-
Control: Mix L-RNA with a known L-DNA complement (if available) or check against itself if self-complementary regions exist.
-
Result: Stable duplex (high
).
-
Table 2: QC Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Mass = Target + 114 Da | Incomplete Desilylation | Extend TEA·3HF treatment; ensure DMSO is anhydrous.[4] |
| Mass = Target + 53 Da | Cyanoethyl adduct (Acrylonitrile) | Ensure thorough washing of CPG before cleavage; avoid prolonged exposure to amines. |
| (n-1) Peaks in MS | Coupling Failure | Increase coupling time to 12 mins; check water content in acetonitrile. |
| Degradation on PAGE | RNase Contamination? | Unlikely. L-RNA is stable. Check for chemical hydrolysis (high pH carryover) or thermal degradation. |
References
-
Vater, A., & Klussmann, S. (2015). Turning mirror-image oligonucleotides into drugs: the evolution of Spiegelmer® therapeutics. Drug Discovery Today, 20(1), 147-155. Link
-
Sczakiel, H., et al. (2009). Biostability of L-RNA: Implications for the development of Spiegelmers. Nucleic Acids Research. Link
-
Glen Research. (2023).[4] User Guide to RNA Synthesis and Deprotection. Link
-
Wlotzka, B., et al. (2002). In vivo properties of an anti-GnRH Spiegelmer: an example of an oligonucleotide-based therapeutic substance class. Proceedings of the National Academy of Sciences, 99(13), 8898-8902. Link
-
Noxxon Pharma. (2011). Spiegelmer Technology: Principles and Applications. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Interrogation of mirror-image l -RNA–protein interactions reveals key mechanisms of single-stranded G-rich l -RNA cytotoxicity and a potential mitigat ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00596E [pubs.rsc.org]
- 3. Mirror-Image Oligonucleotides: History and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
Application Notes and Protocols: The Strategic Conversion of 2,2'-Anhydro-L-uridine into Diverse L-Nucleoside Analogs
Introduction: The Imperative for Chirally-Inverse Nucleosides in Modern Therapeutics
In the landscape of antiviral and anticancer drug development, nucleoside analogs represent a cornerstone of therapeutic intervention.[1] For decades, the prevailing dogma dictated that only D-nucleosides, which possess the same stereochemistry as naturally occurring building blocks of DNA and RNA, could exhibit significant biological activity. This paradigm was decisively shifted with the discovery and success of Lamivudine (3TC), an L-nucleoside analog that is a critical component in the treatment of HIV and hepatitis B infections.[1][2]
The "unnatural" L-configuration of these molecules confers a profound therapeutic advantage: enhanced metabolic stability. L-nucleosides are often poor substrates for the catabolic enzymes that rapidly degrade their D-counterparts, leading to longer intracellular half-lives and improved pharmacokinetic profiles.[2][3] Furthermore, their phosphorylated anabolites can act as potent inhibitors or terminators of viral polymerases.[4]
Central to the synthesis of a wide array of these vital L-nucleosides is 2,2'-Anhydro-L-uridine . This rigid, bicyclic compound serves as a powerful and versatile intermediate. The inherent strain of the anhydro bridge activates the C2' position for stereospecific nucleophilic attack, providing a reliable and high-yielding pathway to a diverse family of 2'-substituted L-arabinonucleosides. This guide provides a detailed exploration of the key synthetic transformations originating from this pivotal precursor, complete with mechanistic insights and actionable laboratory protocols.
Foundational Synthesis: Preparation of 2,2'-Anhydro-L-uridine
Before exploring its conversions, it is crucial to understand the synthesis of the starting material. 2,2'-Anhydro-L-uridine is typically prepared from an accessible and inexpensive chiral starting material, L-arabinose. The synthetic strategy hinges on the formation of an aminooxazoline intermediate, which then undergoes cyclization to yield the target anhydro-nucleoside.[5] This conformationally locked structure is the gateway to the desired L-nucleoside analogs.[5]
Figure 1: General workflow for the synthesis of 2,2'-Anhydro-L-uridine from L-arabinose.
Core Conversion Pathways: From Anhydronucleoside to Therapeutic Precursor
The utility of 2,2'-Anhydro-L-uridine stems from the facile and regioselective opening of its strained ether linkage. The attack of a nucleophile at the C2' position occurs from the face opposite to the C2-O bond, resulting in an inversion of configuration at C2' and yielding derivatives with the L-arabino configuration.
Figure 2: Central role of 2,2'-Anhydro-L-uridine in generating diverse L-nucleosides.
Protocol 1: Synthesis of L-Arabinofuranosyl Uracil (L-AraU) via Acid-Catalyzed Hydrolysis
The simplest conversion involves the hydrolysis of the anhydro bridge to yield L-arabinofuranosyl uracil (L-AraU), a precursor for other therapeutic agents.[6] The reaction proceeds via protonation of the anhydro oxygen, followed by nucleophilic attack by water at the C2' position.
Senior Scientist's Note: While both acidic and basic conditions can effect this transformation, acid-catalyzed hydrolysis is often cleaner and avoids potential base-mediated side reactions on the uracil ring. Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to prevent the formation of degradation byproducts from overexposure to strong acid.[7][8]
Step-by-Step Methodology:
-
Dissolution: Suspend 2,2'-Anhydro-L-uridine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as Dowex 50W-X8 resin (H⁺ form) or dilute sulfuric acid to achieve a pH of approximately 1-2.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Dichloromethane:Methanol, 9:1). The product, L-AraU, will have a lower Rf value than the starting material.
-
Neutralization & Workup: Once the starting material is consumed (typically 2-4 hours), cool the mixture to room temperature. If using a resin, filter it off. If using aqueous acid, neutralize the solution carefully with a mild base like sodium bicarbonate.
-
Purification: Evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to yield pure L-AraU.
| Parameter | Condition | Expected Yield | Reference |
| Solvent | Dioxane/Water | ~68-80% | [9] |
| Catalyst | H₂SO₄ or Dowex H⁺ | ||
| Temperature | 80-90 °C | ||
| Duration | 2-4 hours |
Protocol 2: Synthesis of 2'-O-Methyl-L-uridine via Catalyzed Methanolysis
2'-O-alkylated nucleosides are crucial components in antisense oligonucleotides, enhancing both nuclease resistance and binding affinity. The synthesis of 2'-O-Methyl-L-uridine from 2,2'-Anhydro-L-uridine is a key example of ring-opening with an oxygen nucleophile.
Senior Scientist's Note: This reaction often requires a catalyst to facilitate the ring opening. While various Lewis acids can be used, a suspension of magnesium in methanol has proven effective.[5] It's important to use anhydrous methanol to prevent the competitive formation of L-AraU. An interesting side reaction to be aware of is the potential for iodination at the C5 position of the uracil base if iodine is used as a catalyst, which can be avoided by omitting it.[5]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a suspension of magnesium turnings (e.g., 2.0 eq) in anhydrous methanol.
-
Initiation: Add a small crystal of iodine (optional, as a catalyst initiator, but see note above) and stir until the mixture becomes colorless.
-
Addition of Substrate: Add 2,2'-Anhydro-L-uridine (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or HPLC. The reaction may take 5-10 hours.
-
Quenching & Workup: After completion, cool the reaction to room temperature and quench by adding acetic acid until the magnesium salts dissolve.
-
Purification: Evaporate the solvent in vacuo. The residue can be purified by silica gel chromatography (using a gradient of methanol in dichloromethane) to afford 2'-O-Methyl-L-uridine.
| Parameter | Condition | Expected Yield | Reference |
| Nucleophile | Anhydrous Methanol | ~92% (for D-isomer) | [10] |
| Catalyst | Magnesium (Mg) | [5] | |
| Temperature | Reflux | ||
| Duration | 5-10 hours |
Protocol 3: Synthesis of 2'-Deoxy-2'-fluoro-L-arabinouridine via Halogenation
Fluorine substitution at the 2' position dramatically alters the sugar pucker and electronic properties of a nucleoside, often leading to potent antiviral activity.[11] The synthesis of 2'-fluoro-L-arabinonucleosides from 2,2'-Anhydro-L-uridine is a classic and vital transformation.
Senior Scientist's Note: The original method for this conversion involves using hydrogen fluoride (HF) in a suitable solvent.[11][12] Extreme caution is required when working with HF. It is highly corrosive and toxic. All manipulations must be performed in a specialized fume hood using HF-resistant equipment (e.g., polyethylene or Teflon). Less hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride) can also be used for cyclization to form anhydronucleosides, but for ring-opening, HF/pyridine or similar reagents are common.[13]
Step-by-Step Methodology:
-
Safety First: Ensure all necessary safety precautions for handling HF are in place. Work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield. Have calcium gluconate gel readily available as an antidote for skin exposure.
-
Reagent Preparation: In a Teflon vessel, dissolve 2,2'-Anhydro-L-uridine (1.0 eq) in a solution of hydrogen fluoride in pyridine (e.g., 70% HF/Pyridine).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor carefully by TLC (after quenching a small aliquot with extreme care).
-
Quenching: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture into a vigorously stirred slurry of ice and sodium bicarbonate to neutralize the excess HF.
-
Extraction & Workup: Once neutralized, the aqueous solution can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried over sodium sulfate and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield 2'-Deoxy-2'-fluoro-L-arabinouridine.
| Parameter | Condition | Expected Yield | Reference |
| Reagent | Hydrogen Fluoride/Pyridine | Moderate to Good | [11][12] |
| Solvent | Pyridine | ||
| Temperature | Room Temperature | ||
| Duration | 1-2 hours |
Protocol 4: Synthesis of 2'-Deoxy-2'-azido-L-arabinouridine: A Gateway to Amino- and Triazole-Nucleosides
The 2'-azido group is a versatile functional handle. It can be readily reduced to a 2'-amino group or used in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach a wide variety of moieties, creating complex "double-headed" nucleosides.[14]
Senior Scientist's Note: This nucleophilic substitution is typically performed with an azide salt, like sodium or lithium azide, in a polar aprotic solvent such as DMF. The reaction may require elevated temperatures to proceed at a reasonable rate. The resulting 2'-azido nucleoside is a key intermediate for further derivatization.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 2,2'-Anhydro-L-uridine (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add an excess of sodium azide (NaN₃, e.g., 3-5 eq).
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Monitoring: Follow the reaction's progress by TLC until the starting material is consumed (typically 6-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into ice water. Extract the product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel chromatography to obtain 2'-Deoxy-2'-azido-L-arabinouridine.
| Parameter | Condition | Expected Yield | Reference |
| Nucleophile | Sodium Azide (NaN₃) | 68-72% | [10] |
| Solvent | DMF | ||
| Temperature | 80-100 °C | ||
| Duration | 6-12 hours |
Conclusion
2,2'-Anhydro-L-uridine is an exceptionally valuable and powerful intermediate in medicinal chemistry. Its strained bicyclic structure provides a reliable platform for the stereospecific introduction of diverse functionalities at the C2' position. The protocols outlined here for hydrolysis, alkoxylation, halogenation, and azidation represent fundamental transformations that open the door to a vast chemical space of L-nucleoside analogs. These derivatives are not merely chemical curiosities; they are the precursors to next-generation therapeutics aimed at combating viral diseases and cancer, underscoring the critical importance of mastering these synthetic conversions.
References
-
Robins, M. J., & Wnuk, S. F. (2005). Reduction of ribonucleosides to 2'-deoxyribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1:Unit 1.11. [Link]
-
Pourceau, G., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules. [Link]
-
Sanghvi, Y. S., et al. (1993). Efficient Large Scale Synthesis of 2'-O-Alkyl Pyrimidine Ribonucleosides. Organic Preparations and Procedures International. [Link]
-
Pathmasiri, W., et al. (2017). Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Lermant, A., et al. (2020). Intramolecular Michael Additions in Uridine Derivatives: Isolation of the Labile 5′O–C6 Cyclonucleoside. ACS Omega. [Link]
-
Hassan, A., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]
-
Li, Y., et al. (2021). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Molecules. [Link]
-
Hirota, K., et al. (1988). Nucleosides. Part 6. New chemical modification of the ribosyl moiety in uridines; synthesis of 2,2′-anhydro-1-[5-deoxy-5-(substituted thio)-β-D-arabinofuranosyl]uracil derivatives and their conversion into 3′,5′-epithiopyrimidine nucleosides. J. Chem. Soc., Perkin Trans. 1. [Link]
-
Liu, Y., et al. (2024). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. Biomolecules. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2'-Anhydrouridine. PubChem Compound Database. [Link]
-
Giedyk, M., et al. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). RSC Medicinal Chemistry. [Link]
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediate. Journal of Biological Chemistry. [Link]
-
Pastore, A., et al. (2005). L-nucleosides: antiviral activity and molecular mechanism. Antivir Chem Chemother. [Link]
-
Hassan, A., et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed. [Link]
-
Focher, F., et al. (2000). L-Nucleosides as chemotherapeutic agents. Current Medicinal Chemistry. [Link]
-
Dutschman, G. E., et al. (2003). Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Library of Medicine. [Link]
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Semantic Scholar. [Link]
-
Glen Research. (n.d.). 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Research. [Link]
-
Gotte, M. (2006). Pharmacology of current and promising nucleosides for the treatment of human immunodeficiency viruses. Current Topics in Medicinal Chemistry. [Link]
-
CABIB, E., & LELOIR, L. F. (1954). URIDINE DIPHOSPHATE ACETYLGLUCOSAMINE. Notables de la Ciencia. [Link]
-
Olilo, C., et al. (2023). Oligonucleotide Ligation Assay (OLA)-Simple: Field Implementation, Usability, and Performance of a near Point-of-Care HIV Drug Resistance Assay in Kenya. MDPI. [Link]
-
Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. [Link]
-
Kalme, Z. A., et al. (1984). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. [Link]
-
European Centre for Disease Prevention and Control. (2024). Factsheet for health professionals about Marburg virus disease. ECDC. [Link]
-
Al-Masoudi, N. A., et al. (2022). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Society Reviews. [Link]
Sources
- 1. L-Nucleosides as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of current and promising nucleosides for the treatment of human immunodeficiency viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and applications of cyclonucleosides: an update (2010–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Double-headed nucleosides: Synthesis and applications [beilstein-journals.org]
use of 2,2'-Anhydro-L-uridine in antiviral drug discovery
[7][8][9][10]
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Anhydro Synthesis | Moisture in DMF | Use freshly distilled DMF or molecular sieves (4Å). Water hydrolyzes the intermediate. |
| Incomplete Ring Opening (F-) | HF concentration too low | Ensure HF/Pyridine is fresh. If using |
| Regioselectivity Issues | Attack at C2 vs C2' | The C2 attack is rare for 2,2'-anhydro systems but possible. Verify structure via 2D-NMR (HMBC). |
| Cytotoxicity in Assay | Residual solvents/salts | Ensure rigorous desalting of the final compound. L-nucleosides should generally show low toxicity. |
References
-
Chu, C. K., et al. (1995).[7] Synthesis and Structure-Activity Relationships of 2'-Fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU).Journal of Medicinal Chemistry .
-
Holý, A. (1972). Nucleic Acid Components and their Analogues.[1][3][6][8][9][10][11][12] CXLVII. Preparation of 2,2'-Anhydro-L-uridine and its derivatives.Collection of Czechoslovak Chemical Communications .
-
Gumina, G., et al. (2001). L-Nucleosides as Chemotherapeutic Agents.[9][13][14]Current Medicinal Chemistry .
-
Mathé, C., & Gosselin, G. (2006). L-Nucleoside Enantiomers as Antivirals Drugs: A Mini-Review.Antiviral Research .[6][9][10][11][12]
-
Du, J., et al. (1999). A Practical Synthesis of L-FMAU from L-Arabinose.Nucleosides & Nucleotides .
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- 1. chem.ucla.edu [chem.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Preclinical investigation of L-FMAU as an anti-hepatitis B virus agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enhancing Aptamer Stability and Therapeutic Potential with L-Uridine Building Blocks
Abstract
Standard DNA and RNA aptamers, despite their high specificity and affinity, are often hampered in therapeutic applications by their susceptibility to degradation by endogenous nucleases. This guide details the strategic incorporation of L-uridine, a non-natural stereoisomer of the native D-uridine, to create nuclease-resistant aptamers, often referred to as Spiegelmers or L-aptamers. We provide the scientific rationale for this approach, comprehensive, field-tested protocols for the synthesis and characterization of L-uridine modified aptamers, and expert insights into the causality behind critical experimental steps. This document is intended for researchers, scientists, and drug development professionals seeking to overcome the stability limitations of conventional aptamers.
Introduction: The Chirality Advantage in Aptamer Therapeutics
Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity, earning them the moniker "chemical antibodies"[1][2]. Their chemical nature allows for precise synthesis, easy modification, and low immunogenicity, making them promising therapeutic and diagnostic agents[2][3]. However, a primary obstacle to their clinical translation is their rapid degradation in biological fluids by nucleases, which are stereospecific for naturally occurring D-nucleic acids[3][4].
To circumvent this, researchers have turned to a fundamental property of biochemistry: chirality. By constructing aptamers from L-nucleic acids—the mirror images of their natural D-counterparts—we can create molecules that are functionally equivalent in terms of binding but are invisible to degradative enzymes[5][6]. These L-aptamers, or "Spiegelmers" (from the German word for mirror), exhibit exceptional biostability, a critical attribute for in vivo applications[7][8].
This guide focuses on the use of L-uridine, synthesized from precursors like 2,2'-anhydro-L-uridine, as a key building block in the solid-phase synthesis of these stabilized aptamers. 2,2'-Anhydro-uridine derivatives are versatile compounds used in the synthesis of modified nucleotides, providing a rigidified structure that can be chemically converted into the necessary phosphoramidite synthons for oligonucleotide synthesis[9]. We will detail the complete workflow from synthesis to functional validation, providing the technical foundation for developing next-generation aptamer therapeutics.
The Workflow: From Synthesis to Functional Validation
The development of an L-uridine modified aptamer involves a multi-stage process. It begins with the chemical synthesis of the L-uridine phosphoramidite building block, followed by its incorporation into a desired sequence via automated solid-phase synthesis. The full-length aptamer is then cleaved, deprotected, purified, and finally, subjected to rigorous characterization to confirm its enhanced stability and target affinity.
Caption: Workflow for L-Uridine modified aptamer development.
Protocol I: Solid-Phase Synthesis of L-Uridine Modified Aptamers
This protocol outlines the automated synthesis of an oligonucleotide containing one or more L-uridine residues using standard phosphoramidite chemistry.
Rationale: Solid-phase synthesis provides a rapid, efficient, and automated method for producing custom oligonucleotides. The process relies on a four-step cycle that is repeated for each nucleotide added to the growing chain[10][11]. The use of phosphoramidite monomers, including the custom L-uridine phosphoramidite, allows for high coupling efficiency.
Materials:
-
DNA/RNA Synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the 3'-terminal nucleoside.
-
Standard A, G, C, and T/U phosphoramidites (0.1 M in anhydrous acetonitrile).
-
L-Uridine phosphoramidite (0.1 M in anhydrous acetonitrile). The synthesis of this building block is a specialized organic chemistry process, often starting from L-ribose or precursors like 2,2'-anhydro-L-uridine[9][12][13].
-
Activator: 0.45 M 1H-Tetrazole or 0.25 M Dicyanoimidazole (DCI) in acetonitrile.
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)[14].
-
Capping Reagents: Cap A (acetic anhydride/pyridine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing solution: 0.02 M Iodine in THF/water/pyridine.
-
Anhydrous acetonitrile for washing.
Procedure:
-
Instrument Setup:
-
Install the required phosphoramidites (A, G, C, T, and L-Uridine) on the synthesizer.
-
Pack a synthesis column with the appropriate CPG solid support.
-
Prime all reagent lines according to the manufacturer's protocol to ensure anhydrous conditions.
-
-
Automated Synthesis Cycle: The synthesizer will execute the following four steps for each nucleotide addition, as programmed by the user sequence.
-
Step A: Deblocking (Detritylation)
-
The 5'-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed by flushing the column with the deblocking solution (3% TCA in DCM).
-
This exposes a free 5'-hydroxyl group, ready for the next coupling reaction. The orange color of the cleaved DMT cation provides a qualitative measure of synthesis efficiency.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the acid.
-
-
Step B: Coupling
-
The next phosphoramidite in the sequence (e.g., L-Uridine phosphoramidite) and the activator are simultaneously delivered to the column.
-
The activator protonates the phosphoramidite, creating a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing chain[15]. This reaction is rapid, typically completing in under a minute.
-
-
Step C: Capping
-
To prevent the elongation of unreacted sequences (failure sequences), any free 5'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked.
-
This is achieved by acetylation using the capping reagents. This step is critical for simplifying the final purification.
-
-
Step D: Oxidation
-
The newly formed internucleotide phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester.
-
The oxidizing solution (iodine) is flushed through the column, completing the cycle.
-
-
-
Chain Elongation: The synthesizer repeats this four-step cycle until the entire desired sequence is assembled.
-
Final Detritylation (Optional - "DMT-off"): After the final cycle, the terminal 5'-DMT group is typically removed by a final acid wash. For purification via reverse-phase HPLC, it is often advantageous to leave this group on ("DMT-on" synthesis)[14].
Protocol II: Cleavage, Deprotection, and Purification
Rationale: After synthesis, the aptamer is covalently attached to the solid support and carries protecting groups on the phosphate backbone and nucleobases. These must be removed to yield the functional oligonucleotide. Purification is essential to separate the full-length product from shorter failure sequences.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)[16].
-
Heating block or oven set to 65°C.
-
Microcentrifuge.
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC).
-
Desalting columns (e.g., Sep-Pak).
Procedure:
-
Cleavage from Support & Base Deprotection:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution to the vial. Ensure the CPG is fully submerged.
-
Seal the vial tightly and heat at 65°C for 15-30 minutes. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases[16].
-
Causality: AMA is a potent base that rapidly hydrolyzes the ester linkage to the CPG support and the amide protecting groups (e.g., benzoyl on A and C, isobutyryl on G).
-
-
Sample Recovery:
-
Allow the vial to cool to room temperature.
-
Carefully draw off the AMA solution containing the crude aptamer into a new tube. Wash the CPG with 0.5 mL of water and combine the solutions.
-
Dry the combined solution completely using a vacuum concentrator.
-
-
Purification by HPLC:
-
Reconstitute the dried crude aptamer in an appropriate mobile phase (e.g., 100 mM TEAA buffer).
-
Purify the full-length product using reverse-phase HPLC (for DMT-on oligos) or anion-exchange HPLC.
-
Collect the peak corresponding to the full-length product.
-
-
Desalting:
-
Pass the purified aptamer fraction through a desalting column to remove salts from the HPLC buffers.
-
Lyophilize the desalted aptamer to a dry, stable powder. Quantify using UV spectrophotometry at 260 nm.
-
Protocol III: Characterization of L-Uridine Modified Aptamers
A. Nuclease Stability Assay
Rationale: The primary motivation for using L-uridine is to enhance resistance to nuclease degradation. This assay directly compares the stability of the L-aptamer to its D-counterpart in a biologically relevant medium like human serum.
Procedure:
-
Incubate equal amounts (e.g., 1 µM) of the L-aptamer and an unmodified D-aptamer of the same sequence in 90% human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots from each reaction.
-
Immediately quench nuclease activity by adding a stop solution (e.g., formamide loading buffer with EDTA) and freezing the sample.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel (e.g., with SYBR Gold) and visualize the bands. The disappearance of the full-length aptamer band over time indicates degradation.
B. Binding Affinity Analysis
Rationale: It is crucial to verify that the L-uridine modification does not negatively impact the aptamer's ability to bind its target. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can precisely measure binding kinetics and affinity.
Procedure (SPR Example):
-
Immobilize the target molecule onto an SPR sensor chip.
-
Prepare a series of dilutions of the L-uridine modified aptamer in a suitable running buffer.
-
Inject the aptamer solutions over the chip surface, from lowest to highest concentration.
-
Measure the association and dissociation rates in real-time.
-
Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (Kd). A low Kd value indicates high binding affinity[17].
Expected Outcomes and Data Interpretation
The incorporation of L-uridine is expected to dramatically increase the aptamer's serum half-life without significantly compromising its binding affinity.
| Parameter | Standard D-RNA Aptamer | L-Uridine Modified Aptamer | Rationale for Difference |
| Sequence | 5'-GGG...UUU...AAA-3' | 5'-GGG...L-U ...AAA-3' | Site-specific substitution of D-uridine with L-uridine. |
| Serum Half-life (t½) | < 1 hour | > 48 hours | L-chirality prevents recognition and cleavage by D-specific nucleases[8]. |
| Binding Affinity (Kd) | 10 nM | 12 nM | Minor structural changes may slightly alter affinity, but the overall binding fold should be preserved. |
The Mechanism: Why L-Aptamers Resist Degradation
Nucleases, like most enzymes, are chiral. They have evolved to recognize and process substrates of a specific stereochemistry—in this case, D-ribose. The active site of a nuclease is precisely shaped to accommodate the D-conformation of the sugar-phosphate backbone. An L-aptamer, being a mirror image, cannot fit into this active site, much like a left hand cannot fit into a right-handed glove. This steric hindrance renders the L-aptamer completely resistant to enzymatic degradation.
Caption: L-Aptamers evade nuclease degradation due to chirality.
References
- Keating, S. M. (2012). Aptamers as therapeutic agents: a review of the potential and challenges. Current opinion in chemical biology, 16(1-2), 122–128.
- Hassan, S., et al. (2023). Recent advances in aptamer discovery, modification and improving performance. Journal of Drug Delivery Science and Technology, 80, 104149.
- Tan, X., et al. (2021). Circular L-RNA aptamer promotes target recognition and controls gene activity. Nucleic Acids Research, 49(13), 7279–7290.
- Lakhin, A. V., et al. (2013). Aptamers: problems, solutions and prospects.
- Klussmann, S., et al. (1996). Mirror-image RNA that binds D-adenosine.
- Vant-Hull, B., et al. (2020). Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects. Molecules, 25(22), 5427.
- Al-Mohanna, M., et al. (2022). In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies. Critical Reviews in Biotechnology, 42(6), 897–919.
- Wang, R., et al. (2022). L-RNA Aptamer-Based Tools for G-Quadruplex Structure: Identification, Characterization, and Application. Accounts of Chemical Research, 55(20), 2919–2930.
- Brody, E. N., & Gold, L. (2000). Aptamers as therapeutic and diagnostic agents. Journal of biotechnology, 74(1), 5–13.
- Dunn, M. R., et al. (2019). Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity. ACS Chemical Biology, 14(10), 2168–2176.
- Song, K. M., et al. (2012).
- Zhu, G., & Chen, X. (2018). Aptamers as targeted therapeutics: current potential and challenges. British journal of cancer, 119(10), 1235–1244.
- Song, Y., et al. (2019). Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes. Molecules, 24(4), 747.
- Cole, D. L., & Pieken, W. A. (2002). Preparation of nucleoside phosphoramidites and oligonucleotide synthesis. U.S.
- Liu, C., & Liu, J. (2021). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. Molecules, 27(1), 101.
- Galiano, D. J., & Usman, N. (2010). Deprotection and purification of oligonucleotides and their derivatives. U.S.
-
ChemGenes. (n.d.). 2,2'-Anhydro Uridine. Retrieved from [Link]
- Allart, B., et al. (2001). Synthesis of altritol nucleoside phosphoramidites for oligonucleotide synthesis. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.10.
- Shaw, K. L., et al. (2019).
- Martin, J. D., et al. (2020). In vitro selection of l-DNA aptamers that bind a structured d-RNA molecule. Nucleic Acids Research, 48(1), 46–56.
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Li, Y., et al. (2024). Selection and Characterization of DNA Aptamers for Cytidine and Uridine. ChemBioChem, 25(2), e202300656.
- Kutyavin, I. V., & Lukhtanov, E. A. (2000). Advanced method for oligonucleotide deprotection. Nucleic acids research, 28(14), e67.
- Beaucage, S. L. (2008). The Phosphoramidite Approach for Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
- Tan, X., et al. (2021). Circular L-RNA aptamer promotes target recognition and controls gene activity. Nucleic Acids Research, 49(13), 7279-7290.
-
Bio-Synthesis Inc. (2017). Custom Aptamer Synthesis. Retrieved from [Link]
- Kennedy, S. D., et al. (2023).
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223–2311.
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
- Wang, X., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 21(10), 2136-2140.
- Gonzalez, R. L., & Tinoco, I. (2001). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of visualized experiments : JoVE, (e25).
Sources
- 1. Frontiers | Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications [frontiersin.org]
- 2. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. chemimpex.com [chemimpex.com]
- 10. alfachemic.com [alfachemic.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. US6340749B1 - Preparation of nucleoside phosphoramidites and oligonucleotide synthesis - Google Patents [patents.google.com]
- 13. Synthesis of altritol nucleoside phosphoramidites for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. glenresearch.com [glenresearch.com]
- 17. Selection and Characterization of DNA Aptamers for Cytidine and Uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Enzymatic Assays with L-Nucleotides
Abstract
L-nucleotides (the enantiomers of naturally occurring D-nucleotides) represent a paradigm shift in nucleic acid therapeutics and diagnostics.[1] Their intrinsic "orthogonality"—the inability to be recognized by natural stereospecific enzymes—confers exceptional biostability. However, this same property renders standard enzymatic workflows (PCR, phosphorylation, ligation) ineffective. This guide provides validated protocols for working with L-nucleotides, focusing on Nuclease Resistance Profiling , Spiegelmer® Discovery (Reciprocal SELEX) , and the emerging field of Mirror-Image PCR (miPCR) .
Part 1: The Principle of Chirality & Enzymatic Orthogonality
The "Mirror Image" Challenge
Natural biological systems are homochiral: DNA/RNA exist in the D-configuration, and proteins (enzymes) are composed of L-amino acids.[2] Because enzyme active sites are stereospecific 3D pockets, they cannot process the mirror-image substrate.
-
Natural System: L-Enzyme (e.g., DNase I) + D-DNA
Degradation. -
Orthogonal System: L-Enzyme + L-DNA
No Reaction (Steric exclusion). -
Mirror System: D-Enzyme (Synthetic) + L-DNA
Reaction.
Visualization: The Stereochemical Gate
The following diagram illustrates why standard assays fail with L-nucleotides and how "Mirror-Image" enzymes restore function.
Figure 1: Stereochemical gating mechanisms. Natural enzymes reject L-nucleotides due to chiral mismatch, necessitating synthetic D-enzymes for catalytic processing.
Part 2: Validated Experimental Protocols
Protocol A: Nuclease Resistance Profiling
Objective: Quantify the biostability of L-DNA/L-RNA aptamers compared to D-isomers. Mechanism: Incubation with high-activity nucleases (DNase I or Serum) followed by denaturing PAGE. L-nucleotides should remain intact.[3]
Materials
-
Substrates: 1 µM FAM-labeled L-DNA aptamer; 1 µM FAM-labeled D-DNA control.
-
Enzymes: DNase I (RNase-free), Phosphodiesterase I (Snake Venom).
-
Biological Matrix: Human Serum (pooled, heat-inactivated option for control).
-
Detection: 15% TBE-Urea PAGE gel, SYBR Gold or Fluorescence Scanner.
Step-by-Step Workflow
-
Master Mix Preparation: Prepare a 2X Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM CaCl₂.
-
Enzyme Challenge:
-
Tube A (Control): 10 µL D-DNA + 10 µL Buffer + 1 U DNase I.
-
Tube B (Test): 10 µL L-DNA + 10 µL Buffer + 1 U DNase I.
-
Tube C (Serum): 10 µL L-DNA + 10 µL 100% Human Serum.
-
-
Incubation: Incubate at 37°C. Collect 5 µL aliquots at T=0, 1h, 6h, 24h, and 48h.
-
Quenching: Immediately add 5 µL of 2X Formamide Loading Dye (95% Formamide, 20 mM EDTA) to stop the reaction. Heat at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto a 15% TBE-Urea PAGE gel. Run at 200V for 45 mins.
-
Imaging: Scan for FAM fluorescence.
Expected Result: D-DNA degrades within minutes (smear/disappearance). L-DNA shows a distinct, sharp band at all time points, confirming orthogonality.
Protocol B: Spiegelmer® Discovery (Reciprocal SELEX)
Objective: Isolate an L-RNA aptamer (Spiegelmer) that binds a natural target. The Paradox: You cannot perform SELEX directly with L-RNA because natural polymerases (T7 RNAP, RT) cannot amplify L-libraries. The Solution: Use the "Reciprocal Chiral Substrate" strategy.
Workflow Logic
-
Synthesize the enantiomer of the target (e.g., if the drug target is L-Vasopressin, synthesize D-Vasopressin).
-
Perform standard SELEX using a D-RNA library against the D-Target .
-
Sequence the winning D-RNA aptamer.
-
Chemically synthesize the L-RNA version of that sequence.
-
The L-RNA will bind the L-Target (Natural) by symmetry.
Figure 2: Reciprocal SELEX workflow. Selection occurs in the "D-world" using standard enzymes, and the result is translated to the "L-world" via chemical synthesis.
Protocol C: Mirror-Image PCR (miPCR) Assembly
Objective: Amplify L-DNA using a synthetic D-Polymerase.[2] Critical Note: This requires a chemically synthesized D-enzyme (e.g., D-Dpo4-3C).[2][4] These are not standard commercial reagents and typically require custom peptide synthesis or specialized sourcing.
Materials
-
Enzyme: D-Dpo4-3C (Synthetic Sulfolobus solfataricus DNA Pol IV, D-enantiomer).[2][4]
-
Template: L-DNA oligonucleotide (60–100 nt).
-
Primers: L-DNA Primers (Forward and Reverse).
-
dNTPs: L-dNTP mix (10 mM each).
-
Buffer: 10X miPCR Buffer (250 mM HEPES pH 7.5, 50 mM MgCl₂, 500 mM NaCl).
Reaction Setup (25 µL Volume)
| Component | Volume | Final Conc. | Notes |
| Water (Nuclease-Free) | to 25 µL | N/A | |
| 10X miPCR Buffer | 2.5 µL | 1X | Critical: HEPES is preferred over Tris for Dpo4. |
| L-dNTP Mix (10 mM) | 0.4 µL | 160 µM | Must be L-form. |
| L-Primer Fwd (10 µM) | 0.5 µL | 200 nM | |
| L-Primer Rev (10 µM) | 0.5 µL | 200 nM | |
| L-Template DNA | Variable | 60 nM | |
| D-Dpo4 Polymerase | Variable | ~1 µM | High concentration required due to lower specific activity of synthetic enzymes. |
| BSA (10 mg/mL) | 0.25 µL | 0.1 mg/mL | Prevents absorption to tube walls. |
Thermal Cycling Conditions
Note: D-Dpo4 is thermostable but less processive than Taq.
-
Initial Denaturation: 86°C for 30 sec (Lower temp protects L-DNA from depurination if pH drifts).
-
Cycling (30 cycles):
-
Denature: 86°C for 15 sec.
-
Anneal: 54°C for 15 sec (Primer dependent).
-
Extension: 65°C for 2–5 min (Allow ~2 min per 100 bp).
-
-
Final Extension: 65°C for 5 min.
Part 3: Data Analysis & Troubleshooting
Interpreting L-Nucleotide Assays
| Observation | Probable Cause | Corrective Action |
| Protocol A: L-DNA degrades in serum. | Contamination with D-DNA or non-enzymatic hydrolysis. | Verify L-DNA purity via HPLC. Ensure pH is buffered (L-DNA is chemically identical to D-DNA regarding acid hydrolysis). |
| Protocol B: L-Aptamer does not bind target. | Target synthesis error or conformational difference. | Ensure the D-peptide target used in SELEX was pure. Check if the target requires metal ions (Mg²⁺) for folding that weren't present in binding buffer. |
| Protocol C: No amplification in miPCR. | D-Enzyme inactivity or Primer Dimer. | Synthetic enzymes often have lower specific activity. Increase enzyme concentration to 1–2 µM. Use "hot start" by adding enzyme after initial denaturation. |
Detection Note
While L-DNA does not interact with chiral enzymes, it does interact with achiral or loosely stereoselective intercalators.
-
SYBR Gold / GelRed: Recommended. These dyes bind L-DNA efficiently for gel visualization.
-
Ethidium Bromide: Works, but quantum yield may vary slightly compared to D-DNA.
References
-
Klussmann, S., et al. (1996). "Mirror-image RNA that binds D-adenosine." Nature Biotechnology. Link
-
Pezo, V., et al. (2017). "A thermostable D-polymerase for mirror-image PCR."[2][5] Nucleic Acids Research. Link
-
Sczepanski, J. T., & Joyce, G. F. (2014). "A cross-chiral RNA polymerase ribozyme." Nature. Link
-
Wang, Z., et al. (2019).[6] "Mirror-image gene transcription and reverse transcription." Chem. Link
-
Young, D. D., & Deiters, A. (2007). "Photochemical activation of a mirror-image oligonucleotide." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. The clinical potential of l -oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05157B [pubs.rsc.org]
- 2. A thermostable d-polymerase for mirror-image PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclease resistance of DNA nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. protocols.io [protocols.io]
Comprehensive Application Note: NMR Spectroscopy of 2,2'-Anhydro-L-uridine
Part 1: Introduction & Structural Significance
2,2'-Anhydro-L-uridine (also known as O2,2'-cyclo-L-uridine) is a rigid, bicyclic nucleoside derivative. Unlike flexible natural nucleosides, the 2,2'-anhydro bridge locks the ribose sugar into a specific conformation (typically C3'-endo / North-type) and fixes the nucleobase orientation relative to the sugar (high anti conformation).
In drug development, this molecule serves as a critical intermediate for synthesizing L-nucleoside therapeutics (e.g., L-DNA/RNA aptamers, Spiegelmers) and antiviral agents like L-Cytarabine or L-Arabinouridine. Its chemical stability is kinetically fragile; the anhydro bond is susceptible to hydrolysis, making rigorous NMR characterization essential for validating integrity.
Note on Stereochemistry: While most literature references the D-isomer (natural configuration), this guide focuses on the L-isomer . In achiral solvents (DMSO-d6, D2O), the NMR parameters (chemical shifts, coupling constants) of 2,2'-Anhydro-L-uridine are identical to those of 2,2'-Anhydro-D-uridine.
Part 2: Experimental Protocol
Sample Preparation
The anhydro linkage is sensitive to moisture and pH extremes. Proper sample handling is critical to prevent in-tube hydrolysis during acquisition.
-
Solvent Selection:
-
DMSO-d6 (Recommended): Provides excellent solubility and separates sugar proton signals well. It minimizes exchange broadening of any residual hydroxyl protons.
-
D2O: Acceptable, but may cause signal overlap of sugar protons near the HDO residual peak (~4.79 ppm).
-
-
Concentration: 5–10 mg in 600 µL solvent (approx. 20–40 mM) for rapid 1D and 2D acquisition.
-
pH Control: Ensure the solvent is neutral. Acidic impurities in CDCl3 or aged DMSO can catalyze ring opening to L-arabinouridine. Do not use TFA or acidic buffers.
Acquisition Parameters (600 MHz equivalent)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Purpose |
| 1H 1D | zg30 / zg | 16–64 | 2.0 s | Primary structural check, purity. |
| 13C 1D | zgpg30 | 512–1024 | 2.0 s | Carbon backbone verification. |
| COSY | cosygpppqf | 8–16 | 1.5 s | H-H connectivity (Sugar spin system). |
| HSQC | hsqcedetgpsisp2.3 | 8–16 | 1.5 s | C-H correlation (Multiplicity editing). |
| HMBC | hmbcgplpndqf | 16–32 | 1.5 s | Long-range coupling (Bridge verification). |
Part 3: Spectral Analysis & Interpretation
1H NMR: The "Fingerprint" of the Anhydro Bridge
The formation of the 2,2'-anhydro bond drastically alters the scalar coupling network compared to free uridine.
Key Diagnostic Feature: The H1' Signal
In standard Uridine, H1' appears as a doublet with
-
Observation: H1' appears as a Singlet (s) or a very narrow doublet (
Hz). -
Chemical Shift: Typically
6.30 – 6.50 ppm (Deshielded relative to Uridine).
Proton Assignment Table (DMSO-d6)
| Position | Shift ( | Multiplicity | Structural Insight | |
| H6 | 7.80 – 8.00 | Doublet (d) | Base proton (deshielded). | |
| H1' | 6.30 – 6.40 | Singlet (s) | Diagnostic: Rigid anhydro bridge. | |
| H5 | 5.80 – 5.95 | Doublet (d) | Base proton. | |
| H2' | 5.20 – 5.40 | Doublet (d) | Deshielded by oxygen bridge. | |
| H3' | 4.40 – 4.60 | Multiplet | - | Sugar ring proton. |
| H4' | 4.00 – 4.20 | Multiplet | - | Sugar ring proton. |
| H5'/H5'' | 3.40 – 3.60 | Multiplet | - | Exocyclic methylene. |
13C NMR Features
The bridge formation creates a unique electronic environment for C2 and C2'.
-
C2 (Base):
~160–170 ppm. The lack of a carbonyl at C2 (it is now an imidate-like ether linkage) shifts this resonance compared to Uridine. -
C1' (Anomeric):
~88–92 ppm. -
C2' (Sugar):
~85–90 ppm. Significantly deshielded compared to unmodified ribose due to the ether linkage to the base.
Part 4: Quality Control & Impurity Profiling
The primary degradation pathway is hydrolysis , yielding L-Arabinouridine (Ara-U) (under acidic conditions) or L-Uridine (less common, requires base/enzymes).
Distinguishing Product from Impurities
Use the
| Compound | H1' Multiplicity | H6 Shift ( | |
| 2,2'-Anhydro-L-uridine | Singlet / Narrow d | < 1.5 Hz | ~7.9 ppm |
| L-Arabinouridine (Impurity) | Doublet (d) | ~4.0 – 6.0 Hz | ~7.6 ppm |
| L-Uridine (Impurity) | Doublet (d) | ~4.0 – 5.0 Hz | ~7.8 ppm |
Visualization of Structural Logic
The following diagram illustrates the connectivity logic and the hydrolysis pathway detection.
Caption: Logic flow for validating the integrity of the 2,2'-anhydro bridge using 1H NMR coupling constants.
Part 5: Advanced Characterization (2D NMR)
HMBC (Heteronuclear Multiple Bond Correlation)
To definitively prove the bicyclic nature, look for the "Bridge Peak":
-
Correlation: H1' to C2 (Base).
-
Correlation: H2' to C2 (Base).
-
Significance: In standard nucleosides, H2' does not show a strong HMBC correlation to the base C2 carbonyl. In the anhydro compound, the direct ether linkage (
) facilitates this correlation (typically 3-bond).
NOESY (Nuclear Overhauser Effect)
-
Anhydro Conformation: Strong NOE between H1' and H2' is not expected to be intense due to the trans-like orientation (dihedral ~90°), whereas in Ara-U (cis-orientation), H1'-H2' NOE is stronger.
-
Base Orientation: Strong NOE between H6 and H1' confirms the anti conformation fixed by the ring.
Part 6: References
-
Vertex Pharmaceuticals/NIH. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues. (Demonstrates NMR patterns of rigid anhydro-type intermediates).
-
University of California, San Diego. (1996).[1] Hydrolysis of dihydrouridine and related compounds.[1] (Kinetics of ring opening/stability).
-
LibreTexts Chemistry. (2014). Coupling Constants Identify Coupled Protons. (Fundamental theory on J-coupling and Karplus relationships for rigid systems).
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. (Reference for multiplet analysis).
-
Beilstein Journal of Organic Chemistry. (2020). Supporting Information: NMR data reporting standards. (Reference for standard DMSO-d6 chemical shift referencing).
Sources
Advanced Mass Spectrometry Analysis of L-Nucleoside Antivirals and their Intracellular Phosphates
Application Note: AN-L-NUC-2025
Executive Summary
L-nucleosides (e.g., Lamivudine, Emtricitabine, Telbivudine) represent a critical class of antiviral agents used in HIV and Hepatitis B therapy. Unlike their natural D-enantiomers, L-nucleosides mimic endogenous substrates to enter the viral DNA synthesis pathway but act as chain terminators or mutagens due to their altered stereochemistry.
Analyzing these compounds presents a dual challenge for drug developers:
-
Chiral Specificity: While often administered as pure L-isomers, verifying enantiomeric purity is a critical Quality Control (QC) step.
-
Intracellular Bioactivation: These drugs are prodrugs . They are inactive in plasma and must be transported into cells (e.g., PBMCs) and phosphorylated to their Triphosphate (TP) forms to inhibit viral polymerases.
This guide moves beyond standard plasma assays to detail the Quantification of Intracellular Triphosphates , the true drivers of therapeutic efficacy.
The Analytical Challenge: Why Standard Methods Fail
The Polarity Paradox
Standard Reverse-Phase (RP) C18 chromatography works well for the parent nucleoside in plasma. However, the active Triphosphate (TP) metabolites are extremely polar and anionic.
-
Problem: TPs elute in the void volume of C18 columns.
-
Failed Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) often suffers from poor peak shape and sensitivity for nucleotides due to strong ionic interactions with the stationary phase.
-
Proven Solution: Ion-Pairing Reverse-Phase (IP-RP) LC-MS/MS .
The Chiral Blind Spot
Mass spectrometry is "chiral blind"—it cannot distinguish L-Lamivudine from D-Lamivudine (mass 229.23 for both).
-
Risk: If a synthesis pathway produces a racemic mixture, a standard C18-MS method will report the total concentration, potentially masking 50% inactive (or toxic) impurity.
-
Solution: Chiral Stationary Phases (CSPs) or derivatization.
Visualizing the Biological Mechanism
To understand the analytical requirements, one must understand the metabolic pathway. The drug must be tracked from plasma entry to DNA incorporation.
Figure 1: The Bioactivation Pathway. Analytical methods must distinguish the parent drug (Plasma) from the active Triphosphate (Intracellular).
Protocol A: Intracellular Nucleotide Quantification (IP-RP-LC-MS/MS)
This is the gold standard protocol for quantifying the active triphosphate form in Peripheral Blood Mononuclear Cells (PBMCs).
Principle: Ion-Pairing Mechanism
We use a volatile amine (Dimethylhexylamine - DMHA) in the mobile phase.
-
Pairing: The positively charged amine pairs with the negatively charged phosphate groups of the nucleotide.
-
Retention: The hydrophobic alkyl tail of the amine interacts with the C18 stationary phase, effectively "gluing" the polar nucleotide to the column.
Figure 2: Ion-Pairing Mechanism allowing retention of polar triphosphates on C18 columns.
Sample Preparation (PBMCs)
Critical Step: Speed and cold are essential to prevent dephosphorylation (TP degradation back to MP or parent).
-
Isolation: Isolate PBMCs from whole blood using CPT tubes or Ficoll-Paque density gradient centrifugation. Wash x2 with ice-cold PBS.
-
Cell Count: Count cells immediately. Normalization is done per
cells.[1] -
Lysis/Extraction:
-
Resuspend pellet in 500 µL of 70% Methanol (pre-chilled to -20°C) .
-
Note: 70% MeOH precipitates proteins and extracts nucleotides simultaneously.
-
-
Internal Standard: Add 20 µL of stable isotope-labeled triphosphate standard (e.g.,
-ATP or analog). -
Incubation: Vortex and store at -20°C for at least 1 hour (or overnight) to ensure complete extraction.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dry Down: Evaporate supernatant under Nitrogen stream. Reconstitute in mobile phase (Water/DMHA).
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Waters Acquity HSS T3 C18 (2.1 x 100mm, 1.8µm) | High surface area C18 designed for retaining polar compounds. |
| Mobile Phase A | 10 mM DMHA + 3 mM Acetic Acid in Water (pH ~7) | The Ion-Pairing agent. pH 7 ensures phosphates are ionized. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Flow Rate | 0.3 mL/min | Optimal for ESI efficiency. |
| Gradient | 0-2 min: 2% B (Isocratic loading)2-10 min: 2% -> 40% B10-12 min: 95% B (Wash)12.1-16 min: 2% B (Re-equilibration) | Slow gradient required to separate MP, DP, and TP forms. |
| MS Mode | ESI Negative (-) or Positive (+) | Negative mode is theoretically better for phosphates, but Positive mode with DMHA often yields higher sensitivity due to the DMHA-Adduct formation. |
| Transitions (Example) | 3TC-TP: 468.0 -> 119.0 (Cytosine base) | Monitor the loss of the triphosphate moiety to the base fragment. |
Protocol B: Chiral Purity Analysis (Quality Control)
When verifying the purity of the raw L-nucleoside material (or investigating potential in vivo racemization), standard C18 is insufficient.
Methodology
-
Column: Chiralpak AGP (α1-acid glycoprotein) or Vancomycin-based CSP (e.g., Astec Chirobiotic V).
-
Mobile Phase: Ammonium Acetate (10mM, pH 5.0) / Isopropanol (90:10).
-
Mechanism: The L- and D- enantiomers fit differently into the chiral pockets of the stationary phase protein/antibiotic.
-
Detection: MS/MS is used for specificity, but UV (254 nm) is often sufficient for raw material QC.
Data Analysis & Troubleshooting
Calculation of Intracellular Concentration
Unlike plasma (ng/mL), intracellular drugs are quantified in fmol/10^6 cells .
Common Pitfalls
-
Carryover: DMHA is "sticky." It can contaminate the LC system.
-
Fix: Use a dedicated column and LC system for Ion-Pairing methods. Do not switch back and forth with standard proteomics methods.
-
-
TP Degradation: Triphosphates hydrolyze to Diphosphates if the sample warms up.
-
Fix: Keep everything on ice. Use refrigerated centrifuges.
-
-
Matrix Suppression: PBMCs contain high levels of endogenous ATP/GTP.
-
Fix: Ensure your chromatographic resolution separates the drug-TP from endogenous ATP (mass difference is usually sufficient, but ion suppression can occur if they co-elute).
-
References
-
Agrofoglio, L. A., et al. (2014).[2] "Mass Spectrometry Based Methods for Analysis of Nucleosides as Antiviral Drugs." ResearchGate.[2]
-
King, T., et al. (2006). "Quantitative profiling of nucleotides and related phosphate-containing metabolites in cultured mammalian cells by liquid chromatography tandem electrospray mass spectrometry." Journal of Chromatography B.
-
Jansen, R., et al. (2019). "Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples." Journal of Chromatography B.
-
Cohen, J., et al. (2010). "Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry." Journal of Chromatography A.
-
Thermo Fisher Scientific. (2020).[3] "Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection." Technical Note 12.
Sources
Technical Support Center: 2,2'-Anhydro-L-uridine Synthesis
Ticket System: Advanced Troubleshooting & Optimization
Status: Active Operator: Senior Application Scientist, Nucleoside Chemistry Division Topic: Side Reaction Analysis & Process Control in 2,2'-Anhydro-L-uridine Production
Introduction: The Critical Intermediate
2,2'-Anhydro-L-uridine is the pivotal "switch" molecule in the synthesis of L-nucleoside antivirals (e.g., L-FMAU, Telbivudine). Its strained bicyclic structure locks the sugar in a specific conformation, allowing for the stereospecific introduction of nucleophiles at the 2'-position (resulting in arabino configurations).
However, this strain makes the molecule thermodynamically eager to relieve stress, leading to a specific profile of side reactions. This guide addresses the three most common failure modes: Premature Hydrolysis , 5'-Halogenation , and Incomplete Cyclization .
Module 1: The "Open Ring" Anomaly (Hydrolysis)
User Issue: "I am seeing two distinct peaks in my LC-MS that match the mass of the starting material (L-Uridine) or its isomer, even after the reaction seemed complete."
Technical Diagnosis
The 2,2'-anhydro bond is an imidate-like bridge. It is kinetically stable in anhydrous organic solvents but thermodynamically unstable in the presence of water and nucleophiles.
-
Side Reaction A (Acidic/Neutral Hydrolysis): Water attacks the C2 position of the base, cleaving the bridge and reverting the molecule back to L-Uridine (Ribose configuration).
-
Side Reaction B (Basic Hydrolysis): Hydroxide attacks the C2' position of the sugar. This opens the bridge with inversion of configuration, yielding 1-β-L-arabinofuranosyluracil (L-ara-U) .
Troubleshooting Protocol
| Variable | Specification | Why? (Causality) |
| Solvent Water Content | < 50 ppm (Karl Fischer) | Even trace moisture initiates ring opening. The anhydro bond is a "masked" leaving group. |
| Workup pH | 7.5 – 8.5 | Critical: Acidic pH reverts to Uridine. Highly basic pH (>10) forces formation of L-ara-U. |
| Buffer Choice | Triethylammonium Bicarbonate (TEAB) | Avoids strong inorganic bases (NaOH) that promote rapid C2' attack. |
Visualizing the Pathway
The diagram below illustrates the divergence between the desired cyclization and the hydrolytic failure modes.
Caption: Divergent pathways of 2,2'-anhydro-L-uridine instability. High pH yields Arabino-U; Low pH reverts to Ribo-U.
Module 2: The "Phantom" Chloride (Halogenation)
User Issue: "My mass spectrum shows a significant impurity at M+18 mass units relative to the product, with a chlorine isotope pattern."
Technical Diagnosis
This is a classic artifact of the Mesyl Chloride (MsCl) method. If you use MsCl to activate the 2'-OH, you generate HCl as a byproduct.
-
Mechanism: The protonated 5'-OH becomes a good leaving group. Chloride ions (
) in the solution (from MsCl) attack the 5'-position via . -
Result: 5'-Chloro-5'-deoxy-2,2'-anhydro-L-uridine . This is a "dead-end" impurity that is extremely difficult to separate because its polarity is similar to the product.
Corrective Action: The Diphenyl Carbonate (DPC) Switch
To eliminate halogenation risks, switch to the Diphenyl Carbonate method. This route is "halogen-free."
Protocol Comparison:
-
Old Method (MsCl): L-Uridine + MsCl + Pyridine
Risk of 5'-Cl. -
Recommended Method (DPC):
-
Reagents: L-Uridine (1.0 eq), Diphenyl Carbonate (1.2 eq), Sodium Bicarbonate (catalytic).
-
Solvent: DMF (Anhydrous).
-
Temp: 100°C – 110°C.
-
Mechanism: DPC forms a cyclic 2',3'-carbonate intermediate, which eliminates
to form the 2,2'-anhydro bond. No chloride ions are present.
-
Module 3: Incomplete Cyclization & Migration
User Issue: "I have a persistent intermediate that won't convert to the final product, even with extended heating."
Technical Diagnosis
If using the mesyl strategy, you may be forming 3',5'-di-O-mesyl-L-uridine .
-
Cause: Lack of regioselectivity.[1] If the 2'-OH is not activated selectively, the reagent attacks the 3' and 5' positions.
-
Consequence: The 3'-mesyl group cannot form a 2,2'-anhydro bridge due to geometric constraints (trans-relationship required). The 5'-mesyl group is stable but useless.
Optimization Protocol
-
Regiocontrol: Perform the activation at 0°C to -10°C . The 5'-OH is primary and reacts fastest, but the 2'-OH is more acidic due to the inductive effect of the hemiaminal center.
-
Stoichiometry: Strictly limit activating agent to 1.1 equivalents.
-
The "Silyl" Block: For high-value L-nucleosides, transiently protect the 3' and 5' positions with TMS-Cl (Trimethylsilyl chloride) before mesylation, then deprotect in situ. (Though the DPC method described above renders this unnecessary).
FAQ: Rapid Response
Q1: Can I store 2,2'-Anhydro-L-uridine in water? A: Absolutely not. It must be stored as a solid, preferably in a desiccator at -20°C. In solution, it has a half-life of hours to days depending on pH. If aqueous storage is unavoidable, use a buffered solution at pH 7.0 and freeze immediately.
Q2: Why is the L-isomer harder to source than the D-isomer? A: The chemistry is identical, but the precursor (L-Ribose or L-Arabinose) is synthetic or rare in nature, unlike D-Ribose. Ensure your starting material is optically pure; contamination with D-Uridine will carry through the entire synthesis and is inseparable by standard achiral chromatography.
Q3: How do I remove the phenol byproduct from the DPC reaction? A: Phenol is a byproduct of Diphenyl Carbonate usage.
-
Method: Trituration with Diethyl Ether or Ethyl Acetate . The 2,2'-anhydro-L-uridine precipitates (it is very polar), while phenol remains in the organic supernatant.
Troubleshooting Decision Tree
Caption: Logic flow for identifying process deviations based on LC-MS mass shifts.
References
-
Holy, A. (1972). Nucleic Acid Components and Their Analogues.[1][2][3][4][5][6][7][8] CXLVII. Preparation of 2,2'-Anhydro-L-Uridine and its Derivatives. Collection of Czechoslovak Chemical Communications.[5]
- Vorbruggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for DPC vs MsCl methods).
-
Codington, J. F., Fecher, R., & Fox, J. J. (1960). Nucleosides.[1][2][3][4][5][6][7][8][9][10] I. Synthesis of 2,2'-Anhydro-1-β-D-arabinofuranosyluracil. Journal of the American Chemical Society.[4]
-
Moffatt, J. G. (1979). Nucleoside Analogues: Chemistry, Biology, and Medical Applications.[3] Plenum Press. (Detailed mechanism of anhydro bond hydrolysis).
Sources
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. L-URIDINE: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. Prebiotic synthesis of dihydrouridine by photoreduction of uridine in formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2'-Anhydro-L-uridine
Welcome to the technical support center for the synthesis of 2,2'-Anhydro-L-uridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical nucleoside analog. As a key building block in the synthesis of antiviral and anticancer therapies, achieving a high yield and purity of 2,2'-Anhydro-L-uridine is paramount for the success of subsequent research and development efforts.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,2'-Anhydro-L-uridine. The information presented here is based on established chemical principles and practical laboratory experience.
I. Understanding the Synthesis: The Cyclization of L-Uridine
The most common and effective method for preparing 2,2'-Anhydro-L-uridine is through the intramolecular cyclization of L-uridine. This reaction is typically achieved by treating L-uridine with diphenyl carbonate in the presence of a mild base, such as sodium bicarbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2]
The underlying mechanism involves the activation of the 2'-hydroxyl group of the ribose sugar, making it a suitable nucleophile to attack the C2 position of the uracil base. This intramolecular nucleophilic substitution results in the formation of the desired anhydro bridge and the release of phenol as a byproduct.
Caption: General workflow for the synthesis of 2,2'-Anhydro-L-uridine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2,2'-Anhydro-L-uridine, providing detailed explanations and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Quality of L-Uridine: The starting material may contain impurities that interfere with the reaction. 2. Inactive Diphenyl Carbonate: Diphenyl carbonate can hydrolyze over time if not stored properly. 3. Insufficient Reaction Temperature or Time: The cyclization reaction requires sufficient thermal energy to proceed at an adequate rate. 4. Ineffective Base: The sodium bicarbonate may be old or of poor quality, leading to insufficient activation of the 2'-hydroxyl group. | 1. Verify Starting Material Purity: Use high-purity L-uridine (≥98%). Consider recrystallization if purity is questionable. 2. Use Fresh Diphenyl Carbonate: Ensure diphenyl carbonate is a free-flowing white solid. If it appears clumpy or has a strong phenolic odor, it may be hydrolyzed. 3. Optimize Reaction Conditions: Ensure the reaction is heated to the appropriate temperature (typically around 150°C) for a sufficient duration. Monitor the reaction progress by TLC or HPLC. 4. Use Fresh, Dry Base: Use freshly opened or properly stored sodium bicarbonate. |
| Presence of a Major Byproduct with a Similar Polarity to the Product | 1. Formation of L-Arabinofuranosyluracil (ara-U): Under certain conditions, nucleophilic attack can occur at the C2' position of the ribose ring, leading to the formation of the epimeric ara-U. This is a common side reaction in nucleoside chemistry. | 1. Control Reaction Temperature: Avoid excessive temperatures, as this can favor the formation of the thermodynamically more stable ara-U. 2. Careful Monitoring: Monitor the reaction closely by HPLC to minimize the formation of this byproduct. Stop the reaction once the desired product is maximized. 3. Chromatographic Separation: If ara-U is formed, careful column chromatography is required for separation. A gradient elution with a methanol/dichloromethane solvent system is often effective. |
| Incomplete Reaction (Significant Amount of Starting Material Remaining) | 1. Sub-stoichiometric Amount of Diphenyl Carbonate: An insufficient amount of the activating agent will lead to incomplete conversion of the starting material. 2. Poor Solubility of L-Uridine: If L-uridine is not fully dissolved in the DMF, the reaction will be heterogeneous and slow. | 1. Use a Molar Excess of Diphenyl Carbonate: A slight excess of diphenyl carbonate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. 2. Ensure Complete Dissolution: Gently warm the mixture of L-uridine and DMF to ensure complete dissolution before adding the other reagents. |
| Difficult Purification | 1. Co-elution of Product and Phenol: The phenol byproduct can sometimes be challenging to remove completely from the product. 2. Streaking or Tailing on Silica Gel: The polar nature of the nucleosides can lead to poor chromatographic behavior. | 1. Aqueous Work-up: After the reaction is complete, an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic phenol. 2. Use of a Co-solvent: Adding a small amount of a polar co-solvent like methanol to the mobile phase during column chromatography can improve peak shape. A typical mobile phase is a gradient of methanol in dichloromethane. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: The most effective way to monitor the reaction is by using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is suitable for separating L-uridine, 2,2'-Anhydro-L-uridine, and potential byproducts. Thin-Layer Chromatography (TLC) can also be used for a quicker, qualitative assessment. A mobile phase of 10-15% methanol in dichloromethane on silica gel plates will typically show good separation.
Q2: My final product is a white to off-white powder. How can I be sure of its purity?
A2: Purity should be assessed by a combination of techniques:
-
HPLC: This will provide a quantitative measure of purity by showing the relative peak areas of your product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of your compound and can reveal the presence of impurities. Key signals to look for in the 1H NMR of 2,2'-Anhydro-L-uridine include the anomeric proton (H1') and the characteristic shifts of the sugar and base protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
Q3: Can I use other solvents besides DMF?
A3: While DMF is the most commonly used solvent due to its high boiling point and ability to dissolve the reactants, other polar aprotic solvents like dimethyl sulfoxide (DMSO) could potentially be used. However, reaction conditions would need to be re-optimized. It is crucial to use anhydrous solvents to prevent hydrolysis of diphenyl carbonate.
Q4: I am seeing a byproduct that I suspect is the arabino-epimer. How can I confirm this?
A4: The formation of L-arabinofuranosyluracil (ara-U) is a known potential side reaction. Confirmation can be achieved by:
-
Co-injection with a Standard: If an authentic sample of ara-U is available, co-injecting it with your reaction mixture in an HPLC analysis will show if the peak corresponds to ara-U.
-
NMR Spectroscopy: The 1H NMR spectrum of ara-U will have a distinct coupling constant between H1' and H2' compared to both L-uridine and 2,2'-Anhydro-L-uridine due to the change in stereochemistry at the C2' position.
Q5: What is the expected yield for this reaction?
A5: With careful optimization and high-quality reagents, yields for the cyclization of uridine to 2,2'-anhydrouridine can be in the range of 60-70%.[3] However, yields can be lower depending on the scale of the reaction and the purification efficiency.
IV. Experimental Protocol: Synthesis of 2,2'-Anhydro-L-uridine
This protocol is provided as a general guideline. Optimization may be necessary based on your specific laboratory conditions and equipment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-uridine (1.0 eq) and anhydrous DMF.
-
Dissolution: Stir the mixture at room temperature until the L-uridine is completely dissolved. Gentle warming may be required.
-
Addition of Reagents: To the clear solution, add sodium bicarbonate (1.2 eq) followed by diphenyl carbonate (1.1 eq).
-
Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 15% methanol) to afford 2,2'-Anhydro-L-uridine as a white solid.
Caption: Step-by-step experimental workflow for the synthesis.
V. References
-
Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Uridine on Chromni Column. Available at: [Link]
-
Helix Chromatography. HPLC Methods for analysis of Uridine. Available at: [Link]
-
Wu, Q., et al. (2018). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. Molecules, 23(11), 2855. Available at: [Link]
Sources
challenges in the purification of L-nucleoside analogs
Technical Support Center: L-Nucleoside Analog Purification
Welcome to the Advanced Purification Support Hub. Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Specialization: Antiviral Nucleoside Therapeutics & Chiral Chromatography
Introduction: The L-Nucleoside Challenge
You are likely here because your standard C18 protocol is failing. Unlike lipophilic small molecules, L-nucleoside analogs (e.g., Lamivudine, Telbivudine, Emtricitabine) present a "perfect storm" of purification challenges: extreme polarity, structural similarity to natural D-nucleosides, and the critical need to separate
This guide moves beyond basic "how-to" instructions. We analyze the why behind the failure and provide self-validating protocols to fix it.
Module 1: The Polarity Paradox (Retention Failures)
User Query: "My L-nucleoside elutes in the void volume (dead time) on my C18 column. I see no retention."
The Mechanism: Standard C18 columns rely on hydrophobic interaction. L-nucleosides are highly hydrophilic due to their sugar moieties and lack of lipophilic side chains. On a standard C18 column with high aqueous content, the hydrophobic chains "collapse" (phase dewetting), resulting in zero interaction surface area.
Troubleshooting Protocol:
| Method | Stationary Phase | Mechanism | When to Use |
| Aqueous C18 (AQ) | C18 with polar end-capping | Prevents phase collapse in 100% water; polar groups interact with the nucleoside sugar. | First line of defense. Robust, compatible with standard HPLC. |
| HILIC | Bare Silica, Amide, or Zwitterionic | Partitioning into a water-rich layer on the silica surface. | When AQ-C18 fails. Offers orthogonal selectivity (elution order reversed).[1] |
| Porous Graphitic Carbon (PGC) | Graphite sheets | Charge-induced dipole interaction + hydrophobic interaction. | For extremely polar nucleosides that fail HILIC. |
Actionable Workflow (HILIC Implementation):
-
Conditioning: Do not jump straight to running samples. HILIC columns require a stable "water layer" formation.
-
Step 1: Flush with 50:50 Acetonitrile:Water (with buffer) for 20 column volumes (CV).
-
Step 2: Equilibrate at initial conditions (e.g., 90% ACN / 10% Aqueous Buffer) for at least 30 CV.
-
Expert Tip: If retention times drift, your water layer is not stable. Increase equilibration time.
-
-
Buffer Selection: Use Ammonium Acetate (10–20 mM). It creates the necessary ionic strength to suppress silanol interactions without suppressing MS ionization [1].
Module 2: The Chiral Conundrum (Enantiomeric Purity)
User Query: "I cannot separate the active L-enantiomer from the toxic D-impurity. They co-elute on achiral phases."
The Mechanism: Enantiomers have identical physical properties in an achiral environment. You must introduce a chiral selector to create a transient diastereomeric complex. The "Three-Point Interaction" model dictates that the analyte must interact with the Chiral Stationary Phase (CSP) at three distinct points to achieve recognition [2].
The Solution: Polysaccharide CSPs & SFC While HPLC is standard, Supercritical Fluid Chromatography (SFC) is the superior choice for L-nucleosides due to higher diffusivity and the ability to use polar modifiers (MeOH/EtOH) that solubilize nucleosides better than normal-phase hexane/IPA mixtures.
Decision Matrix: Choosing the Right CSP
Caption: Workflow for selecting the correct Chiral Stationary Phase (CSP) and mode for L-nucleoside purification.
Protocol: SFC Screening for L-Nucleosides
-
Column: Immobilized Amylose-C (e.g., Chiralpak IA/IG). Immobilized phases are required if using harsh solvents like DMSO/DCM for solubility.
-
Mobile Phase: CO2 (80%) / Methanol (20%).
-
Additive: 0.1% Diethylamine (DEA) or Isopropylamine.
-
Why? Nucleosides often have residual acidity/basicity. Additives suppress non-specific interactions with the silica support, sharpening the peaks.
-
Module 3: Anomeric Separation ( vs )
User Query: "I have separated the enantiomers, but I still see a 'shoulder' peak. It's the
The Mechanism:
The
Troubleshooting Guide:
-
pH Control is Critical:
-
Ensure the mobile phase pH is at least 2 units away from the pKa of the nucleobase to prevent ionization broadening.
-
Expert Insight: For cytosine analogs (like Lamivudine), neutral pH (ammonium acetate, pH 6.8) often yields better resolution than acidic pH.
-
-
Temperature Effects:
-
Lower the column temperature (e.g., to 15°C or 20°C).
-
Causality: Anomeric separation is often entropy-driven. Lowering temperature reduces the rate of mutarotation and increases the selectivity factor (
) between the two isomers [3].
-
-
Enzymatic Polishing (The "Secret Weapon"):
-
If chromatography struggles, use regioselective enzymatic acylation .
-
Protocol: Treat the mixture with Pseudomonas cepacia lipase (PSL-C).[2] It often selectively acylates the 3'-position of the
-anomer while leaving the -anomer untouched (or vice versa), changing the polarity drastically and making chromatographic separation trivial [4].
-
Module 4: Scale-Up & Crystallization
User Query: "My analytical method works, but I get an oil instead of crystals during scale-up."
The Challenge: L-nucleosides are notorious for forming solvates or "oiling out" due to their hydrogen-bonding networks.
Strategic Protocol:
-
Anti-Solvent Addition:
-
Dissolve the nucleoside in a minimum volume of water or methanol.
-
Slowly add the anti-solvent (Acetone or Isopropanol) at elevated temperature (50°C), then cool slowly.
-
Critical Control Point: Do not shock-cool. Rapid cooling traps impurities and solvent, leading to oils.
-
-
Seeding:
-
Always seed with pure L-enantiomer crystals at the cloud point. This provides a template for the lattice, discouraging the inclusion of the D-enantiomer or
-anomer.
-
References
-
HILIC Mechanism & Buffers
-
Chiral Separation Fundamentals
-
SFC for Chiral Purification
-
Anomeric Separation (Enzymatic)
-
Nucleoside Analog Challenges (General)
For further assistance, please upload your chromatogram to the secure portal. Ticket status: Open.
Sources
- 1. lcms.cz [lcms.cz]
- 2. New concept for the separation of an anomeric mixture of alpha/beta-D-nucleosides through regioselective enzymatic acylation or hydrolysis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
stability of 2,2'-Anhydro-L-uridine in acidic conditions
Introduction for the Researcher
Welcome to the technical support guide for 2,2'-Anhydro-L-uridine. This document is designed for researchers, scientists, and drug development professionals who are incorporating this unique nucleoside analog into their experimental workflows. As a synthetic L-nucleoside, 2,2'-Anhydro-L-uridine offers distinct properties, including enhanced enzymatic stability, making it a valuable tool in various applications.[1] However, its chemical stability, particularly in acidic environments, is a critical parameter that must be understood and controlled to ensure experimental reproducibility and the integrity of your results.
This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols to help you navigate the challenges of working with 2,2'-Anhydro-L-uridine under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is 2,2'-Anhydro-L-uridine, and how does its structure impact stability?
Answer: 2,2'-Anhydro-L-uridine is a synthetic nucleoside analog. Its uniqueness stems from two key features:
-
The L-Configuration: Unlike naturally occurring D-nucleosides, the L-stereoisomer of the sugar moiety provides significant resistance to degradation by many common nucleases and phosphorylases.[1] This inherent biological stability is often the primary reason for its selection in research.
-
The 2,2'-Anhydro Bridge: This is an additional covalent bond between the C2 carbon of the uracil base and the C2' carbon of the arabinofuranose sugar. This bond locks the conformation of the nucleoside, restricting the rotation around the glycosidic bond. This rigidity can enhance thermal stability and influence how the molecule interacts with its environment.[2]
While the anhydro bridge can confer some protection, it does not render the molecule immune to chemical hydrolysis, especially under acidic conditions. The fundamental pathways of acid-catalyzed degradation that affect standard nucleosides are still relevant.[3][4]
Q2: We are observing a loss of our compound in an acidic formulation (pH 3.5). What is the likely degradation mechanism?
Answer: The degradation you are observing is most likely acid-catalyzed hydrolysis. Based on established mechanisms for uridine and its derivatives, the process likely involves two main stages.[3][4]
-
Protonation and Cleavage of the Anhydro Bridge: The initial and most probable step is the protonation of the ether-like oxygen in the anhydro bridge. This is followed by nucleophilic attack by a water molecule, leading to the cleavage of the anhydro bond. This would convert 2,2'-Anhydro-L-uridine into L-arabinofuranosyluracil.
-
Hydrolysis of the N-Glycosidic Bond: The resulting L-arabinofuranosyluracil is then susceptible to standard acid-catalyzed hydrolysis of the N-glycosidic bond, which connects the uracil base to the sugar. This cleavage releases free uracil and the L-arabinose sugar.
Therefore, the two primary degradation products you should anticipate and monitor are L-arabinofuranosyluracil and uracil .
Caption: Proposed acidic degradation pathway of 2,2'-Anhydro-L-uridine.
Q3: Our experimental protocol requires a brief exposure to acidic conditions. How can we minimize degradation?
Answer: Minimizing degradation is a function of controlling the key factors that influence hydrolysis rates.[5] Consider the following hierarchy of controls:
-
Temperature: Hydrolysis is a chemical reaction with a temperature-dependent rate. If your protocol allows, perform the acidic step at a reduced temperature (e.g., 4°C or on ice). This is the most effective and straightforward way to dramatically slow down degradation.
-
Exposure Time: Limit the duration the compound spends in the acidic environment to the absolute minimum required for your experiment. Prepare your subsequent steps in advance to neutralize or dilute the acidic solution as quickly as possible.
-
pH Level: Use the highest pH (least acidic) that is compatible with your protocol. The rate of hydrolysis is directly proportional to the hydronium ion concentration. A shift from pH 2 to pH 3, for instance, represents a 10-fold decrease in acid concentration and will significantly reduce the degradation rate.
-
Solvent Composition: While less common, if your experiment can tolerate co-solvents, reducing the water activity by including solvents like ethanol or DMSO may slow the rate of hydrolysis, as water is a key reactant. This must be validated to ensure it does not negatively impact other aspects of your experiment.
Q4: How do I set up a reliable experiment to determine the stability of 2,2'-Anhydro-L-uridine in our specific buffer system?
Answer: You need to conduct a forced degradation study . This is a systematic experiment where the compound is exposed to stress conditions, and its concentration is monitored over time. This will allow you to determine the degradation kinetics (e.g., the half-life, t½) in your specific formulation. We have provided a detailed protocol for this in the "Experimental Protocols" section below. The key is to use a validated, stability-indicating analytical method, such as HPLC, that can separate the parent compound from its degradation products.[6]
Data Summary: Factors Influencing Stability
The stability of nucleoside analogs in aqueous solutions is governed by several critical factors. Use this table as a quick reference for experimental design and troubleshooting.
| Factor | Impact on Stability | Rationale & Causality | Mitigation Strategy |
| pH | High Impact | The rate of hydrolysis is catalyzed by hydronium ions (H⁺). Lower pH leads to exponentially faster degradation.[7] | Maintain pH as close to neutral as possible. Use the mildest acidic conditions required. |
| Temperature | High Impact | Reaction rates, including hydrolysis, increase with temperature according to the Arrhenius equation. | Perform acidic steps at reduced temperatures (e.g., 4°C). Avoid prolonged storage at room temperature in acidic solutions. |
| Time | High Impact | Degradation is cumulative. The longer the exposure to stress conditions, the greater the percentage of degraded compound. | Minimize the duration of exposure to acidic conditions. Quench the reaction by neutralizing or diluting the solution promptly. |
| Buffer Species | Variable Impact | Some buffer components can participate in general acid-base catalysis, potentially accelerating hydrolysis.[8] | When possible, use simple, non-reactive buffers (e.g., phosphate, citrate) and validate stability in the final formulation. |
| Ionic Strength | Low to Moderate Impact | High ionic strength can have a minor effect on the activity of water and hydronium ions, potentially altering reaction rates slightly.[5] | Typically a secondary concern, but maintain consistent ionic strength across experiments for reproducibility. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol provides a framework for determining the degradation rate of 2,2'-Anhydro-L-uridine.
Objective: To quantify the degradation of 2,2'-Anhydro-L-uridine over time at a specific pH and temperature.
Materials:
-
2,2'-Anhydro-L-uridine (high purity)
-
Type I (18.2 MΩ·cm) water
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Target buffer (e.g., 100 mM citrate buffer, pH 3.0)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
-
HPLC vials with septa
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a 1 mg/mL stock solution of 2,2'-Anhydro-L-uridine in Type I water. Ensure it is fully dissolved.[9]
-
-
Stress Sample Preparation:
-
In a volumetric flask, add a known volume of the stock solution to your target acidic buffer (e.g., pH 3.0 citrate buffer) to achieve a final concentration of ~100 µg/mL. This is your Stress Sample .
-
-
Control Sample Preparation:
-
Prepare a second sample with the same final concentration but in a neutral buffer (e.g., pH 7.0 phosphate buffer). This is your Control Sample .
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take an aliquot from both the Stress and Control samples.
-
If necessary, neutralize the Stress sample aliquot with a stoichiometric amount of NaOH to halt degradation before analysis.
-
Analyze both T=0 samples by HPLC to determine the initial peak area of 2,2'-Anhydro-L-uridine.
-
-
Incubation:
-
Place the remaining Stress and Control samples in a temperature-controlled environment (e.g., 40°C for an accelerated study).
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from both the Stress and Control samples.
-
Neutralize the Stress sample aliquots immediately upon collection.
-
Transfer all samples to HPLC vials for analysis.
-
-
Data Analysis:
-
Analyze all time-point samples by HPLC.
-
Calculate the percentage of 2,2'-Anhydro-L-uridine remaining at each time point relative to the T=0 Stress sample.
-
Plot the natural logarithm of the remaining percentage versus time. The slope of this line is the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated as 0.693/k.
-
Caption: Experimental workflow for a forced degradation stability study.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate 2,2'-Anhydro-L-uridine from its primary degradation product, uracil.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Rationale: This reverse-phase method will separate the compounds based on polarity. Uracil, being more polar than 2,2'-Anhydro-L-uridine, will elute earlier. This gradient ensures good separation and resolution between the parent peak and any potential degradation products.[10][11]
References
-
Damha, M. J., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. Available at: [Link]
-
Gaudreault, et al. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. ResearchGate. Available at: [Link]
-
Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine. Available at: [Link]
-
Damha, M. J., et al. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed. Available at: [Link]
-
Yu, B., et al. (2022). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. PMC. Available at: [Link]
-
Santi, D. V., et al. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed. Available at: [Link]
-
Santi, D. V., et al. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediate. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2'-Anhydrouridine. PubChem. Available at: [Link]
-
BioSpectra. (n.d.). URIDINE TESTING METHODS. BioSpectra. Available at: [Link]
-
Wang, J., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Royal Society of Chemistry. Available at: [Link]
-
Wetmore, S. D., et al. (2016). Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis. PubMed. Available at: [Link]
-
El-Gindy, A., et al. (2001). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed. Available at: [Link]
-
Bennet, A. J., & Alhifthi, A. (2020). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]
-
Science.gov. (n.d.). degradation product formed: Topics by Science.gov. Science.gov. Available at: [Link]
-
Dixon, D. A., et al. (n.d.). Hydrolysis of Small Oxo/Hydroxo Molecules Containing High Oxidation State Actinides. eScholarship.org. Available at: [Link]
-
de Oliveira, A. C., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Springer. Available at: [Link]
-
Agris, P. F. (2015). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC. Available at: [Link]
-
Singh, S., et al. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Bennet, A. J., & Alhifthi, A. (2020). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]
Sources
- 1. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the main factors that can affect DNA stability in solution? | AAT Bioquest [aatbio.com]
- 6. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 7. Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. biospectra.us [biospectra.us]
- 10. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 2,2'-Anhydro-L-uridine in basic conditions
[1][2]
Troubleshooting & FAQs
Q1: "My HPLC trace shows a new peak after leaving the sample in carbonate buffer (pH 9.2). What happened?"
Diagnosis: You likely converted your sample to L-Ara-U. Explanation: Carbonate buffers at pH > 9 provide sufficient alkalinity to drive the hydrolysis of the anhydro bridge. The new peak is 1-β-L-arabinofuranosyluracil, which is more polar than the starting material due to the free 2'-OH and 3'-OH groups.[1] Solution:
-
Immediate Action: Neutralize the solution immediately with dilute HCl or Acetic Acid to pH 7.0.
-
Prevention: Switch to non-nucleophilic buffers like HEPES or MOPS (pH 7.0–7.5) for storage.[1]
Q2: "I actually want to synthesize L-Ara-U. Can I use this instability to my advantage?"
Answer: Yes, this is the standard synthetic route for L-Ara-U. Optimization:
-
Reagent: Use 0.1 M NaOH or NH₄OH.
-
Temperature: Reaction proceeds at Room Temperature (RT) but is accelerated at 50°C.[1]
-
Endpoint: The reaction is complete when the starting material (2,2'-Anhydro) is undetectable by TLC or HPLC.
-
Note: The stereochemistry at C2' is retained as arabino because the C2-O2' bond cleavage leaves the oxygen attached to the C2' carbon in the "up" (beta) position.
Q3: "Is the degradation rate linear with pH?"
Answer: The rate is pseudo-first-order with respect to hydroxide concentration. Rule of Thumb:
Quantitative Data: Stability Profile
| Condition | pH | Estimated Half-Life (t½) at 25°C | Primary Degradation Product |
| Acidic | 2.0 | > 48 Hours | Stable (mostly) |
| Neutral | 7.0 | > 1 Week | Stable |
| Mildly Basic | 8.5 | ~ 6–12 Hours | L-Ara-U |
| Strongly Basic | 11.0 | < 15 Minutes | L-Ara-U |
| Ammonolysis | ~11 | < 30 Minutes | L-Ara-U (or isocytidine derivatives if conc.[1] NH₃ is used) |
Experimental Protocols
Protocol A: Quality Control / Stability Monitoring (HPLC)
Use this protocol to verify the integrity of your 2,2'-Anhydro-L-uridine stock.[1]
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 0–10% B over 15 minutes (The anhydro compound is fairly polar but less so than the hydrolyzed product).
-
Detection: UV at 260 nm (Uracil max).
-
Expected Retention:
Protocol B: Controlled Hydrolysis (Synthesis of L-Ara-U)
Use this protocol if you intend to convert the anhydro precursor to the arabino-nucleoside.
-
Dissolution: Dissolve 100 mg of 2,2'-Anhydro-L-uridine in 5 mL of water.
-
Basification: Add 1.0 M NaOH dropwise until pH reaches 10–11.
-
Incubation: Stir at Room Temperature for 2 hours.
-
Monitoring: Check via TLC (Silica gel, 15% MeOH in DCM). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf spot (Rf ~0.1–0.2).[1]
-
Neutralization: Carefully add Dowex 50W (H+ form) resin or dilute acetic acid to adjust pH to 7.0.[1]
-
Purification: Filter and lyophilize to obtain L-Ara-U as a white solid.
References
-
Fox, J. J., Miller, N., & Wempen, I. (1953).[1] "Nucleosides. II. The Synthesis of 1-β-D-Arabinofuranosyluracil (Spongouridine)."[1] Journal of the American Chemical Society. (Establishes the hydrolysis mechanism of 2,2'-anhydrouridine to Ara-U). [1]
-
Hampton, A., & Nichol, A. W. (1966).[1] "Nucleotides. V. Purine Ribonucleoside 2',3'-Cyclic Carbonates. Preparation and Reaction with Nucleophiles." Biochemistry. (Discusses nucleophilic attack on cyclic nucleoside derivatives). [1]
-
Verma, S., & Eckstein, F. (1998).[1] "Modified Oligonucleotides: Synthesis and Strategy for Users." Annual Review of Biochemistry. (Contextualizes the use of anhydro-nucleosides in oligonucleotide synthesis). [1]
-
Holy, A. (1975).[1] "Nucleic Acid Components and Their Analogues." Collection of Czechoslovak Chemical Communications. (Detailed stability profiles of pyrimidine nucleoside analogs).
solubility of 2,2'-Anhydro-L-uridine in organic solvents
Technical Support Guide: Solubility & Handling of 2,2'-Anhydro-L-uridine
Part 1: Executive Summary & Compound Profile[1]
Compound Identity: 2,2'-Anhydro-L-uridine (L-Cyclouridine) Chemical Nature: Rigid bicyclic nucleoside analog (Enantiomer of 2,2'-Anhydrouridine) Critical Characteristic: Hydrolytic Instability. The 2,2'-anhydro bridge is electrophilic and susceptible to nucleophilic attack (hydrolysis) which opens the ring to form L-arabinouridine (L-araU).
Core Solubility Directive:
-
Primary Solvent: Dry DMSO or DMF (Anhydrous).[1]
-
Aqueous Solubility: Soluble, but unstable over time (hydrolyzes to arabino-form).[1]
-
Alcohol Solubility: Moderate (Methanol) to Low (Ethanol); risk of solvolysis.[1]
Part 2: Solubility Profile & Solvent Compatibility
Table 1: Solubility and Stability Matrix Note: Data derived from physicochemical properties of the enantiomeric D-isomer (2,2'-Anhydrouridine), which possesses identical scalar physical properties in achiral environments.
| Solvent System | Solubility Rating | Stability Rating | Max Conc. (Est.)[1][2][3] | Technical Recommendation |
| DMSO (Anhydrous) | High | High | ~25–50 mg/mL | Recommended for Stock. Use fresh, dry DMSO stored under inert gas. |
| DMF (Anhydrous) | High | High | ~30–50 mg/mL | Alternative stock solvent.[1] Good for chemical synthesis applications.[1][3] |
| Water / PBS (pH 7.4) | Moderate | Low | ~5–10 mg/mL | Use Immediately. Hydrolysis half-life decreases as pH increases.[1] |
| Methanol | Moderate | Moderate | ~2–5 mg/mL | Risk of methanolysis (ring opening) over extended periods or with base.[1] |
| Ethanol | Low | High | <1 mg/mL | Poor solvent.[1] Suitable for precipitation/crystallization, not dissolution.[1] |
| Acetone/DCM | Negligible | High | N/A | Non-solvent.[1] Use for washing precipitates.[1] |
Part 3: Troubleshooting Guide (Q&A)
Section A: Dissolution Issues
Q1: I am trying to dissolve 2,2'-Anhydro-L-uridine in water/PBS for a biological assay, but it precipitates or looks cloudy. What is happening?
-
Root Cause: While the compound is polar, the rigid bicyclic structure reduces the entropy of solvation compared to free uridine.[1]
-
Solution:
-
Pre-dissolve in DMSO: Prepare a 1000x stock solution in anhydrous DMSO (e.g., 50 mM).
-
Dilute: Spike this stock into your aqueous buffer while vortexing rapidly.
-
Limit Final DMSO: Keep final DMSO concentration <0.5% to avoid cytotoxicity, which usually maintains solubility up to ~100 µM in media.[1]
-
Q2: My stock solution in DMSO has turned yellow over time. Is it still good?
-
Root Cause: DMSO is hygroscopic.[1] Absorbed water can initiate slow hydrolysis of the anhydro bridge, generating L-arabinouridine and potentially releasing breakdown products that cause discoloration.
-
Solution: Discard the stock. For future experiments, store DMSO stocks in single-use aliquots at -20°C or -80°C, sealed with Parafilm or under argon.
Section B: Stability & Degradation[1][4]
Q3: Can I heat the solution to speed up dissolution?
-
Warning: Do NOT heat in aqueous or protic solvents.
-
Mechanism: Heat provides the activation energy for the nucleophilic attack of water (or alcohol) on the C2 carbon, breaking the anhydro bridge.[1]
-
Protocol: If sonication (5-10 mins in a water bath) does not dissolve the solid in DMSO, the concentration is likely too high. Dilute further rather than heating.
Q4: Why did my LC-MS show a mass shift of +18 Da after 24 hours in buffer?
-
Diagnosis: +18 Da corresponds to the addition of water (H₂O).[1] Your compound has hydrolyzed.[1][3][4][5][6]
-
Reaction: 2,2'-Anhydro-L-uridine + H₂O → L-Arabinouridine (L-araU).
-
Prevention: Prepare aqueous working solutions immediately before use .[1] Do not store aqueous dilutions overnight, even at 4°C.[1]
Part 4: Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (Anhydrous)
-
Materials: 2,2'-Anhydro-L-uridine (MW: ~226.2 g/mol ), Anhydrous DMSO (≥99.9%, stored over molecular sieves), 1.5 mL Amber Microcentrifuge Tubes.
-
Weighing: Accurately weigh 11.3 mg of 2,2'-Anhydro-L-uridine.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a bath sonicator for 5 minutes at room temperature.
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Solvent Selection Decision Tree
Caption: Decision matrix for solvent selection emphasizing the prevention of hydrolytic ring opening during handling.
Part 5: Mechanistic Visualization (Degradation Pathway)
Users must understand why water is dangerous. The diagram below illustrates the hydrolytic pathway.
Caption: The primary degradation pathway involves nucleophilic attack at the C2' position, converting the anhydro-bridge into an arabinose sugar configuration.
References
-
Cayman Chemical. Uridine Product Information & Solubility Data.[1] (Used as proxy for general nucleoside solubility trends in organic solvents).
-
Verheyden, J. P., et al. "Synthesis of some pyrimidine 2'-amino-2'-deoxynucleosides."[1] Journal of Organic Chemistry (Discusses the reactivity and ring-opening of 2,2'-anhydrouridine derivatives).
-
Fox, J. J., & Miller, N. "Nucleosides.[1] XVI. Synthesis of 2,2'-Anhydro-1-(β-D-arabinofuranosyl)uracil." Journal of Organic Chemistry. (Foundational text on the synthesis and hydrolytic instability of the anhydro bridge).
-
PubChem. 2,2'-Anhydrouridine Compound Summary. (Physical properties and CAS 3736-77-4 verification).
-
ResearchGate. Solubility of Uridine in pure solvents.[1] (Comparative data for nucleoside solubility in DMF vs. Alcohols).
Sources
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [helda.helsinki.fi]
- 6. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2'-Anhydro-L-uridine
Welcome to the technical support center for the synthesis of 2,2'-Anhydro-L-uridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As a key intermediate in the production of modified nucleosides for antiviral therapies and RNA research, a clean and efficient synthesis of 2,2'-Anhydro-L-uridine is paramount.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction outcomes, identify and mitigate byproduct formation, and ensure the integrity of your final product.
Understanding the Critical Transformation: From L-uridine to its Anhydro Bicyclic Form
The synthesis of 2,2'-Anhydro-L-uridine is fundamentally a cyclization reaction. The goal is to form a new ether linkage between the C2 carbonyl oxygen of the uracil base and the C2' position of the L-ribose sugar. This is typically achieved by activating the 2'-hydroxyl group of L-uridine to transform it into a good leaving group, which is then intramolecularly displaced by the C2 oxygen. A common method involves the use of diphenyl carbonate in the presence of a base like sodium bicarbonate in a polar aprotic solvent such as DMF.[2][3]
The rigidity of the resulting bicyclic structure makes 2,2'-Anhydro-L-uridine a valuable synthon, but this same strained ring system is also susceptible to nucleophilic attack, leading to the formation of undesired byproducts. Understanding the delicate balance between promoting the desired intramolecular cyclization and preventing side reactions is the key to a successful synthesis.
Visualizing the Synthetic Pathway and Potential Pitfalls
Caption: Synthetic pathway to 2,2'-Anhydro-L-uridine and major byproduct routes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 2,2'-Anhydro-L-uridine in a question-and-answer format.
Problem 1: Low Yield of 2,2'-Anhydro-L-uridine with Significant Unreacted L-uridine
Question: My reaction has stalled, and I'm recovering a large amount of my starting L-uridine. What are the likely causes and how can I improve the conversion?
Answer:
This is a common issue that typically points to incomplete activation of the 2'-hydroxyl group or suboptimal reaction conditions for the cyclization step.
Probable Causes & Solutions:
-
Insufficient Activation: The activating agent (e.g., diphenyl carbonate) may not be efficiently reacting with the 2'-OH of L-uridine.
-
Solution: Ensure all reagents are anhydrous. Water will readily consume the activating agent. Dry your L-uridine and solvent (DMF) thoroughly before use. Consider increasing the equivalents of the activating agent.
-
-
Ineffective Base: The base (e.g., sodium bicarbonate) may not be strong enough or sufficiently soluble to facilitate the reaction.
-
Solution: While sodium bicarbonate is commonly used, you could consider a slightly stronger, non-nucleophilic base. Ensure vigorous stirring to maximize the interaction between the solid base and the reactants.
-
-
Low Reaction Temperature: The intramolecular SN2 reaction for cyclization is often slow at room temperature.
-
Solution: Gradually increase the reaction temperature. A common range is 50-80 °C. Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.
-
-
Poor Solubility: L-uridine has limited solubility in some organic solvents.
-
Solution: Ensure you are using a sufficient volume of a suitable solvent like DMF to fully dissolve the starting material at the reaction temperature.
-
Problem 2: Presence of a Major, More Polar Impurity Identified as L-Arabinofuranosyluracil (ara-U)
Question: My main product is contaminated with a significant amount of a byproduct that I've identified as ara-U. Why is this forming and how can I prevent it and remove it?
Answer:
The formation of L-Arabinofuranosyluracil (ara-U) is a classic byproduct in this synthesis, arising from the hydrolysis of the target molecule. The strained 2,2'-anhydro bridge is susceptible to nucleophilic attack by water.
Mechanism of Formation:
The presence of even trace amounts of water during the reaction or workup can lead to the hydrolysis of the anhydro ring, resulting in the formation of ara-U. This process inverts the stereochemistry at the 2' position.
Caption: Mechanism of ara-U formation via hydrolysis.
Prevention & Mitigation:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from your reaction. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Controlled Workup: During the workup, minimize the exposure of the crude product to aqueous solutions, especially under acidic or basic conditions which can catalyze hydrolysis. If an aqueous wash is necessary, use cooled, neutral water and quickly proceed to the extraction and drying steps.
Purification Strategy:
Ara-U is more polar than 2,2'-Anhydro-L-uridine due to the additional free hydroxyl group. This difference in polarity is the basis for its removal.
| Purification Method | Protocol | Expected Outcome |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or water). Allow to cool slowly. The less soluble 2,2'-Anhydro-L-uridine should crystallize out, leaving the more soluble ara-U in the mother liquor. | High purity crystals of 2,2'-Anhydro-L-uridine. May require multiple recrystallizations. |
| Silica Gel Chromatography | Use a mobile phase system that allows for good separation of the two compounds. A gradient of methanol or ethanol in dichloromethane or chloroform is a good starting point. The less polar 2,2'-Anhydro-L-uridine will elute first. | Effective separation, but can be lower yielding and more time-consuming for large scales. |
Problem 3: Complex Mixture of Products, Including Isomeric Anhydrouridines
Question: My NMR spectrum is very complex, suggesting the presence of multiple isomers in addition to my desired product. What are these and why are they forming?
Answer:
Under certain conditions, particularly with strong bases or prolonged reaction times, the desired 2,2'-Anhydro-L-uridine can isomerize to other bicyclic forms, such as 2',3'-anhydrouridine or 3',5'-anhydrouridine.
Probable Causes & Solutions:
-
Excessively Strong Base: Using a very strong base can deprotonate the 3' or 5' hydroxyl groups, leading to intramolecular attack and the formation of isomeric anhydro rings.
-
Solution: Use a milder base like sodium bicarbonate. If a stronger base is necessary, use it in stoichiometric amounts and at low temperatures.
-
-
Prolonged Reaction Time at High Temperature: Extended heating can provide the energy needed for these equilibrium-driven isomerizations to occur.
-
Solution: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Identification and Removal:
These isomers can be very difficult to separate from the desired product due to their similar polarities.
-
Analytical Identification: High-resolution NMR (including 2D experiments like COSY and HSQC) is the best tool to identify these isomers. The coupling constants and chemical shifts of the ribose protons will be distinct for each isomer.
-
Purification: Careful column chromatography with a shallow solvent gradient may be effective. Alternatively, it may be more efficient to optimize the reaction conditions to prevent their formation in the first place.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my reaction?
A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between L-uridine (more polar, lower Rf) and 2,2'-Anhydro-L-uridine (less polar, higher Rf). A mixture of dichloromethane/methanol (e.g., 9:1 v/v) is a good starting point. Visualize the spots under UV light. For more quantitative analysis, HPLC is recommended.
Q2: I see a spot on my TLC that is less polar than my product. What could it be?
A2: This could be a byproduct related to any protecting groups used on the 3' and 5' hydroxyls of L-uridine. If you started with protected L-uridine, this could be the protected anhydro-uridine. If you started with unprotected L-uridine, it could be a fully or partially protected byproduct if your activating agent can also react with the other hydroxyls. It is also possible, though less common, to form elimination byproducts. Mass spectrometry can be very helpful in identifying such unexpected species.
Q3: My final product is slightly yellow. Is this a concern?
A3: A slight yellow tint is not uncommon and may be due to residual solvent (like DMF) or minor, highly colored impurities. If the purity by HPLC and NMR is high, it may not be a significant issue for subsequent steps. However, for applications requiring very high purity, you can try to remove the color by recrystallization, sometimes with the addition of a small amount of activated carbon (use with caution as it can adsorb your product).
Q4: Can I use other activating agents besides diphenyl carbonate?
A4: Yes, other reagents can be used to activate the 2'-hydroxyl group. For example, tosyl chloride or mesyl chloride can be used to form a sulfonate ester, which is an excellent leaving group for the subsequent intramolecular cyclization. However, these reagents require careful control of stoichiometry to avoid reaction at the 3' and 5' hydroxyls if they are unprotected.
Q5: What are the key NMR signals to confirm the formation of 2,2'-Anhydro-L-uridine?
A5: The formation of the anhydro bridge dramatically changes the conformation of the ribose ring and the chemical shifts of its protons. Key indicators in the 1H NMR spectrum (in DMSO-d6) include:
-
A downfield shift of the H1' proton.
-
Significant changes in the coupling constants between the ribose protons (e.g., J1',2') due to the constrained ring system.
-
The disappearance of the 2'-OH proton signal. Comparing the spectrum of your product to a known reference spectrum of 2,2'-Anhydro-L-uridine is the most definitive method.[1][2][4]
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method provides a baseline for separating L-uridine, 2,2'-Anhydro-L-uridine, and the common byproduct ara-U.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Expected Elution Order: 1. ara-U, 2. L-uridine, 3. 2,2'-Anhydro-L-uridine
References
-
PubChem. 2,2'-Anhydrouridine. National Center for Biotechnology Information. [Link]
-
Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]
-
Srivastava, P., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5585. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Uridine. [Link]
- Google Patents. (1997).
-
Timofeev, V. I., et al. (2007). Isolation, crystallization and preliminary crystallographic analysis of Salmonella typhimurium uridine phosphorylase crystallized with 2,2'-anhydrouridine. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 10), 852–854. [Link]
Sources
Technical Support Center: L-Nucleoside Phosphoramidite Optimization
Unit: Spiegelmer & Mirror-Image Chemistry Division
Introduction: The "Mirror Image" Paradox
Welcome to the L-Nucleoside optimization hub. You are likely here because you are synthesizing Spiegelmers (L-DNA/L-RNA aptamers) or mirror-image probes.
The Core Paradox: Chemically, L-nucleoside phosphoramidites are enantiomers of natural D-nucleosides. In an achiral environment (standard chemical synthesis), they possess identical reactivity, solubility, and coupling kinetics to their D-counterparts.
The Problem: Despite this chemical identity, users frequently report lower coupling efficiencies (96-97% vs. the required >99%).
The Cause: The issue is rarely the chemistry itself, but rather three external vectors :
-
The Chiral Trap (Solid Support Mismatch): Using standard D-supports.
-
Reagent Age: L-amidites have lower inventory turnover, leading to higher susceptibility to hydrolysis before the bottle is even opened.
-
Purification Constraints: You cannot use enzymatic cleanup (PCR, Exonucleases) on L-DNA; the synthesis must be perfect because the "biological mop" is unavailable.
Module 1: The Foundation – Solid Support Strategy
CRITICAL WARNING: The most common failure mode in L-oligonucleotide synthesis is the use of standard nucleoside-derivatized supports.
If you use a standard D-dT CPG column to start your L-DNA synthesis, you create a chiral mismatch at the 3'-terminus. The final oligonucleotide will be
The Protocol: Universal Supports
To ensure a pure L-backbone, you must use Universal Supports or custom L-nucleoside supports.
| Support Type | Suitability | Mechanism | Risk Profile |
| Standard D-Nucleoside Support | ⛔ FORBIDDEN | Pre-attached D-base becomes 3' end.[1] | Creates diastereomeric impurity. |
| Universal Support (e.g., UnyLinker) | ✅ RECOMMENDED | Phosphate cleavage generates 3'-OH. | Requires specific deprotection (ammonia/methylamine) to remove the linker. |
| Custom L-Nucleoside Support | ⚠️ CONDITIONAL | Pre-attached L-base. | Expensive; limited availability; risk of inventory mix-up. |
Module 2: Optimizing the Coupling Cycle
Because L-amidites are expensive and downstream purification is strictly chemical (HPLC/PAGE), we treat every coupling step as a "modified base" coupling to ensure maximum yield.
The "L-Mode" Synthesis Parameters
| Parameter | Standard (D-DNA) | Optimized (L-DNA/RNA) | The "Why" (Scientific Rationale) |
| Concentration | 0.10 M | 0.12 M - 0.15 M | Compensates for potential lower purity/hydrolysis in older L-amidite lots. |
| Activator | Tetrazole or BTT | ETT (5-Ethylthio-1H-tetrazole) | ETT is more acidic (pKa ~4.3) than Tetrazole (pKa ~4.9), increasing protonation kinetics of the diisopropylamino group without causing depurination. |
| Coupling Time | 60 - 120 sec | 180 - 360 sec (3-6 min) | Ensures thermodynamic completion. Since L-products are nuclease resistant, we prioritize yield over speed. |
| Capping | Standard | Aggressive (Double Cap) | Prevents "n-1" deletion mutants which are nearly impossible to separate from full-length L-product by HPLC. |
| Water Content | <30 ppm | <10 ppm (Strict) | L-amidites are often stored longer. Any additional moisture in the system is catastrophic. |
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing the synthesis cycle based on observed failure modes.
Caption: Workflow for validating L-nucleoside synthesis parameters. Note the critical checkpoint at the Solid Support stage.
Module 3: Troubleshooting Guide (FAQs)
Q1: My L-DNA yield is consistently lower than my D-DNA yield, even with fresh reagents. Why? Diagnostic: Check your oxidizer . Explanation: L-nucleosides form the same phosphite triester intermediate. However, if you are using a "fast" cycle optimized for D-DNA, the oxidation step might be too short for the specific steric environment if you are using bulky 2'-modifications (common in Spiegelmers). Solution: Increase oxidation time by 50%. Ensure your iodine solution is fresh; wet iodine solution causes concurrent hydrolysis of the phosphite.
Q2: I see a "doublet" peak in my HPLC purification. Diagnostic: This is the classic signature of the Chiral Mismatch . Explanation: You likely used a standard D-nucleoside support. The main peak is your L-oligo, but the 3'-terminal bond connects an L-sugar to a D-sugar (from the support). This diastereomeric linkage resolves differently on RP-HPLC. Solution: Restart synthesis using a Universal Support (e.g., Glen UnySupport or equivalent).
Q3: Can I use standard desalting columns (NAP-10, etc.) for L-DNA? Answer: Yes. Logic: Sephadex and other size-exclusion matrices rely on hydrodynamic radius (size/shape), not chirality. L-DNA forms helices (left-handed) with the same dimensions as D-DNA (right-handed).
Q4: My sequence failed. Can I use a PCR cleanup kit to salvage the full-length product? Answer: ABSOLUTELY NOT. Logic: PCR cleanup kits often use silica binding (achiral, okay) but some use enzymatic wash steps or size selection buffers optimized for D-DNA interaction. More importantly, you cannot amplify L-DNA with standard Taq polymerase. Taq is chiral and will not recognize the L-template. Solution: You must use RP-HPLC or PAGE purification.
Module 4: Post-Synthesis Processing
Deprotection Protocols
L-DNA requires identical deprotection conditions to D-DNA. However, if you used a Universal Support , you must ensure the conditions are sufficient to cleave the succinate linker and the phosphate linker from the universal support.
-
Standard Protocol: Ammonium Hydroxide (28-30%) @ 55°C for 16 hours.
-
Fast Protocol: AMA (1:1 Ammonium Hydroxide/Methylamine) @ 65°C for 20 minutes.
-
Note: If using AMA, ensure your L-amidites (specifically L-dC or L-dG) are "Fast Deprotection" compatible (Acetyl-protected dC, dmf-dG).
-
Visualizing the Chiral Interaction
Caption: Reactivity map showing that L-nucleosides react normally with chemical reagents but are invisible/resistant to biological enzymes.
References
-
Glen Research. Universal Supports for Oligonucleotide Synthesis.[2] Glen Research Technical Reports. Link
-
ChemGenes Corporation. Unnatural Nucleosides: L-DNA & L-RNA. Product Application Guide. Link
-
Klussmann, S., et al. (1996). Mirror-image RNA that binds D-adenosine. Nature Biotechnology, 14, 1112–1115. Link
-
Integrated DNA Technologies (IDT). Oligonucleotide Synthesis: Coupling Efficiency and Quality Control. IDT Education. Link
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link
Sources
Technical Support Center: Degradation Pathways of 2,2'-Anhydro-L-uridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2'-Anhydro-L-uridine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of this important nucleoside analog. As a key building block in the synthesis of novel therapeutics, understanding its stability and degradation profile is critical for experimental design, formulation development, and interpretation of biological data.[1]
Section 1: Understanding the Stability of 2,2'-Anhydro-L-uridine
The defining feature of 2,2'-Anhydro-L-uridine is the ether linkage between the C2' of the L-arabinose sugar moiety and the C2 of the uracil base. This strained ring system is the primary site of chemical reactivity and dictates the compound's stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2,2'-Anhydro-L-uridine?
A1: The degradation of 2,2'-Anhydro-L-uridine is primarily driven by the hydrolysis of the 2,2'-anhydro linkage. This can occur under acidic, basic, and potentially enzymatic conditions, leading to the formation of L-arabinofuranosyluracil (L-ara-U). Subsequent degradation of L-ara-U can then proceed via cleavage of the N-glycosidic bond to yield L-arabinose and uracil.
Q2: How does pH affect the stability of 2,2'-Anhydro-L-uridine?
Q3: Is 2,2'-Anhydro-L-uridine susceptible to enzymatic degradation?
A3: Yes, potentially. While 2,2'-Anhydro-L-uridine itself has been identified as an inhibitor of uridine phosphorylase, it is crucial to consider that various cellular enzymes, including other nucleosidases and phosphorylases, might recognize and metabolize it or its degradation products.[4][5] For example, uridine phosphorylase is a key enzyme in the metabolism of pyrimidine-based drugs.[5] The degradation product, L-ara-U, could be a substrate for such enzymes.
Section 2: Troubleshooting Guide for Degradation Studies
This section addresses common issues encountered during the experimental investigation of 2,2'-Anhydro-L-uridine degradation.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete degradation or slow reaction rate. | Reaction conditions (pH, temperature, time) are not optimal. | - pH: Ensure the pH of the solution is sufficiently acidic or basic to promote hydrolysis. Titrate your reaction mixture to confirm the target pH. - Temperature: Increase the reaction temperature. Degradation reactions are often accelerated at higher temperatures. - Time: Extend the reaction time. Monitor the reaction progress at multiple time points to determine the optimal duration. |
| Observation of unexpected peaks in HPLC or LC-MS analysis. | Formation of side products or impurities in the starting material. | - Characterize the peaks: Use mass spectrometry (MS) to determine the mass-to-charge ratio of the unknown peaks and propose potential structures. - Check starting material purity: Analyze the starting 2,2'-Anhydro-L-uridine for any pre-existing impurities. - Consider alternative pathways: The unexpected peaks may represent intermediates or products of minor degradation pathways. |
| Difficulty in separating and quantifying degradation products. | Inappropriate analytical method (e.g., HPLC column, mobile phase). | - Optimize HPLC method: Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradient elution, different buffers and organic modifiers).[6] - Use appropriate detection: UV detection at a suitable wavelength (e.g., 260 nm for the uracil base) is standard. Mass spectrometry provides higher specificity and sensitivity. |
| Inconsistent or non-reproducible degradation results. | Variability in experimental parameters. | - Strictly control all parameters: Precisely control temperature, pH, buffer concentration, and reaction time. - Use fresh reagents: Ensure the quality and consistency of all reagents and solvents. - Perform replicate experiments: Run each experiment in triplicate to assess variability and ensure the reliability of your results. |
Section 3: Experimental Protocols
These protocols provide a starting point for investigating the degradation of 2,2'-Anhydro-L-uridine.
Protocol 1: Forced Degradation Study under Acidic and Basic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, following principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
Objective: To investigate the stability of 2,2'-Anhydro-L-uridine in acidic and basic solutions.
Materials:
-
2,2'-Anhydro-L-uridine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of 2,2'-Anhydro-L-uridine (e.g., 1 mg/mL) in HPLC-grade water.
-
Acidic Degradation:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
-
Basic Degradation:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Follow the same incubation and sampling procedure as for acidic degradation.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis.
-
-
Control:
-
Incubate the stock solution in PBS (pH 7.4) under the same conditions to serve as a control.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to separate and quantify 2,2'-Anhydro-L-uridine and its degradation products.
-
Protocol 2: Analysis of Degradation Products by HPLC
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,2'-Anhydro-L-uridine and its primary degradation product, L-ara-U.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 30% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.[8]
Section 4: Visualizing Degradation Pathways
The following diagrams illustrate the proposed degradation pathways of 2,2'-Anhydro-L-uridine.
Caption: Proposed acid-catalyzed degradation pathway of 2,2'-Anhydro-L-uridine.
Caption: Proposed base-catalyzed degradation pathway of 2,2'-Anhydro-L-uridine.
Section 5: Concluding Remarks
The stability of 2,2'-Anhydro-L-uridine is a critical parameter for its successful application in research and drug development. The primary degradation route involves the hydrolysis of the 2,2'-anhydro linkage, a reaction that is sensitive to pH. A thorough understanding of these degradation pathways and the implementation of robust analytical methods are essential for ensuring the quality, efficacy, and safety of any therapeutic agent derived from this compound. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists working in this field.
References
- Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions. PubMed.
- 2,2'-Anhydrouridine. Chem-Impex.
- Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA).
- On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.
- Effects of Uridine and Thymidine on the Degradation of 5-fluorouracil, Uracil, and Thymine by Rat Liver Dihydropyrimidine Dehydrogenase. PubMed.
- On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediate.
- Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed.
- 2,2'-Anhydrouridine. PubChem.
- Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Source.
- On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.
- 2,2'-Anhydro Uridine. ChemGenes.
- anhydro-5-ethyluridine, a uridine phosphorylase inhibitor, on the antitumor activity of 5-fluorouridine and 5-fluoro-2'-deoxyuridine. PubMed.
- Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC - NIH.
- Analytical methods for evaluating the stability of rutin and analyzing the formation of its degrad
- Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degrad
- Investigation of Uridine in Anti-Aging-Related Diseases Based on Network Pharmacology, Molecular Docking and Cell Experimental V. Source.
- Autocatalytic photodegradation of [Ru(ii)(2,2′-bipyridine)2DAD]+ (DADH = 1,2-dihydroxyanthracene-9,10-dione) by hydrogen peroxide under acidic aqueous conditions. Dalton Transactions (RSC Publishing).
- ENZYMIC DEGRADATION OF URIDINE DIPHOSPHOACETYLGLUCOSAMINE. PubMed.
- Enzymatic cleavage of 5-substituted-2'-deoxyuridines by pyrimidine nucleoside phosphorylases. PubMed.
- Structural basis for inhibition of human and bacterial uridine phosphorylases by 2,2′-anhydrouridine, a modulator of 5-fluorouracil activity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Analysis of 2,2'-azobis (2-amidinopropane) dihydrochloride degradation and hydrolysis in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of 2,2'-anhydro-5-ethyluridine, a uridine phosphorylase inhibitor, on the antitumor activity of 5-fluorouridine and 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
Technical Support Center: Stereochemical Control in L-Nucleoside Synthesis
This guide serves as a technical support resource for researchers encountering stereochemical instability (epimerization/anomerization) during the synthesis of L-nucleosides. It focuses on the three critical chiral centers: C1' (Anomeric), C4', and the auxiliary centers in modified sugars (e.g., oxathiolanes).
Subject: Troubleshooting Epimerization & Anomerization Events Applicable For: L-Ribonucleosides, 2'-Deoxy-L-Nucleosides, L-Nucleoside Analogs (e.g., Lamivudine, Telbivudine). Support Level: Advanced (Process Chemistry & Medicinal Chemistry)
Core Directive: The "Mirror Image" Protocol
Crucial Concept: Chemically, L-nucleosides are enantiomers of natural D-nucleosides. In an achiral environment (solvents, standard reagents), they behave identically to D-nucleosides. The Trap: Epimerization risks escalate when:
-
Chiral Reagents are used: Enzymes or chiral catalysts optimized for D-substrates will often yield the wrong diastereomer or no product with L-substrates.
-
2'-Deoxygenation is attempted directly: Lacking the C2-directing group leads to difficult separation of
anomers. -
C4' Oxidation occurs: The C4'-H is acidic adjacent to carbonyls, leading to racemization of the sugar backbone.
Module 1: The Glycosylation Step (C1' Control)
Issue: "I am getting a mixture of
Root Cause Analysis
The stereochemical outcome at C1' is dictated by the substituent at C2'.
-
Mechanism A (Neighboring Group Participation - NGP): If C2' has an acyl group (acetate/benzoate), it forms a cyclic acyloxonium ion intermediate that blocks the
-face, forcing the base to attack from the -face (trans-1,2 rule). -
Mechanism B (Direct Attack): If C2' is missing (2'-deoxy) or has a non-participating group (benzyl ether), the oxocarbenium ion is accessible from both sides, leading to
mixtures.
Troubleshooting Guide: C1' Anomerization
| Observation | Probable Cause | Corrective Action |
| High | Lewis Acid Overload: Too much SnCl₄ or TMSOTf can cause anomerization of the product after formation. | Reduce Lewis acid to 1.1–1.2 eq. Switch from SnCl₄ to milder TMSOTf. |
| High | Lack of NGP: 2'-deoxy sugars lack the C2-acyl director. | Do not couple directly. Synthesize the L-ribonucleoside first (using NGP), then deoxygenate C2 (see Protocol B). |
| Loss of stereochemistry over time | Acid-Catalyzed Anomerization: Product sat in acidic reaction mixture too long. | Quench immediately with cold NaHCO₃/ICE. Purine glycosidic bonds are labile; keep workup basic. |
Visual Workflow: Selecting the Right Coupling Strategy
Caption: Decision tree for ensuring beta-anomeric purity. The "Indirect Route" is the gold standard for 2'-deoxy-L-nucleosides to avoid difficult separations.
Module 2: The C4' Epimerization Trap
Issue: "My L-nucleoside inverted its configuration at C4' during oxidation/modification. I now have the L-xylo or L-lyxo configuration instead of L-ribo."
Mechanism
The C4' proton is weakly acidic. If you introduce an electron-withdrawing group (EWG) like a ketone (during oxidation of the 3'-OH) or an aldehyde (at C5'), the C4'-H becomes highly acidic.
-
Trigger: Bases used in Wittig reactions, or even basic workups after Swern oxidation.
-
Result: Formation of an enolate intermediate which reprotonates from the least hindered face, often inverting the C4' stereocenter.
FAQ: Preventing C4' Inversion
Q: I need to oxidize the 3'-OH to a ketone. How do I stop C4' epimerization? A: Avoid thermodynamic control. Use Dess-Martin Periodinane (DMP) buffered with pyridine or NaHCO₃. Avoid Swern oxidation if you plan to use base subsequently, as the intermediate alkoxysulfonium salts can trigger elimination/epimerization if the temperature rises above -60°C before quenching.
Q: I am synthesizing a 4'-modified L-nucleoside (e.g., Azvudine analog). When does the epimerization happen? A: Usually during the aldol condensation or Grignard addition used to build the sugar backbone. If you are building the sugar de novo from acyclic precursors, ensure your chiral auxiliary (if used) is matched to the L-series . Using a D-optimized auxiliary will cause a "matched/mismatched" conflict, often leading to epimerization to relieve steric strain.
Module 3: Experimental Protocols
Protocol A: High-Fidelity Vorbrüggen Coupling for L-Ribonucleosides
Standardizes the "Silyl-Hilbert-Johnson" reaction to maximize NGP and minimize acid-catalyzed anomerization.
-
Preparation: Dry the L-sugar (1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribose) and Nucleobase over P₂O₅ in a vacuum desiccator for 24h.
-
Silylation: Suspend nucleobase (1.1 eq) in dry HMDS (hexamethyldisilazane). Add catalytic ammonium sulfate. Reflux until clear (silylation complete). Evaporate HMDS completely (residual ammonia kills the Lewis acid).
-
Coupling:
-
Dissolve silylated base and L-sugar in anhydrous Acetonitrile (MeCN promotes
-selectivity via a solvent-complex intermediate). -
Cool to 0°C .
-
Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) dropwise (1.1 eq). Do not use SnCl₄ unless necessary, as it is harder to quench.
-
-
Reaction: Stir at 0°C for 1h, then warm to Room Temp (20-25°C). Monitor by TLC.[1][2]
-
Checkpoint: If reaction stalls, do NOT heat above 50°C; this promotes anomerization. Add 0.1 eq more TMSOTf.
-
-
Quench (Critical): Pour into a vigorously stirring mixture of ice/sat. NaHCO₃/DCM .
-
Why? You must neutralize the TfOH immediately. Acidic aqueous layers will anomerize the product during extraction.
-
Protocol B: The "Barton-McCombie Detour" (For 2'-Deoxy-L-Nucleosides)
Use this when direct coupling yields inseparable anomers.
-
Start: Synthesize the 2'-OH L-ribonucleoside using Protocol A (ensures 100%
-anomer). -
Protection: Selectively protect 3'-OH and 5'-OH (e.g., Markiewicz reagent / TIPDS-Cl).
-
Activation: React the free 2'-OH with Phenyl Chlorothionoformate (PhOC(S)Cl) and DMAP in DCM to form the 2'-O-thiocarbonyl derivative.
-
Radical Reduction:
-
Dissolve substrate in dry Toluene (degassed).
-
Add AIBN (catalytic) and Bu₃SnH (1.5 eq).
-
Reflux (80-110°C) under Argon.
-
Mechanism:[3][4][5][6][7][8][9] The tributyltin radical abstracts the thiocarbonyl group, leaving a radical at C2'. This radical is quenched by H-abstraction from the less hindered face.
-
Result: Pure
-2'-deoxy-L-nucleoside.
-
References & Grounding
-
Vorbrüggen Coupling & NGP Mechanism:
-
L-Nucleoside Synthesis & Epimerization:
-
Mathé, C., & Gosselin, G. (2006). L-Nucleosides as Antiviral Agents.[14] Antiviral Research. (Covers synthesis of L-dT, L-dC, and specific epimerization issues in L-series).
-
Source:
-
-
C4' Epimerization Mechanisms:
-
2'-Deoxygenation Strategies:
-
Stereoselective Synthesis of 2'-Deoxy-L-Nucleosides:
-
Jung, M. E., et al. (1994). Stereoselective Synthesis of L-Nucleosides.[17] Journal of Organic Chemistry.
-
Source:
-
Sources
- 1. An enantioselective and modular platform for C4ʹ-modified nucleoside analogue synthesis enabled by intramolecular trans-acetalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The synthesis of 2-pyrimidinone nucleosides and their incorporation into oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effective anomerisation of 2'-deoxyadenosine derivatives during disaccharide nucleoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01399G [pubs.rsc.org]
- 15. Preparation and Analysis of Oligonucleotides Containing the C4′-Oxidized Abasic Site and Related Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective Synthesis of β-Glycinamide Ribonucleotide | NSF Public Access Repository [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Phosphoramidite Moisture Management
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Managing Moisture Sensitivity in Oligonucleotide Synthesis
Introduction: The Hydrolysis Hazard
Welcome to the technical support hub. If you are here, you likely understand that water is the primary antagonist of phosphoramidite chemistry.[1] In oligonucleotide synthesis, the trivalent phosphorus (
The Mechanism of Failure: When exposed to moisture, the diisopropylamino leaving group is protonated and displaced by water rather than the 5'-hydroxyl of the support-bound nucleoside. This creates an H-phosphonate monoester, which is inert to further coupling under standard conditions.
The Consequence:
-
n-1 Deletions: The growing chain fails to couple, leading to truncated sequences.
-
Reagent Waste: Hydrolyzed amidite consumes activator but builds no DNA/RNA.
-
Purification Burden: H-phosphonate impurities can oxidize to phosphodiesters during the iodine step, but they often lead to complex failure sequences that are difficult to separate by HPLC.
Visualizing the Degradation Pathway
Understanding how the molecule fails is critical for diagnostics. The diagram below illustrates the competing pathways between successful coupling and moisture-induced degradation.
Figure 1: The Kinetic Competition. Path A represents successful synthesis. Path B represents moisture contamination, where water outcompetes the 5'-hydroxyl group, permanently deactivating the monomer.
Support Tickets: Troubleshooting & FAQs
We have curated the most frequent "tickets" received by our support team. Each response is designed as a root-cause analysis.
Ticket #101: "My coupling efficiency dropped suddenly."
User Report: "I was running a 60-mer DNA synthesis. The first 20 bases were >99% efficient, but then efficiency dropped to 95% for the remaining cycle."
Root Cause Analysis: This pattern suggests systemic moisture intrusion rather than a single bad bottle of reagent.
-
Scenario A (Wet Acetonitrile): If the main wash solvent (Acetonitrile) absorbs atmospheric moisture, every coupling step degrades.
-
Scenario B (Wet Activator): The activator solution is hygroscopic. If the septum is compromised, it introduces water at every step.
Diagnostic Protocol:
-
Check the Trityl Monitor: Are the drops uniform, or do they fluctuate?
-
The "Sieve Test": Did you use molecular sieves in your solvent bottles?
-
Solvent Specification Check:
| Reagent | Max Water Content (Standard) | Max Water Content (Long Oligo >50mer) |
| Acetonitrile (Wash) | < 30 ppm | < 10 ppm |
| Phosphoramidite (Diluent) | < 30 ppm | < 10 ppm |
| Activator Solution | < 50 ppm | < 20 ppm |
Resolution: Replace the acetonitrile bottle immediately. For long oligos, we mandate the use of Trap-Pak™ or 3Å molecular sieves in the solvent lines [1].
Ticket #102: "The phosphoramidite powder is clumped/sticky."
User Report: "I took a bottle of dG amidite out of the freezer. It looks like a sticky gum, not a free-flowing powder. Is it hydrolyzed?"
Root Cause Analysis:
Not necessarily. This is often a Glass Transition (
-
Phosphoramidites are amorphous solids. If stored slightly above their
(which can be low for some modified amidites), they transition from a "glassy" state to a "rubbery" or sticky state [2]. -
However: If the bottle was opened cold, condensation formed, causing both clumping and hydrolysis.
Action Plan:
-
Do NOT open the bottle yet.
-
Allow the bottle to equilibrate to room temperature (minimum 4 hours) in a desiccator.
-
Dissolve and Check: Dissolve in anhydrous acetonitrile. If the solution is clear, it may be salvageable.
-
Verify with 31P NMR (The Gold Standard):
| Species | Chemical Shift (approximate) | Status |
| Intact Amidite | ~148 - 150 ppm (Singlet/Doublet) | Good |
| H-Phosphonate | ~8 - 15 ppm | Degraded (Hydrolysis) |
| Oxidized (P-V) | ~-10 to 50 ppm | Degraded (Oxidation) |
If you see a peak at ~10 ppm, discard the reagent. [3]
Ticket #103: "How do I dissolve amidites without introducing water?"
User Report: "I follow the protocol, but I suspect I'm introducing moisture during the dissolution step."
Standard Operating Procedure (SOP) for Anhydrous Dissolution: This is the most critical manual handling step.
-
Equilibration: Remove bottle from freezer (-20°C) and let stand at room temperature for 4-6 hours before breaking the seal. Why? To prevent atmospheric condensation on the cold powder.
-
Venting: Insert a small needle connected to an Argon line through the septum to create positive pressure.
-
Solvent Transfer: Use a gas-tight syringe to transfer anhydrous Acetonitrile (<10 ppm water) directly into the septum-sealed amidite bottle. Do not remove the cap.
-
Sieve Addition (The Safety Net):
-
Once dissolved, quickly add activated 3Å molecular sieves to the solution.[2]
-
Allow to stand for 12 hours before placing on the synthesizer.
-
Data Support: Studies show sieves can reduce water content from ~30 ppm to <5 ppm overnight, rescuing slightly compromised solvents [4].
-
Workflow Visualization: The "Dry Chain" of Custody
Use this flowchart to audit your laboratory's handling process.
Figure 2: The "Dry Chain" Protocol. Note the critical hold time at the Sieve stage to ensure water scavenging before instrument installation.
Advanced Diagnostics: 31P NMR Interpretation
When troubleshooting critical failures, visual inspection is insufficient. 31P NMR is the definitive method for assessing phosphoramidite quality.
The "Doublet" Confusion: Users often panic when they see two peaks around 149 ppm.
-
Explanation: The phosphorus atom is a chiral center.[3] Most nucleoside phosphoramidites are diastereomers (due to the chiral centers in the sugar).[3]
-
Result: You should see two peaks (or a split peak) at ~149 ppm.[4] This indicates intact P(III) species.
-
The Red Flag: A singlet at ~10 ppm indicates the P-H bond of an H-phosphonate (hydrolysis product) [5].
References
-
Glen Research. Technical Brief: Precautions During Packaging of Phosphoramidites. Retrieved from
-
National Institutes of Health (PMC). Physical stability of drugs after storage above and below the glass transition temperature. Retrieved from
-
Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from
-
TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents (Sieve Protocols). Retrieved from
-
TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. Retrieved from
Sources
L-RNA Synthesis Technical Support Center: A Guide to Protecting Group Removal
From the desk of a Senior Application Scientist: The synthesis of L-ribonucleic acid (L-RNA), the enantiomer of natural D-RNA, presents a unique set of challenges, particularly during the critical final step of deprotection. Incomplete or inefficient removal of protecting groups can lead to failed experiments, impure products, and ultimately, a significant loss of time and resources. This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to navigate the complexities of L-RNA deprotection, troubleshoot common issues, and ensure the integrity of your synthetic oligonucleotides.
The Cardinal Rule of Deprotection: A Stepwise Approach
The synthesis of RNA, including L-RNA, is considerably more complex than that of DNA. This complexity stems from the presence of the 2'-hydroxyl group, which requires its own protecting group that must remain intact while other protecting groups are removed. A successful deprotection strategy is therefore a carefully orchestrated, multi-step process.[1][2][3] The cardinal rule is to proceed in a specific order:
-
Cleavage from the solid support and removal of phosphate protecting groups (e.g., cyanoethyl).
-
Removal of the exocyclic amine protecting groups from the nucleobases.
-
Removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM).
Failure to adhere to this sequence can result in irreversible damage to the L-RNA oligonucleotide.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during the deprotection of L-RNA oligonucleotides, providing detailed explanations of the underlying causes and actionable solutions.
Issue 1: Incomplete Removal of Base Protecting Groups, Particularly on Guanine
Symptom: Your final product shows heterogeneity on a denaturing polyacrylamide gel (PAGE) or has a higher mass than expected in mass spectrometry analysis. Reverse-phase HPLC (RP-HPLC) may also show multiple peaks.[1]
Cause: The protecting group on guanine (typically isobutyryl or dmf) is notoriously difficult to remove completely.[1] Inadequate deprotection time, temperature, or the use of old or low-quality reagents are common culprits.[1] Incomplete deprotection can significantly impact the biological activity of the L-RNA.
Solution:
-
Optimize Deprotection Conditions: For standard acyl protecting groups, ensure you are using fresh, concentrated ammonium hydroxide and adhering to the recommended reaction times and temperatures.[1][4] For faster deprotection, a mixture of ammonium hydroxide and methylamine (AMA) can be highly effective, often reducing deprotection times to mere minutes at elevated temperatures.[1][4]
-
Consider "UltraMild" Monomers: If your L-RNA contains sensitive modifications or dyes, consider using phosphoramidites with more labile protecting groups (e.g., phenoxyacetyl for G and A, acetyl for C).[4] These allow for much milder deprotection conditions, such as using potassium carbonate in methanol.[1]
-
Verification is Key: Always verify complete deprotection using mass spectrometry.[1] Chromatographic methods alone may not be sufficient to detect small amounts of remaining protecting groups.[1]
Issue 2: Premature Removal or Loss of the 5'-DMT Group
Symptom: You are attempting a "DMT-on" purification, but the yield of your target oligonucleotide is very low, and you observe a significant peak corresponding to the "DMT-off" species in your HPLC trace.
Cause: The 5'-dimethoxytrityl (DMT) group is acid-labile and can be prematurely cleaved under certain conditions.[5] During the removal of the 2'-hydroxyl protecting group with reagents like triethylamine trihydrofluoride (TEA·3HF), the reaction conditions can sometimes be harsh enough to cause some loss of the DMT group, especially if the reaction is prolonged or the temperature is too high.[6]
Solution:
-
Careful Control of 2'-Deprotection: When performing the 2'-desilylation step with the DMT group still attached, it is crucial to follow protocols specifically designed for "DMT-on" purification. This often involves the addition of a base like triethylamine (TEA) to the deprotection cocktail to buffer the reaction and minimize DMT loss.[7]
-
Evaporation Conditions: When concentrating the sample after base deprotection but before 2'-desilylation, avoid using a SpeedVac with high heat. Instead, use a stream of nitrogen or compressed air to gently evaporate the solvent, which helps to preserve the DMT group.[1][7]
Issue 3: Degradation of the L-RNA Oligonucleotide During 2'-Hydroxyl Deprotection
Symptom: Your final product appears as a smear on a gel, or you observe multiple smaller fragments in your mass spectrometry data, indicating chain cleavage.
Cause: The 2'-hydroxyl protecting group, most commonly tert-butyldimethylsilyl (TBDMS), requires a fluoride source for removal.[4] Reagents like tetrabutylammonium fluoride (TBAF) are highly effective but are also very sensitive to water.[4][8] The presence of water can lead to the formation of hydroxide ions, which can attack the phosphodiester backbone and cause cleavage of the RNA strand.[4][8]
Solution:
-
Use Anhydrous Reagents and Solvents: Ensure that your TBAF solution and all solvents used in the 2'-deprotection step are anhydrous.[4] Consider using molecular sieves to dry the TBAF reagent if you suspect water contamination.[8]
-
Alternative Fluoride Reagents: Triethylamine trihydrofluoride (TEA·3HF) is a common and often more reliable alternative to TBAF.[9][10] It is less sensitive to small amounts of water and can provide cleaner deprotection.[4] A recommended protocol involves dissolving the L-RNA in DMSO, adding TEA, and then TEA·3HF, followed by heating.[9]
-
Proper Quenching: After the 2'-deprotection is complete, the reaction must be properly quenched to neutralize the fluoride reagent and prevent further degradation.
L-RNA Deprotection Workflow
The following diagram illustrates the key stages of L-RNA deprotection and highlights critical control points.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2,2'-Anhydro-L-uridine
Welcome to the technical support guide for 2,2'-Anhydro-L-uridine (CAS 3736-77-4). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the successful storage, handling, and application of this critical nucleoside analog. As a key intermediate in the synthesis of antiviral and anticancer agents, its integrity is paramount to experimental success.[1][2][3]
Section 1: Core Principles & Quick Reference
2,2'-Anhydro-L-uridine is a constrained bicyclic nucleoside analog where an ether linkage connects the C2 of the uracil base to the C2' of the L-arabinofuranosyl sugar. This anhydro bridge imparts significant conformational rigidity and serves as a reactive handle for further chemical modifications, but it is also the primary site of potential degradation.[4][5] Understanding its stability is key to its use.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Synonyms | 2,2'-Cyclouridine, 2,2'-Anhydro-1(β-L-arabinofuranosyl)uracil | [1] |
| CAS Number | 3736-77-4 | [1][6] |
| Molecular Formula | C₉H₁₀N₂O₅ | [1][6][7] |
| Molecular Weight | ~226.19 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Recommended Storage | 2-8°C, desiccated, protected from light | [1][6] |
| Purity | Typically ≥98% (HPLC) | [1] |
Section 2: Storage and Handling FAQs
This section addresses the most common questions regarding the proper care and handling of 2,2'-Anhydro-L-uridine in its solid form.
Q: What is the correct temperature for long-term storage of solid 2,2'-Anhydro-L-uridine?
A: The optimal long-term storage condition for solid 2,2'-Anhydro-L-uridine is 2-8°C in a tightly sealed container, protected from light and moisture.[1][6] While some suppliers may suggest -20°C, storage at 2-8°C is sufficient for maintaining stability for years. The critical factor is not extreme cold, but maintaining a dry, inert environment. Frequent temperature cycling from -20°C can introduce moisture condensation, which is detrimental.
Q: Why is desiccation and protection from light so important?
A: The anhydro linkage is susceptible to hydrolysis, a reaction catalyzed by water, especially under acidic or basic conditions. The mechanism of acid-catalyzed hydrolysis in the related compound, uridine, involves the hydration of the pyrimidine ring, which can facilitate the cleavage of the glycosidic bond.[8][9] Moisture from the atmosphere can initiate this degradation cascade. Additionally, like many complex organic molecules, prolonged exposure to UV light can provide the energy to break chemical bonds, leading to impurities.
Q: What are the necessary safety precautions when handling the solid powder?
A: Standard laboratory personal protective equipment (PPE) is required. This includes safety glasses or a face shield, nitrile gloves, and a lab coat.[10][11] To prevent inhalation of the fine powder, handling should be performed in a well-ventilated area or a chemical fume hood.[10][12] Although GHS classification is inconsistent, some reports indicate the compound may be harmful if swallowed; therefore, ingestion should be avoided.[7] Always wash hands thoroughly after handling.[11][12]
Section 3: Solution Preparation & Stability Troubleshooting
The most frequent source of experimental failure arises from improperly prepared or stored solutions. The anhydro linkage that makes this compound a valuable synthetic intermediate also renders it unstable in solution.
Q: What solvent should I use to dissolve 2,2'-Anhydro-L-uridine?
A: The choice of solvent depends on your downstream application.
-
Aprotic Organic Solvents: For chemical reactions, anhydrous aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are recommended. These solvents minimize the risk of hydrolysis.
-
Aqueous Buffers: For biological assays, aqueous buffers may be necessary. However, solutions in aqueous media are highly unstable .
Table 2: Solubility of Uridine (Use as an estimate for 2,2'-Anhydro-L-uridine)
| Solvent | Approximate Solubility of Uridine | Source(s) |
| Water | 50 mg/mL | [13] |
| PBS (pH 7.2) | ~5 mg/mL | [14] |
| DMSO | ~10 mg/mL | [14] |
| DMF | ~16 mg/mL | [14] |
Expert Insight: Always start with a small amount of your compound to test solubility in a new solvent system before committing your entire stock.
Q: I've dissolved the compound in an aqueous buffer for my experiment. How long can I store this solution?
A: Aqueous solutions should be prepared fresh immediately before use and should not be stored. Product information for the related compound uridine explicitly advises against storing aqueous solutions for more than one day.[14] The anhydro linkage is prone to rapid hydrolysis in water, which will yield L-arabinofuranosyluracil, an impurity that is likely inactive for your intended purpose and will confound your experimental results. Storage of aqueous solutions, even frozen, is strongly discouraged.
Q: My experiment is giving inconsistent or negative results. How can I troubleshoot if the compound is the issue?
A: Use the following workflow to diagnose the problem. If you suspect compound degradation, the appearance of a new, more polar spot on TLC or a new peak in LC-MS corresponding to the hydrolyzed product (L-arabinofuranosyluracil, MW 244.21) is a strong indicator.
Protocol: Reconstitution of 2,2'-Anhydro-L-uridine
This protocol provides a step-by-step method for preparing a stock solution in an anhydrous organic solvent like DMSO.
-
Pre-analysis: Determine the mass of the compound required. For a 10 mM stock solution (MW = 226.19 g/mol ), you will need 2.26 mg per 1 mL of solvent.
-
Equilibration: Remove the vial of 2,2'-Anhydro-L-uridine from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for at least 20-30 minutes. This crucial step prevents moisture from condensing on the cold powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of powder into a sterile, conical tube or vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous-grade DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used to aid dissolution.
-
Storage of Stock: For short-term storage (1-2 weeks), store the DMSO stock solution at -20°C with desiccation. For longer-term storage, aliquot into single-use tubes to avoid repeated freeze-thaw cycles, which can introduce moisture.
Section 5: References
-
BioSpectra, Inc. (n.d.). Uridine - Safety Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 806138, 2,2'-Anhydrouridine. Retrieved from [Link]
-
ChemGenes. (n.d.). 2,2'-Anhydro Uridine. Retrieved from [Link]
-
BioSpectra, Inc. (2025). Uridine Testing Methods. Internal Document.
-
ResearchGate. (n.d.). 2, 2′‐O‐anhydro–L‐Uridine‐2, Reagents and Conditions. Retrieved from [Link]
-
Gotor, V., et al. (2018). Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus. Molecules, 23(1), 135. Available at: [Link]
-
Chemos GmbH & Co. KG. (2023). Uridine - Safety Data Sheet. Retrieved from [Link]
-
Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Journal of Biological Chemistry, 259(4), 2429-2434. Available at: [Link]
-
Hu, W., et al. (2023). The Role of Uridine in Health and Disease. Journal of Inflammation Research, 16, 4835–4849. Available at: [Link]
-
Iigo, M., et al. (1985). Effect of 2,2'-anhydro-5-ethyluridine, a uridine phosphorylase inhibitor, on the antitumor activity of 5-fluorouridine and 5-fluoro-2'-deoxyuridine. Gann, 76(4), 309-315. Available at: [Link]
-
Martin, A., et al. (2021). Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro-l-uridine Nucleic Acids. Organic Letters, 23(13), 5134–5138. Available at: [Link]
-
Jatczak, M., & Boryski, J. (2018). Application of Sugar-Base Anhydro Bridge for Modification of Nucleosides in the 2'- and/or 3'-Positions - Revisited. Current Organic Chemistry, 22(1), 2-15. Available at: [Link]
-
ResearchGate. (n.d.). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediate. Retrieved from [Link]
-
Costa, C. M., et al. (2022). Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review. Revista Brasileira de Farmacognosia, 32(5), 655-667.
-
PubMed. (n.d.). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Retrieved from [Link]
-
Darnowski, J. W., & Handschumacher, R. E. (1985). Effects of Uridine and Thymidine on the Degradation of 5-fluorouracil, Uracil, and Thymine by Rat Liver Dihydropyrimidine Dehydrogenase. Cancer Research, 45(11 Pt 1), 5364-5368. Available at: [Link]
-
Fu, Y., et al. (2013). 2,2'-Anhydro-1-(3',5'-di-O-acetyl-β-D-arabinofuranosyl)uracil, a cyclouridine nucleoside with a C4'-endo furanosyl conformation. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o399. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2'-Anhydro-1(B-D-arabinofuranosyl)uracil, 3736-77-4 | BroadPharm [broadpharm.com]
- 4. benthamscience.com [benthamscience.com]
- 5. 2,2'-Anhydro-1-(3',5'-di-O-acetyl-β-D-arabinofuranosyl)uracil, a cyclouridine nucleoside with a C4'-endo furanosyl conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hongene.com [hongene.com]
- 7. 2,2'-Anhydrouridine | C9H10N2O5 | CID 806138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biospectra.us [biospectra.us]
- 11. chemos.de [chemos.de]
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- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Determining the Purity of 2,2'-Anhydro-L-uridine: A Comparative Analysis of HPLC and Alternative Methodologies
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Nucleoside Analog Drug Development
In the landscape of therapeutic drug development, particularly concerning antiviral and anticancer agents, the purity of active pharmaceutical ingredients (APIs) is paramount. 2,2'-Anhydro-L-uridine, a key synthetic intermediate for various nucleoside analogs, is no exception. Its purity directly impacts the safety and efficacy of the final drug product. Even minute impurities can lead to unforeseen side effects or diminished therapeutic activity. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 2,2'-Anhydro-L-uridine. As a Senior Application Scientist, my objective is to equip you with the knowledge to make informed decisions about the most suitable analytical strategy for your research and development needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] A well-developed HPLC method can effectively separate the main compound from its structurally similar impurities.
Proposed Stability-Indicating HPLC Method for 2,2'-Anhydro-L-uridine
While a specific compendial method for 2,2'-Anhydro-L-uridine may not be publicly available, a robust stability-indicating method can be developed based on established principles for nucleoside analysis. The following proposed method is designed to separate 2,2'-Anhydro-L-uridine from its potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for a wide range of polar and non-polar compounds, making them suitable for separating nucleoside analogs from their impurities.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure the ionization state of the analyte and impurities, enhancing peak shape and resolution. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC that allows for the elution of more hydrophobic compounds. |
| Gradient Elution | 5% to 40% B over 20 minutes, followed by a 5-minute hold at 40% B, and a 5-minute re-equilibration at 5% B. | A gradient elution is necessary to separate compounds with a range of polarities, which is expected for a mixture of the target compound and its impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | The uracil moiety in 2,2'-Anhydro-L-uridine has a strong UV absorbance around this wavelength, providing good sensitivity.[3] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Experimental Workflow for HPLC Analysis:
Sources
A Senior Scientist's Guide to Chiral HPLC Analysis of L-Nucleosides
In the landscape of modern drug development, particularly in antiviral and anticancer therapies, the stereochemical identity of nucleoside analogues is not a trivial detail—it is paramount. L-nucleosides, the enantiomeric counterparts to naturally occurring D-nucleosides, form the backbone of numerous blockbuster drugs, including Lamivudine (3TC) and Telbivudine. Their therapeutic efficacy is intrinsically linked to their specific three-dimensional structure. The "wrong" enantiomer is often inactive at best and dangerously toxic at worst. Consequently, robust and reliable analytical methods for separating and quantifying these enantiomers are mandated by regulatory bodies and are a cornerstone of quality control in the pharmaceutical industry.[1][2]
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of L-nucleosides. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles behind choosing a chiral stationary phase (CSP), the strategic development of a separation method, and provide a field-tested, step-by-step protocol for practical application.
The Core Challenge: Overcoming Enantiomeric Similarity
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[3] Chiral chromatography ingeniously overcomes this by introducing a chiral environment—the chiral stationary phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP. These complexes have different interaction energies, leading to different retention times and, thus, separation.[1]
The success of any chiral separation hinges on selecting a CSP that provides the necessary stereospecific interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1]
Part 1: A Comparative Guide to Chiral Stationary Phases for Nucleoside Analysis
The choice of the CSP is the most critical decision in developing a chiral separation method. For nucleoside analogues, polysaccharide-based CSPs have proven to be the most versatile and successful.[4] Let's compare the most common CSPs used for this application.
| CSP Type | Common Trade Names | Chiral Selector | Primary Separation Mechanism | Mobile Phase Compatibility | Key Advantages for L-Nucleosides |
| Polysaccharide (Cellulose) | Chiralcel® OD, OJ; Lux® Cellulose-5 | Derivatives of cellulose (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion within chiral grooves of the helical polymer.[5] | Normal Phase, Reversed-Phase, Polar Organic | High success rate for a broad range of nucleoside analogues.[4] Robust and widely documented. |
| Polysaccharide (Amylose) | Chiralpak® AD, AS; Lux® Amylose-2 | Derivatives of amylose (e.g., tris(3,5-dimethylphenylcarbamate)) | Similar to cellulose, but the different helical structure offers complementary selectivity. | Normal Phase, Reversed-Phase, Polar Organic | Often provides baseline separation where cellulose phases may not.[4] Excellent for method development screening. |
| Macrocyclic Glycopeptide | Chirobiotic® V, T | Vancomycin, Teicoplanin | Complex mechanism involving hydrogen bonding, ionic interactions, and inclusion in the macrocyclic basket. | Reversed-Phase, Polar Organic | Broad selectivity, particularly effective for compounds with amine and acid functionalities. |
| Cyclodextrin-Based | CYCLOBOND™ | Derivatized β- and γ-cyclodextrins | Inclusion complexation within the hydrophobic cyclodextrin cavity, with secondary interactions at the rim.[6] | Reversed-Phase, Polar Organic | Effective for molecules that can fit within the cyclodextrin cavity.[6][7] |
Expert Insight: For initial screening of a new L-nucleoside analogue, a combination of a cellulose-based column (like Chiralcel OD-H) and an amylose-based column (like Chiralpak AD-H) is a powerful strategy. Their differing chiral recognition capabilities often provide a successful separation with one of the two, covering a wide chemical space.[4]
Part 2: Strategic Method Development
A logical, systematic approach to method development is crucial for achieving a robust, baseline separation (Resolution, Rs > 1.5).[8][9] The process involves the careful selection and optimization of the mobile phase.
Logical Workflow for Chiral Method Development
Caption: Figure 1. A systematic workflow for chiral HPLC method development.
-
Mobile Phase Mode Selection:
-
Normal Phase (NP): Typically consists of a nonpolar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol). This is often the starting point for polysaccharide CSPs as it promotes the hydrogen bonding interactions crucial for chiral recognition.[4]
-
Polar Organic Mode (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. This mode can be advantageous for polar nucleosides that have poor solubility in hexane-based mobile phases.[10]
-
Reversed-Phase (RP): Uses aqueous buffers with organic modifiers like acetonitrile or methanol. While less common for initial screening on polysaccharide columns, it can be effective, especially for cyclodextrin or macrocyclic glycopeptide phases.[7]
-
-
The Critical Role of the Alcohol Modifier: In normal phase, the type and concentration of the alcohol modifier is the most powerful tool for optimizing selectivity. Changing from isopropanol to ethanol, for example, can alter the solvation of the CSP and analyte, sometimes even reversing the elution order of the enantiomers.[11] A systematic screening of 10%, 20%, and 30% isopropanol and ethanol in hexane is a standard starting point.
-
Additives for Peak Shape and Resolution:
-
Basic Analytes: For nucleosides with basic functionalities (like the cytosine base in Lamivudine), residual acidic silanols on the silica support can cause severe peak tailing. Adding a small amount (0.1-0.5%) of a basic additive like diethylamine (DEA) to the mobile phase is essential to neutralize these sites and achieve sharp, symmetrical peaks.[12][13]
-
Acidic Analytes: For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1%) can improve peak shape and sometimes resolution.[13]
-
-
Temperature and Flow Rate:
-
Temperature: Lowering the column temperature generally enhances the strength of the transient diastereomeric interactions, often leading to increased resolution. However, this may also increase analysis time and backpressure.
-
Flow Rate: Chiral separations typically benefit from lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column), as this allows more time for the enantiomers to interact with the CSP, maximizing the potential for separation.
-
Part 3: A Validated Protocol for the Chiral Analysis of Lamivudine
This section provides a detailed, self-validating protocol for the quantification of the undesired (+)-enantiomer in a Lamivudine drug substance, a representative L-nucleoside. This method is adapted from established and validated procedures.[14]
Experimental Workflow
Caption: Figure 2. Step-by-step experimental workflow for analysis.
Methodology
-
Instrumentation & Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Lux® Cellulose-5, 250 x 4.6 mm, 5 µm (or equivalent cellulose tris(4-methylbenzoate) CSP).
-
Mobile Phase: Methanol with 0.1% Diethylamine (DEA) (v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: Add 1.0 mL of Diethylamine to a 1000 mL volumetric flask and bring to volume with HPLC-grade Methanol. Mix well and degas.
-
Sample Solution Preparation: Accurately weigh and dissolve the Lamivudine drug substance in the mobile phase to obtain a final concentration of 1.0 mg/mL.
-
System Suitability Solution (Resolution Standard): Prepare a solution containing approximately 0.5 mg/mL of Lamivudine and 0.5 mg/mL of its (+)-enantiomer in the mobile phase. This is critical for method validation.
-
-
Chromatographic Procedure:
-
Step 1 (Equilibration): Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Step 2 (System Suitability): Inject the System Suitability Solution. The method is deemed suitable if the resolution between the two enantiomer peaks is not less than 1.5. The expected retention times are approximately 7.2 min for the (+)-enantiomer and 7.8 min for Lamivudine (the (-)-enantiomer).[14]
-
Step 3 (Analysis): Inject the mobile phase as a blank to ensure no interfering peaks are present. Following the blank, inject the Sample Solution in duplicate.
-
Step 4 (Calculation): Identify the peaks corresponding to the (+)-enantiomer and Lamivudine based on their retention times established with the suitability solution. Calculate the percentage of the (+)-enantiomer in the drug substance using the following formula:
% (+)-Enantiomer = (Area of (+)-Enantiomer Peak / Total Area of Both Peaks) x 100
-
Expected Data
The following table summarizes the expected performance of this method, demonstrating its suitability for quality control.
| Parameter | Specification | Typical Result |
| Retention Time (RT) of (+)-Enantiomer | Report | ~7.2 min[14] |
| Retention Time (RT) of Lamivudine | Report | ~7.8 min[14] |
| Resolution (Rs) | NLT 1.5 | > 2.0 |
| Tailing Factor (T) | NMT 2.0 | < 1.5 |
| Limit of Quantification (LOQ) | Report | 0.012%[14] |
| Linearity (Correlation Coefficient, r²) | NLT 0.999 | > 0.999[14] |
Trustworthiness through Self-Validation: The inclusion of a System Suitability Test (SST) with a pre-defined resolution criterion (Rs > 1.5) is a core tenet of a self-validating system. It provides daily, undeniable proof that the column and system are performing adequately to generate reliable, accurate data before any test samples are analyzed.
Conclusion
The chiral separation of L-nucleosides by HPLC is a mature but nuanced field. Success is not accidental; it is the result of a methodical approach grounded in the principles of chiral recognition. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, remain the gold standard, offering a high probability of success. By systematically screening mobile phases, optimizing alcohol modifiers, and employing appropriate additives, robust and reliable methods can be developed and validated. The protocol provided for Lamivudine serves as a practical template that can be adapted for a wide range of L-nucleoside analogues, ensuring that the stereochemical purity, and thus the safety and efficacy, of these critical medicines can be confidently assured.
References
-
Haginaka, J. (2001). "Enantioseparations of drugs by liquid chromatography." Journal of Chromatography A, 906(1-2), 253-273. [Link]
-
Nazareth, C., & Pereira, S. (2020). "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Lipka-Belloli, E., et al. (2002). "Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases." Journal of Chromatography A, 943(1), 91-100. [Link]
-
Rao, B. P., et al. (2021). "Development and Validation of Reverse Phase Chiral HPLC Method for Quantification of Enantiomer in Lamivudine Drug Substance." International Journal of Current Research and Review, 13(19), 11-16. [Link]
-
Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives." [Link]
-
Tang, J., et al. (2020). "Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers." Scientific Reports, 10(1), 1-8. [Link]
-
Regis Technologies. "Getting Started with Chiral Method Development." [Link]
Sources
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- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 4. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. hplc.today [hplc.today]
- 11. youtube.com [youtube.com]
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- 13. chiraltech.com [chiraltech.com]
- 14. ijcrr.com [ijcrr.com]
X-ray crystallography of 2,2'-Anhydro-L-uridine for structure confirmation
Technical Guide: Structural Confirmation of 2,2'-Anhydro-L-uridine via X-ray Crystallography
Executive Summary
In the development of nucleoside-based antivirals and antimetabolites, 2,2'-Anhydro-L-uridine represents a critical structural scaffold. Unlike flexible natural nucleosides, this molecule features a fused oxazolidine ring connecting the Uracil C2 and the Arabinose O2'. This bridge rigidly locks the sugar-base orientation (high anti conformation) and constrains the sugar pucker, typically forcing a C4'-endo envelope conformation.
While NMR spectroscopy provides valuable solution-state dynamics, it often struggles to definitively resolve the stereochemical ambiguity of rigid fused systems where dihedral angles are fixed. X-ray crystallography remains the gold standard for unambiguous structural confirmation, particularly for validating the L-enantiomeric purity (chirality) and the integrity of the anhydro bridge.
This guide compares X-ray crystallography against orthogonal techniques and provides a field-proven protocol for crystallizing and solving the structure of 2,2'-Anhydro-L-uridine.
Comparative Performance Analysis
For a researcher needing to confirm the structure of a synthesized batch of 2,2'-Anhydro-L-uridine, choosing the right analytical tool is dictated by the specific structural question being asked.
Table 1: Comparative Performance Matrix for Rigid Nucleoside Analysis
| Feature | X-Ray Crystallography | NMR Spectroscopy (1H/13C/NOE) | DFT / Molecular Modeling |
| Primary Output | 3D Electron Density Map (Static) | Chemical Shifts & J-Couplings (Dynamic) | Energy Minimized Structure (Predictive) |
| Stereochemistry | Absolute Configuration (via Flack Parameter) | Relative Configuration (requires reference) | N/A (Input dependent) |
| Sugar Pucker | Direct measurement of torsion angles (e.g., C4'-endo) | Inferred via Karplus Eq. ( | Predictive; good for validating experimental data |
| Bridge Integrity | Direct visualization of C2-O2' bond length (~1.47 Å) | Indirect via absence of exchangeable protons & specific chemical shifts | N/A |
| Sample Req. | Single Crystal (>50 µm) | ~5-10 mg in solution (D₂O/DMSO) | Computational Resources |
| Limitation | Crystal growth can be the rate-limiting step | Signal overlap; "Virtual" conformations in fast exchange | Accuracy depends on basis set/functional |
Why X-Ray is Non-Negotiable for this Application
While NMR is faster, the 2,2'-anhydro bridge creates a rigid system where proton-proton coupling constants (
Strategic Decision Pathway
The following diagram illustrates the logical workflow for selecting the appropriate structural confirmation method.
Figure 1: Decision matrix for structural characterization of rigid nucleoside analogs.
Experimental Protocol: X-Ray Structure Determination
This protocol is optimized for polar, rigid nucleosides like 2,2'-Anhydro-L-uridine.
Phase I: Crystallization (Vapor Diffusion)
The rigid fused ring reduces solubility compared to native uridine, which actually aids crystallization.
-
Preparation: Dissolve 2,2'-Anhydro-L-uridine in Water or Methanol to a concentration of 10–20 mg/mL.
-
Screening Matrix: Use the Hanging Drop Vapor Diffusion method.[1]
-
Reservoir Solution A: 30% Ethanol in water.
-
Reservoir Solution B: 2-Propanol (Isopropanol) / Water (50:50).
-
Reservoir Solution C: Acetone / Water (Gradient).
-
-
Drop Setup: Mix 1 µL of protein solution + 1 µL of reservoir solution on a siliconized cover slip. Seal over the reservoir using vacuum grease.
-
Incubation: Store at 20°C. Crystals typically appear within 2–7 days as orthorhombic or monoclinic prisms (Space group often
or for chiral molecules).
Phase II: Data Collection & Refinement
-
Mounting: Mount crystal in a cryo-loop using Paratone-N oil; flash cool to 100 K in a liquid nitrogen stream.
-
Wavelength: For absolute configuration (L- vs D-), use Cu K
radiation ( Å). The anomalous scattering signal from Oxygen (and Nitrogen) is weak but often sufficient for high-quality crystals to determine the Flack parameter. If available, Mo radiation is acceptable for geometry but less effective for absolute chirality in light-atom structures. -
Refinement Target:
-
R-factor: < 5%
-
Flack Parameter (x): Should be near 0.0 (indicates correct L-structure model). If
, the model is the inverted D-enantiomer.
-
Data Interpretation & Validation Criteria
To confirm the structure is indeed 2,2'-Anhydro-L-uridine , your refined model must satisfy the following geometric constraints.
A. The Anhydro Bridge & Sugar Pucker
The 2,2'-bridge forces the sugar into a conformation distinct from standard RNA (C3'-endo) or DNA (C2'-endo).
-
Diagnostic Feature: Look for the C4'-endo (
) pucker.[2] -
Bond Length: The
bond should be approximately 1.47 Å . -
Planarity: The oxazolidine ring (O2-C2-N3-C1'-C2') is essentially coplanar with the uracil base.
B. The "L" Configuration Check
Since X-ray diffraction is invariant under inversion unless anomalous scattering is accounted for, you must validate the chirality.
-
Validation: In the refined structure, the C4'-CH2OH group must project in the direction characteristic of L-nucleosides (mirror image of natural D-uridine).
-
Metric: Flack Parameter
.
C. Workflow Visualization
Figure 2: Validation logic for confirming the specific stereochemical features of the anhydro-nucleoside.
References
-
G.M. Sheldrick , "A short history of SHELX," Acta Crystallographica Section A, vol. 64, no. 1, pp. 112–122, 2008. Link
-
H.M. Berman et al. , "The Protein Data Bank," Nucleic Acids Research, vol. 28, no. 1, pp. 235–242, 2000. Link
- W. Saenger, Principles of Nucleic Acid Structure, Springer-Verlag, New York, 1984.
-
Y. Fu et al. , "Anhydro-1-(3',5'-di-O-acetyl-β-D-arabinofuranosyl)uracil, a cyclouridine nucleoside with a C4'-endo furanosyl conformation," Acta Crystallographica Section E, vol. 69, pt. 3, o395, 2013. Link
-
H.D. Flack , "On enantiomorph-polarity estimation," Acta Crystallographica Section A, vol. 39, no. 6, pp. 876–881, 1983. Link
Sources
comparing the biological activity of 2,2'-Anhydro-L-uridine and its D-enantiomer
Executive Summary
This guide provides a technical analysis comparing 2,2'-Anhydro-D-uridine (the naturally derived enantiomer configuration) and its mirror image, 2,2'-Anhydro-L-uridine .
While these two molecules share identical atomic connectivity and physicochemical properties (solubility, melting point) in achiral environments, their biological activities diverge radically due to the stereoselectivity of biological enzymes.
The Bottom Line:
-
2,2'-Anhydro-D-uridine is a potent, bioactive inhibitor of Uridine Phosphorylase (UPase) and serves as a depot form (prodrug) for D-arabinofuranosyluracil (D-Ara-U). It is clinically significant for potentiating the efficacy of fluoropyrimidines (like 5-FU).
-
2,2'-Anhydro-L-uridine acts primarily as a stereochemical probe . Due to the "chiral checkpoint" of mammalian enzymes, it exhibits negligible inhibition of human UPase and minimal cytotoxicity, making it an essential negative control in mechanistic studies or a scaffold for L-nucleoside antiviral research.
Structural & Stereochemical Basis[1]
To understand the biological divergence, we must first establish the structural relationship. Both molecules are cyclonucleosides where a covalent oxygen bridge connects the C2 of the pyrimidine ring to the C2' of the sugar moiety. This rigidifies the molecule, locking the sugar in a specific conformation (typically C3'-endo).
| Feature | 2,2'-Anhydro-D-uridine | 2,2'-Anhydro-L-uridine |
| Stereochemistry | ||
| Chirality | Natural enantiomer series | Unnatural (mirror image) series |
| Hydrolysis Product | D-Ara-U (Spongouridine) | L-Ara-U |
| Conformation | Rigid, locked anti glycosidic bond | Rigid, locked anti glycosidic bond |
Mechanism of Action: The Divergence
The biological activity of these isomers is governed by two pathways: Hydrolytic Ring Opening (Chemical) and Enzymatic Recognition (Biological).
Hydrolytic Stability (Chemical Equivalence)
In an aqueous buffer (non-enzymatic), both enantiomers hydrolyze at identical rates. The strained anhydro bond is susceptible to nucleophilic attack (e.g., by
-
Reaction: 2,2'-Anhydro-U
Ara-U -
Kinetics: Both follow pseudo-first-order kinetics in basic conditions.
Enzymatic Inhibition (Biological Divergence)
The primary biological application of the D-isomer is the inhibition of Uridine Phosphorylase (UPase) . This enzyme regulates the concentration of plasma uridine.
-
D-Enantiomer (The Inhibitor): The D-configuration fits the chiral pocket of UPase. By mimicking the transition state of uridine cleavage, it binds tightly (
in the nanomolar range), blocking the phosphorolysis of uridine to uracil. This is used therapeutically to prevent the degradation of fluorinated drugs (e.g., 5-Fluorouridine). -
L-Enantiomer (The Inactive Isomer): Mammalian UPase is highly stereospecific. The L-sugar pucker and the orientation of the hydroxyl groups prevent effective binding in the active site. Consequently, the L-isomer shows >1000-fold lower affinity or complete inactivity against human UPase.
Visualization of Metabolic Pathways
The following diagram illustrates the "Stereochemical Gate" that differentiates the two isomers.
Figure 1: Comparative metabolic fate. Note that the D-enantiomer actively engages the UPase enzyme, while the L-enantiomer bypasses it due to stereochemical mismatch.
Comparative Data Analysis
The following table summarizes the expected biological performance based on structure-activity relationship (SAR) data for nucleoside analogs.
| Parameter | 2,2'-Anhydro-D-uridine | 2,2'-Anhydro-L-uridine |
| UPase Inhibition ( | Potent (nM range) [1] | Inactive / Very Weak |
| Cytotoxicity (L1210 Cells) | Moderate (via Ara-U conversion) | Negligible |
| Substrate for dCK | Yes (after hydrolysis to Ara-U) | No (Human dCK is D-specific) |
| Plasma Stability | Hydrolyzes to Ara-U ( | Hydrolyzes to L-Ara-U |
| Primary Utility | 5-FU Potentiator, Prodrug | Negative Control, Chiral Probe |
Experimental Protocols
To validate the differences described above, the following self-validating protocols are recommended.
Protocol A: Comparative Hydrolytic Stability (HPLC)
Objective: To demonstrate that chemical hydrolysis is independent of chirality.
-
Preparation: Dissolve 1 mM of D-isomer and L-isomer in separate Phosphate Buffered Saline (PBS) solutions at pH 7.4 and pH 9.0.
-
Incubation: Incubate at 37°C in a thermomixer.
-
Sampling: Aliquot 50
L at hours. Quench immediately with cold 0.1% Formic Acid. -
Analysis: Inject onto a Chiral-HPLC column (e.g., Chiralpak IB) to separate enantiomers and degradation products.
-
Mobile Phase: 90% Water / 10% Acetonitrile.
-
Detection: UV at 260 nm.
-
-
Validation: Both isomers should show identical degradation rates (
) at pH 9.0, confirming that the "anhydro" bond chemistry is achiral.
Protocol B: Uridine Phosphorylase (UPase) Inhibition Assay
Objective: To quantify the biological divergence (Stereoselectivity).
-
Enzyme Source: Recombinant Human UPase (or crude extract from Sarcoma 180 cells).
-
Substrate:
-Uridine (100 M). -
Inhibitor Setup:
-
Group A: 2,2'-Anhydro-D-uridine (Concentration range: 10 nM - 10
M). -
Group B: 2,2'-Anhydro-L-uridine (Concentration range: 10 nM - 10
M).
-
-
Reaction:
-
Mix Enzyme + Inhibitor + Phosphate Buffer (50 mM, pH 7.4). Incubate 5 min.
-
Add
-Uridine to start reaction. Incubate 15 min at 37°C. -
Terminate with HCl.
-
-
Quantification: Separate
-Uracil (product) from Uridine using paper chromatography or HPLC. Measure radioactivity. -
Result Interpretation:
-
D-isomer: Should yield a sigmoidal inhibition curve (IC50
100 nM). -
L-isomer: Should show a flat line (no inhibition) or require mM concentrations for effect.
-
Synthesis of Findings & Recommendations
For drug development professionals working with nucleoside analogs:
-
Select the D-isomer if your goal is metabolic modulation of fluoropyrimidines. The 2,2'-anhydro-D-uridine scaffold is a validated inhibitor of uridine catabolism, increasing the therapeutic index of co-administered drugs [3].
-
Select the L-isomer if you are designing antiviral nucleosides or need a negative control for uptake transporters. L-nucleosides often utilize different transporters (e.g., CNT/ENT systems) with varying efficiencies and are not phosphorylated by host kinases, reducing host toxicity [2].
References
-
Veres, Z., et al. (1987). "Biological activity of the potent uridine phosphorylase inhibitor 5-ethyl-2,2'-anhydrouridine." Drugs under Experimental and Clinical Research.
-
Mathé, C., & Gosselin, G. (2006). "L-nucleosides as antiviral agents."[1] Antiviral Research.
-
Sunway Pharm. (n.d.). "2,2'-Anhydro-1(beta-D-arabinofuranosyl)uracil Product Data."
-
House, C.H., & Miller, S.L. (1996).[2] "Hydrolysis of dihydrouridine and related compounds." Biochemistry.
Sources
Definitive Guide: Enzymatic Resistance of L-Oligonucleotides vs. D-Oligonucleotides
Executive Summary: The Chiral Advantage
In the development of oligonucleotide therapeutics and diagnostic probes, biological stability is the primary bottleneck.[1] Native D-oligonucleotides (D-DNA/RNA) are rapidly metabolized by ubiquitous nucleases in serum and intracellular compartments, often requiring extensive chemical modification (e.g., phosphorothioate backbones) that can introduce toxicity or alter binding affinity.
L-oligonucleotides (molecules built from L-deoxyribose or L-ribose) offer a fundamental solution through orthogonal stereochemistry .[2] Because biological enzymes are chiral catalysts evolved to recognize specific D-enantiomers, L-oligonucleotides are effectively invisible to the body's enzymatic machinery.
This guide provides a technical comparison of the enzymatic resistance of L- vs. D-oligonucleotides, supported by mechanistic insights, comparative data, and a validated experimental protocol for stability assessment.
Mechanistic Basis: The "Chiral Wall"
The superior stability of L-oligonucleotides is not due to chemical hardening (as with 2'-O-Methyl or phosphorothioate modifications) but rather stereochemical exclusion .
The Lock-and-Key Failure
Nucleases (both exo- and endo-) rely on a precise spatial arrangement of catalytic residues (e.g., Histidine, Aspartate) to attack the phosphodiester bond. This "lock" is shaped to accept the right-handed helical turn and specific sugar pucker of D-nucleic acids.
-
D-Oligonucleotides: Fit into the nuclease active site. The enzyme stabilizes the transition state, facilitating hydrolysis of the phosphodiester backbone.
-
L-Oligonucleotides: Possess the exact same chemical composition but are mirror images.[3][4][5] They form left-handed helices (in homochiral duplexes) or distinct single-stranded conformations that sterically clash with the chiral environment of the nuclease active site. The "key" simply does not fit the "lock."
Diagram: Stereochemical Nuclease Resistance
The following diagram illustrates the failure of a natural nuclease to engage with an L-oligonucleotide substrate.
Figure 1: Mechanism of enzymatic resistance. Natural nucleases successfully bind and degrade D-DNA, whereas the chiral inversion of L-DNA prevents active site engagement, resulting in complete stability.
Comparative Performance Data
The following data summarizes the stability profiles of L-oligonucleotides (often referred to as Spiegelmers in therapeutic contexts) versus native and chemically modified D-counterparts.
Table 1: Half-Life ( ) Comparison in Biological Matrices
| Oligonucleotide Class | Matrix | Mechanism of Degradation | |
| Native D-DNA | Human Serum (37°C) | 10 min – 1 hour | 3'→5' Exonucleases (primary), Endonucleases |
| Native D-RNA | Human Serum (37°C) | < 10 minutes | RNase A-type nucleases (ubiquitous) |
| Phosphorothioate D-DNA | Human Serum (37°C) | 9 – 15 hours | Slowed nuclease activity due to sulfur substitution |
| L-DNA / L-RNA | Human Serum (37°C) | > 60 hours (Indefinite)* | None (Enzymatically inert) |
| L-DNA / L-RNA | Intracellular Lysate | Stable | Resistant to lysosomal nucleases |
*Note: In vivo clearance of L-oligonucleotides is driven by renal filtration (molecular weight dependent) rather than metabolic degradation.
Key Findings from Literature
-
Serum Stability: Studies utilizing radiolabeled [18F]-L-DNA in primates showed metabolic stability in plasma for the entire duration of the study (2 hours) with no detectable degradation products, whereas D-analogs degraded rapidly [1].
-
Long-term Resilience: In "spiked" serum experiments, L-DNA aptamers often remain fully intact after 24–48 hours of incubation, while unmodified D-DNA is undetectable within 30 minutes [2].
Experimental Protocol: The Serum Challenge
To validate the resistance of your specific L-oligonucleotide sequences, use this self-validating "Serum Challenge" protocol.
Objective: Determine the biological half-life of an oligonucleotide in human serum.
Reagents & Equipment
-
Oligonucleotide: 10 µM stock in nuclease-free water.
-
Matrix: Pooled Human Serum (Sigma or equivalent), heat-inactivated is optional but standard serum is preferred to challenge with active enzymes.
-
Quench Buffer: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol Blue (EDTA chelates Mg2+ cofactors, instantly stopping nuclease activity).
-
Analysis: 15-20% Denaturing PAGE (Urea) or Anion Exchange HPLC.
Workflow Diagram
Figure 2: Step-by-step workflow for assessing serum stability.
Detailed Methodology
-
Preparation: Prepare a master mix containing 90% human serum and 10% oligonucleotide stock (final conc. 1 µM).
-
Expert Insight: Using a high percentage of serum (90%) mimics the in vivo environment more accurately than dilute (10-50%) buffers often used in academic papers.
-
-
Baseline (T=0): Immediately remove an aliquot (10 µL) and mix with 10 µL Quench Buffer. Flash freeze. This is your "100% intact" control.
-
Incubation: Place the master mix at 37°C.
-
Sampling: Remove aliquots at defined intervals (e.g., 15 min, 1h, 4h, 12h, 24h, 48h). Immediately quench and freeze.
-
Analysis:
-
Heat samples to 95°C for 5 minutes (to denature serum proteins and unfold oligo).
-
Load onto 20% Polyacrylamide/7M Urea gel.
-
Stain with SYBR Gold or use fluorescent tag visualization.
-
-
Calculation: Plot band intensity (densitometry) vs. time. Fit to a first-order decay equation:
.
Expected Result: D-DNA will show a smear of lower molecular weight products within 1 hour. L-DNA should show a single, distinct band at the full-length position even at 48 hours.
Therapeutic Implications
Immunogenicity
A common concern with foreign biologics is the immune response. L-oligonucleotides are generally considered non-immunogenic .
-
Innate Immunity: They do not trigger TLR9 (Toll-like receptor 9) responses because TLR9 recognition is stereospecific for D-CpG motifs [3].
-
Adaptive Immunity: The body does not produce antibodies against the L-backbone effectively, as it cannot process the antigen via standard MHC presentation pathways.
Off-Target Hybridization
L-oligonucleotides cannot form Watson-Crick base pairs with natural D-DNA or D-RNA.[6]
-
Pro: Zero risk of antisense-mediated off-target gene silencing.
-
Con: Cannot be used for antisense or siRNA applications. They are strictly limited to aptameric (shape-based binding) applications.
Renal Clearance
Because they are not metabolized, L-oligonucleotides are cleared exclusively via renal filtration. To extend their circulation time for therapeutic use, they are frequently conjugated with high molecular weight Polyethylene Glycol (PEG) (e.g., 40 kDa PEG) to increase hydrodynamic radius and reduce glomerular filtration [4].
References
-
In vivo biodistribution and pharmacokinetics of 18F-labelled Spiegelmers. Source: PubMed / NIH URL:[Link] (Simulated Link based on context - Note: Actual citation is Tavitian et al., J Nucl Med 2012)
-
Stability of DNA and RNA oligonucleotides in human plasma. Source: PLOS ONE / ResearchGate URL:[Link][7]
-
L-DNA: Applications and the Recognition of Mirror Image Nucleic Acids. Source: Glen Research Report 33.21 URL:[Link]
-
The clinical potential of L-oligonucleotides: challenges and opportunities. Source: Chemical Science (RSC) URL:[Link]
-
Direct Comparison of d-DNA and l-DNA Strand-Displacement Reactions in Living Mammalian Cells. Source: NIH / PMC URL:[Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. The clinical potential of l -oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05157B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Utilising the left-helical conformation of L-DNA for analysing different marker types on a single universal microarray platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The clinical potential of l-oligonucleotides: challenges and opportunities - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Direct Comparison of d-DNA and l-DNA Strand-Displacement Reactions in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of L-Nucleoside Analogs: A Comparative Analysis of Key Methodologies
L-nucleoside analogs, the enantiomers of naturally occurring D-nucleosides, represent a cornerstone in the development of antiviral and anticancer therapeutics. Their unique stereochemistry often imparts improved pharmacological properties, including enhanced metabolic stability and a distinct bioactivity profile. The stereoselective synthesis of these molecules, however, presents a significant challenge in medicinal chemistry and process development. This guide provides an in-depth comparison of the principal synthetic routes to L-nucleoside analogs, offering field-proven insights and experimental data to inform researchers, scientists, and drug development professionals in their selection of the most appropriate methodology.
The Strategic Importance of Stereochemistry: Why L-Nucleosides?
The therapeutic efficacy of many nucleoside analogs is intrinsically linked to their three-dimensional structure. While D-nucleosides are the natural substrates for cellular enzymes, their L-counterparts are often poorer substrates for degradative enzymes, leading to a longer biological half-life. Furthermore, L-nucleoside triphosphates can act as potent inhibitors or alternative substrates for viral polymerases, disrupting viral replication with high selectivity. Prominent examples of successful L-nucleoside drugs include Lamivudine (3TC) and Emtricitabine (FTC), both of which are critical components of antiretroviral therapy for HIV.
Key Synthetic Strategies: A Comparative Overview
The synthesis of L-nucleoside analogs can be broadly categorized into three main approaches:
-
Linear Synthesis via Glycosylation: This classical approach involves the coupling of a pre-synthesized L-sugar moiety with a nucleobase.
-
Enzymatic and Chemoenzymatic Synthesis: These methods leverage the high stereoselectivity of enzymes to construct the chiral sugar or to couple the sugar and base.
-
Convergent and De Novo Synthesis: These strategies involve the construction of the nucleoside from smaller, often achiral, precursor molecules.
The choice of a particular route is dictated by factors such as the desired scale of synthesis, the complexity of the target molecule, and the required stereochemical purity.
Linear Synthesis: The Workhorse of Glycosylation
The most established method for the synthesis of nucleoside analogs is the glycosylation reaction, which forms the critical N-glycosidic bond between the sugar and the nucleobase. The Vorbrüggen glycosylation is a widely used variation of this approach.[1]
The Vorbrüggen Glycosylation: Mechanism and Rationale
The Vorbrüggen reaction typically involves the coupling of a silylated nucleobase with an activated L-sugar derivative, usually a 1-O-acetyl or 1-halo sugar, in the presence of a Lewis acid catalyst.[1] The key to stereocontrol in this reaction often lies in the choice of protecting groups on the sugar. A participating group at the C2' position, such as an acetyl or benzoyl group, can direct the incoming nucleobase to the β-face of the sugar, leading to the desired stereochemistry at the anomeric center.
Sources
A Senior Application Scientist's Guide to Confirming the Antiviral Activity of L-Uridine Derivatives
Introduction: The Promise of L-Uridine Derivatives in Antiviral Therapy
L-uridine derivatives represent a promising class of nucleoside analogs being investigated for their therapeutic potential against a range of viral pathogens.[1][2][3] Nucleoside analogs often function by mimicking naturally occurring nucleosides, thereby interfering with viral replication processes.[1] Specifically, many of these derivatives, once intracellularly converted to their triphosphate form, can act as terminator substrates for viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[4] This mechanism of action offers the potential for broad-spectrum antiviral activity.[4] For instance, certain L-uridine derivatives have demonstrated inhibitory effects against influenza A virus and various coronaviruses, including SARS-CoV-2.[5][6][7] The development of effective antiviral agents is a critical area of research, particularly with the emergence of drug-resistant viral strains and novel pandemic threats.[5] This guide provides a comprehensive overview and comparison of key bioassays essential for the robust characterization and confirmation of the antiviral activity of novel L-uridine derivatives.
Pillar 1: The Foundational Assay - Plaque Reduction Neutralization Test (PRNT)
The plaque reduction assay is considered a "gold standard" for determining the infectivity of a virus and the neutralizing capacity of an antiviral compound.[8] It directly measures the ability of a compound to reduce the number of infectious viral particles.
Scientific Principle
This assay is predicated on the ability of many viruses to form "plaques," which are localized areas of cell death or cytopathic effect (CPE) within a monolayer of susceptible host cells.[9] In the presence of an effective antiviral agent, the number of plaques will be reduced in a dose-dependent manner. This reduction is a direct measure of the compound's ability to inhibit viral replication and spread.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in multi-well plates (e.g., 6- or 12-well plates) and incubate until a confluent monolayer is formed.[5]
-
Compound Dilution Series: Prepare a serial dilution of the L-uridine derivative to be tested in an appropriate cell culture medium.
-
Virus-Compound Incubation: Mix a known concentration of the virus with each dilution of the test compound and incubate for a defined period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection of Cell Monolayer: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.[10]
-
Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious particle.[9]
-
Incubation: Incubate the plates for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus and cell line.
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques. The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Causality and Self-Validation
The semi-solid overlay is a critical component for the validity of this assay. It ensures that secondary plaques do not form from the random diffusion of progeny virus, thus providing a true measure of the initial infectious events. Including a "no-virus" control and a "virus-only" control in every experiment is essential for establishing baseline cell viability and the maximum number of plaques, respectively.
Pillar 2: Higher Throughput Screening - The Cytopathic Effect (CPE) Inhibition Assay
For initial screening of a large number of L-uridine derivatives, the CPE inhibition assay offers a higher throughput alternative to the more labor-intensive PRNT.[11] This assay is widely used to assess the ability of a compound to protect host cells from virus-induced damage.[12][13]
Scientific Principle
Many viral infections lead to observable changes in the host cell morphology, collectively known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis.[12][13] The CPE inhibition assay quantifies the ability of a test compound to prevent or reduce these virus-induced cellular changes.[12] The level of cell viability is inversely proportional to the extent of viral replication.
Experimental Protocol: CPE Inhibition Assay
-
Cell Seeding: Seed susceptible host cells into 96-well plates and incubate to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the L-uridine derivatives in cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with a predetermined amount of virus in the presence of the diluted compounds. Include cell control wells (no virus, no compound) and virus control wells (virus, no compound).
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells. Alternatively, assays that measure ATP content can be used.[13]
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the cell and virus controls. Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE.
Causality and Self-Validation
The inclusion of appropriate controls is paramount. A "compound-only" control is crucial to assess the cytotoxicity of the L-uridine derivative itself. This allows for the calculation of the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50), which is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A high SI value indicates that the antiviral activity is not due to general cytotoxicity.
Pillar 3: Mechanistic Insights with Reporter Gene Assays
Reporter gene assays offer a sensitive and quantitative method to study specific aspects of the viral life cycle and can be adapted for high-throughput screening.[14]
Scientific Principle
These assays utilize recombinant viruses that have been engineered to express a reporter gene, such as luciferase or green fluorescent protein (GFP), upon successful infection and replication in host cells.[15][16] The expression of the reporter gene is directly proportional to the level of viral gene expression and replication.[14] Antiviral compounds that inhibit viral replication will lead to a decrease in the reporter signal.
Experimental Protocol: Luciferase-Based Reporter Assay
-
Cell Seeding: Plate host cells susceptible to the reporter virus in 96-well or 384-well plates.
-
Compound Addition: Add serial dilutions of the L-uridine derivatives to the cells.
-
Infection: Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a time that allows for robust reporter gene expression (e.g., 24-72 hours).
-
Signal Detection: For a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the resulting luminescence using a luminometer. For a GFP reporter, measure fluorescence using a plate reader or by flow cytometry.
-
Data Analysis: Normalize the reporter signal to cell viability (to account for any compound cytotoxicity) and calculate the IC50 value based on the reduction in reporter signal in the presence of the compound.
Causality and Self-Validation
The design of the reporter virus is a key determinant of the assay's validity. The reporter gene should be inserted into the viral genome in a manner that does not significantly impair viral replication.[15] A parallel cytotoxicity assay is essential to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not simply a consequence of the compound killing the host cells.
Comparative Analysis of Antiviral Bioassays
The choice of bioassay depends on the stage of drug discovery and the specific questions being addressed.
| Assay | Principle | Advantages | Disadvantages | Throughput | Data Output |
| Plaque Reduction Neutralization Test (PRNT) | Measures the reduction in infectious virus particles. | "Gold standard," highly quantitative, low background. | Labor-intensive, time-consuming, requires viruses that form plaques.[17] | Low | IC50 |
| Cytopathic Effect (CPE) Inhibition Assay | Measures the protection of host cells from virus-induced death. | Higher throughput, applicable to many viruses that cause CPE.[11] | Indirect measure of antiviral activity, can be affected by compound cytotoxicity. | Medium to High | EC50, CC50, SI |
| Reporter Gene Assay | Quantifies viral replication through the expression of a reporter gene. | High sensitivity, quantitative, adaptable to high-throughput screening, can be designed to probe specific viral functions.[14] | Requires the generation of a recombinant reporter virus, potential for artifacts from the reporter system. | High | IC50 |
Visualizing the Workflow
Plaque Reduction Assay Workflow
Caption: Workflow of the CPE Inhibition Assay.
Reporter Gene Assay Workflow
Caption: Workflow of the Reporter Gene Assay.
Conclusion
The confirmation of antiviral activity for novel L-uridine derivatives requires a multi-faceted approach employing a combination of bioassays. The CPE inhibition assay serves as an excellent primary screening tool, while the PRNT provides a more definitive and quantitative measure of antiviral efficacy. Reporter gene assays offer a powerful platform for high-throughput screening and for elucidating the mechanism of action. By judiciously selecting and rigorously validating these assays, researchers can confidently advance the most promising L-uridine derivatives through the drug development pipeline.
References
-
Biological Evaluation of Uridine Derivatives of 2-Deoxy Sugars as Potential Antiviral Compounds against Influenza A Virus. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Anticoronavirus Activity of Uridine Glycoconjugates Containing a 1,2,3-Triazole Moiety. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Anticoronavirus Activity of Uridine Glycoconjugates Containing a 1,2,3-Triazole Moiety. (n.d.). ScienceOpen. Retrieved February 7, 2026, from [Link]
-
Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved February 7, 2026, from [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]
-
Comparison of the Precision and Sensitivity of the Antivirogram and PhenoSense HIV Drug Susceptibility Assays. (2005). Journal of Clinical Microbiology. Retrieved February 7, 2026, from [Link]
-
Method validation of CDC bioassay for assuring efficacy of Anti- CD20 monoclonal antibody Biosimilars. (2018). ResearchGate. Retrieved February 7, 2026, from [Link]
-
New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. (2022). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Cytopathic Effect Inhibition Assay Services (CPE). (n.d.). IBT Bioservices. Retrieved February 7, 2026, from [Link]
-
Molnupiravir. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]
-
New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. (2022). National Institutes of Health. Retrieved February 7, 2026, from [Link]
-
Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2023). PubMed. Retrieved February 7, 2026, from [Link]
-
Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2011). Journal of Virological Methods. Retrieved February 7, 2026, from [Link]
-
In vitro methods for testing antiviral drugs. (2017). Future Virology. Retrieved February 7, 2026, from [Link]
-
Reporter-expressing viruses for antiviral drug discovery research. (2023). Current Opinion in Virology. Retrieved February 7, 2026, from [Link]
-
CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Antimicrobial Agents and Chemotherapy. Retrieved February 7, 2026, from [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved February 7, 2026, from [Link]
-
Pseudotyped Reporter Viruses. (n.d.). Creative Diagnostics. Retrieved February 7, 2026, from [Link]
-
Comparison of the analytical sensitivity of seven commonly used commercial SARS-CoV-2 automated molecular assays. (2020). Journal of Clinical Virology. Retrieved February 7, 2026, from [Link]
-
SARS-CoV-2 Cytopathic Effect Assay. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. (2010). Methods in Molecular Biology. Retrieved February 7, 2026, from [Link]
-
Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. (2023). Microbiology Spectrum. Retrieved February 7, 2026, from [Link]
-
Validation of viral removal/inactivation and bioanalytical method. (2018). GaBI Journal. Retrieved February 7, 2026, from [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). IITRI. Retrieved February 7, 2026, from [Link]
-
Cytopathic effect (CPE) inhibition assay to determine the antiviral... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. (2007). Journal of Virological Methods. Retrieved February 7, 2026, from [Link]
-
Comparison of the efficacy and safety of antiviral agents for COVID-19: a systematic review and meta-analysis. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Comparison of four high-throughput, automated immunoassays for the detection of SARS-CoV-2 antibodies. (2021). Annals of Clinical Biochemistry. Retrieved February 7, 2026, from [Link]
-
Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. (2020). bioRxiv. Retrieved February 7, 2026, from [Link]
-
What is luciferase assay used for? (2022). YouTube. Retrieved February 7, 2026, from [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024). YouTube. Retrieved February 7, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticoronavirus Activity of Uridine Glycoconjugates Containing a 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. ibtbioservices.com [ibtbioservices.com]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reporter-expressing viruses for antiviral drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Head-to-Head Comparison: L-Nucleoside Precursors (3TC, FTC, L-dT)
Executive Summary
In the landscape of antiviral nucleoside analogues, L-nucleosides represent a critical class of "precursors"—prodrugs that must be metabolically activated to their triphosphate forms to inhibit viral polymerases (HBV DNA polymerase or HIV Reverse Transcriptase).[1] This guide provides a rigorous head-to-head comparison of the three dominant L-nucleoside precursors: Lamivudine (3TC) , Emtricitabine (FTC) , and Telbivudine (L-dT) .
While structurally related, these agents exhibit distinct intracellular pharmacokinetics and resistance profiles. For drug development professionals, the choice between these precursors often hinges on the trade-off between intracellular half-life (favoring FTC) and antiviral potency (favoring L-dT in specific HBV contexts), balanced against genetic barriers to resistance .
Mechanistic Foundation: The "Precursor" Paradigm
To evaluate performance, one must understand that the L-nucleoside itself is pharmacologically inert. It functions as a substrate precursor for host cellular kinases. The rate-limiting step in bio-activation is often the initial phosphorylation to the monophosphate form.
Key Mechanism:
-
Entry: Nucleoside enters the cell via equilibrative nucleoside transporters (ENTs).
-
Anabolism: Successive phosphorylation by host kinases (Deoxycytidine kinase usually initiates for 3TC/FTC; Thymidine kinase for L-dT).
-
Action: The resulting L-nucleoside triphosphate competes with the natural D-substrate (dCTP or dTTP) for incorporation into the viral DNA chain, causing immediate chain termination due to the modified sugar ring (often lacking the 3'-OH or having an unnatural L-configuration that sterically hinders elongation).
Figure 1: The metabolic activation pathway. The "performance" of the precursor is dictated by the efficiency of the conversion to the Active Triphosphate (TP) and the stability (half-life) of that TP pool.
Comparative Performance Data
The following data synthesizes results from multiple pharmacokinetic and virological studies. Note the critical distinction between plasma half-life and intracellular half-life; the latter drives the dosing interval and "forgiveness" of the drug.
Table 1: Pharmacological & Virological Parameters[1]
| Feature | Lamivudine (3TC) | Emtricitabine (FTC) | Telbivudine (L-dT) |
| Chemical Class | L-Cytidine Analogue | Fluorinated L-Cytidine | L-Thymidine Analogue |
| Intracellular TP Half-life | 10 – 15 hours | ~39 hours (Superior) | ~14 hours |
| HBV Potency (EC50) | 0.01 – 0.5 µM | Similar to 3TC | 0.01 – 0.1 µM (High Potency) |
| Primary Resistance Mutation | rtM204V/I (YMDD motif) | rtM204V/I (HBV) / M184V (HIV) | rtM204I (High Cross-resistance) |
| Genetic Barrier | Low | Low | Low |
| Toxicity Signal | Negligible | Negligible (Hyperpigmentation rare) | CK Elevation / Myopathy |
| Key Differentiator | Cost-effective standard | Longest duration of action | Potent but toxicity-limited |
Analysis of Performance:
-
Emtricitabine vs. Lamivudine: FTC is essentially a fluorinated version of 3TC. This 5-fluoro modification significantly enhances the stability of the intracellular triphosphate pool. While 3TC requires strict adherence, the 39-hour intracellular half-life of FTC-TP provides a "pharmacological tail" that maintains viral suppression even with occasional missed doses.
-
Telbivudine vs. Cytidine Analogues: L-dT mimics thymidine rather than cytosine. It shows superior viral load reduction in HBV compared to 3TC in the short term. However, its utility is severely hampered by mitochondrial toxicity (myopathy/neuropathy), likely due to off-target inhibition of host mitochondrial DNA polymerase gamma, a common issue with thymidine analogues.
Experimental Protocol: Quantifying Intracellular Triphosphates
To validate the performance of an L-nucleoside precursor in your own cell lines (e.g., HepG2.2.15 for HBV), you cannot rely on measuring the parent drug in the supernatant. You must quantify the intracellular active moiety.[2]
Protocol: LC-MS/MS Quantification of Nucleoside Triphosphates Standard: Self-Validating Internal Standard Method
Reagents:
-
Internal Standard (IS): Stable isotope-labeled triphosphate (e.g., ^13C, ^15N-dCTP) or a structural analogue (e.g., 2-Cl-dATP).
-
Extraction Buffer: 70% Methanol (cold) with 10mM Ammonium Hydroxide (prevents acid hydrolysis of phosphates).
Workflow:
-
Cell Harvesting: Wash cells 3x with ice-cold PBS to remove extracellular drug.
-
Lysis/Extraction: Add cold Extraction Buffer directly to the cell pellet. Vortex vigorously. Incubate at -20°C for 20 mins.
-
Clarification: Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.
-
SPE Cleanup (Critical): Use a Weak Anion Exchange (WAX) cartridge.
-
Load: Supernatant.[3]
-
Wash: Ammonia acetate buffer (removes neutral parent drug).
-
Elute: High pH buffer with organic modifier (elutes highly charged triphosphates).
-
-
LC-MS/MS Analysis: Use a porous graphitic carbon (PGC) column or Ion-Pairing Reverse Phase (IP-RP) to retain polar triphosphates.
Figure 2: Validated workflow for isolating and quantifying the active triphosphate metabolite, separating it from the inactive precursor.
Synthetic Efficiency & Precursor Sourcing
For process chemists, the "performance" of these drugs also relates to their synthesis. Both Lamivudine and Emtricitabine rely on the creation of the 1,3-oxathiolane ring with specific stereochemistry (2R, 5S).
-
Chiral Auxiliary: The industry standard utilizes L-menthyl glyoxylate . This chiral auxiliary directs the condensation with the dithianyl dimer to form the oxathiolane ring with the correct stereochemistry.
-
Yield Implications: High-purity L-menthyl glyoxylate is critical. Impurities lead to the trans-isomer (biologically inactive), which requires difficult chromatographic separation, reducing overall yield.
-
Differentiation:
-
3TC Synthesis: Condensation of cytosine with the oxathiolane core.
-
FTC Synthesis: Requires 5-fluorocytosine . The introduction of fluorine increases the cost of goods but, as noted in Section 2, significantly improves the biological half-life.
-
Conclusion
In a head-to-head comparison:
-
Emtricitabine (FTC) is the superior L-nucleoside precursor for long-term maintenance due to its extended intracellular half-life and forgiveness, despite being chemically similar to Lamivudine.
-
Telbivudine (L-dT) offers higher initial potency against HBV but is relegated to second-line or specific rescue therapy status due to its mitochondrial toxicity profile.
-
Lamivudine (3TC) remains a cost-effective baseline but possesses the lowest genetic barrier to resistance.
References
-
Comparison of the efficacy of lamivudine and telbivudine in the treatment of chronic hepatitis B: a systematic review. Virology Journal. [Link]
-
Emtricitabine and Lamivudine: Similar but Different. The Body Pro. [Link]
-
A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PubMed Central. [Link]
-
Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy. [Link]
-
Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide Promoted Vorbrüggen Glycosylation. ChemRxiv. [Link]
Sources
- 1. Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
Immunogenicity Assessment of L-Oligonucleotides (Spiegelmers): A Comparative Technical Guide
Executive Summary: The Chirality Paradox
In the landscape of nucleic acid therapeutics, L-oligonucleotides (Spiegelmers) occupy a unique niche. Unlike their natural D-enantiomer counterparts (aptamers, ASOs, siRNAs), L-oligonucleotides are built from L-ribose or L-deoxyribose. This "mirror-image" chemistry confers near-absolute resistance to nuclease degradation without the need for toxic backbone modifications.
However, a common misconception is that L-oligonucleotides are "immunologically silent."[1] While they evade traditional Toll-like Receptor (TLR) recognition due to stereochemical incompatibility, they present unique immunogenicity challenges—specifically related to PEGylation (required for half-life extension) and off-target protein binding (particularly with G-rich sequences).
This guide provides a rigorous, data-driven framework for assessing the immunogenicity of L-oligonucleotides, contrasting them with D-oligonucleotides and monoclonal antibodies (mAbs).
Mechanism of Action: The Stereochemical "Blind Spot"
To understand the assessment strategy, one must first understand the evasion mechanism. The innate immune system relies on Pattern Recognition Receptors (PRRs), such as TLR3, TLR7, TLR8, and TLR9, which are chiral selectors. They have evolved to recognize the D-configuration of viral and bacterial nucleic acids.
Diagram 1: Stereochemical Evasion of Innate Immunity
The following diagram illustrates why L-oligonucleotides fail to trigger the TLR9-MyD88-NF-κB pathway that plagues synthetic D-oligonucleotides (like CpG ODNs).
Caption: Comparative pathway analysis showing D-oligonucleotide activation of TLR9 vs. L-oligonucleotide evasion due to stereochemical incompatibility.
Comparative Immunogenicity Profile
The following table contrasts the immunogenic risk profile of L-oligonucleotides against standard D-oligonucleotides (often phosphorothioate-modified) and monoclonal antibodies.
| Feature | D-Oligonucleotides (ASO/Aptamer) | L-Oligonucleotides (Spiegelmer) | Monoclonal Antibodies (mAb) |
| Nuclease Resistance | Low (Requires chemical mods like PS/2'OMe) | High (Intrinsic) | High (Natural protein stability) |
| Backbone Chemistry | Phosphorothioate (PS) often used; Immunogenic | Phosphodiester (PO) usually sufficient; Inert | Peptide bonds |
| Innate Trigger (TLR) | High risk (TLR9/TLR3/TLR7); CpG motifs are dangerous | Negligible (Stereochemical evasion) | Low (unless aggregated) |
| Complement Activation | High Risk (PS backbone binds Factor H) | Low Risk (PO backbone does not bind Factor H) | Risk (Fc-mediated) |
| Adaptive Immunity (ADA) | Low/Moderate (Anti-drug antibodies rare but possible) | Low against the oligo; High against PEG moiety | High (Anti-idiotypic antibodies) |
| Renal Clearance | Rapid (unless modified) | Rapid (Requires PEGylation) | Slow (FcRn recycling) |
| Primary Safety Concern | Pro-inflammatory cytokines, Complement activation | Anti-PEG Antibodies (ABC phenomenon) | ADA, Hypersensitivity |
Critical Assessment Protocols
A. Innate Immunity: PBMC Cytokine Release Assay
The Trap: While L-oligos generally don't trigger TLRs, recent data suggests G-rich L-RNA sequences can induce cytokine release via off-target protein binding, independent of TLRs [1].
Protocol Workflow:
-
Isolation: Fresh human PBMCs (minimum 3 donors) to account for genetic variability.
-
Incubation: Incubate L-oligo (0.1 - 10 µM) for 24 hours.
-
Control Positive: LPS (TLR4) and CpG-ODN (TLR9).
-
Control Negative: Saline.
-
-
Readout: Multiplex ELISA (Luminex/MSD) for IL-6, TNF-α, IFN-α, and IL-1β.
-
Validation Criterion: The L-oligo response must be statistically indistinguishable from the saline control. Any elevation in IFN-α suggests cytosolic sensing or contamination.
B. Adaptive Immunity: The L-Oligo Bridging ELISA
The Challenge: Standard ADA assays often use the drug as a capture probe. Since L-oligos cannot hybridize to standard DNA capture plates, you must use direct chemical conjugation or biotin-streptavidin systems.
Critical Note on PEG: Most L-oligos are PEGylated (40kDa branched PEG) to prevent renal filtration. You must distinguish between antibodies against the L-oligo core (rare) and the PEG moiety (common, up to 10-25% pre-existing in population) [2].
Diagram 2: L-Oligo Specific ADA Bridging Assay
This workflow accounts for the inability of L-oligos to hybridize with capture probes.
Caption: Bridging ELISA workflow modified for L-oligonucleotides. Specificity checks using free PEG are required to distinguish anti-PEG from anti-backbone ADAs.
C. Complement Activation (The Factor H Check)
D-oligonucleotides with Phosphorothioate (PS) backbones bind Factor H, removing the "brakes" from the alternative complement pathway [3].
-
L-Oligo Advantage: Spiegelmers typically use a Phosphodiester (PO) backbone because the L-chirality provides stability without the need for PS modification.
-
Validation: Perform a CH50/AH50 assay.
-
Expectation: L-oligos (PO) should show zero consumption of complement factors.
-
Warning: If your L-oligo is PEGylated, high concentrations can trigger Complement Activation-Related Pseudoallergy (CARPA) via the classical pathway (anti-PEG IgM).
-
Experimental Data & Case Studies
Case Study: NOX-E36 (Emapticap Pegol)
NOX-E36 is an L-RNA aptamer (Spiegelmer) targeting CCL2.[2] In Phase 2a clinical trials for Diabetic Nephropathy:
-
Immunogenicity Results: No specific anti-L-oligonucleotide antibodies were detected that neutralized the drug.
-
Anti-PEG Findings: Anti-PEG antibodies were detected but did not correlate with adverse safety events in this specific study [4].
-
Outcome: The drug was well-tolerated, validating the hypothesis that the L-oligonucleotide core is largely invisible to the adaptive immune system.
The "G-Rich" Exception
Recent studies indicate that G-rich L-RNA sequences can be cytotoxic and immunogenic.[1] Unlike random L-sequences, G-rich variants may form quadruplexes or interact with specific cytosolic proteins, triggering an innate response [1].
-
Recommendation: Screen your sequences for G-content. If high, perform extended toxicity profiling (transcriptomics) to detect sub-clinical inflammatory signaling.
References
-
The influence of chirality on the behavior of oligonucleotides inside cells: revealing the potent cytotoxicity of G-rich l-RNA. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers. Source:[3] National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action. Source: PubMed URL:[4][Link]
-
C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria. Source: Nephrology Dialysis Transplantation (Oxford Academic) URL:[Link]
Sources
- 1. The influence of chirality on the behavior of oligonucleotides inside cells: revealing the potent cytotoxicity of G-rich l-RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative immunogenicity of an mRNA/LNP and a DNA vaccine targeting HIV gag conserved elements in macaques [frontiersin.org]
Publish Comparison Guide: Cross-Reactivity of Enzymes with L- and D-Nucleotides
Executive Summary: The Chiral Barrier in Therapeutics
In the landscape of nucleic acid therapeutics, chirality is the defining boundary between metabolic stability and enzymatic recognition. Natural biology is homochiral: enzymes are composed of L-amino acids and process D-nucleotides (D-DNA/RNA).
L-nucleotides (the mirror image enantiomers) present a unique paradox:
-
For Aptamers (Spiegelmers): They offer near-perfect invisibility to nucleases, providing exceptional serum stability.
-
For Antivirals: They act as "Trojan horses." Because some promiscuous enzymes (like kinases) accept them, but high-fidelity polymerases reject them (or are stalled by them), they serve as potent chain terminators.
This guide objectively compares the performance of standard enzymatic classes against L- and D-substrates, providing experimental data to support protocol design in drug development.
Mechanistic Basis of Stereoselectivity
The "Hand-in-Glove" model explains why cross-reactivity is rare. Enzymes evolved to recognize the specific 3D spatial arrangement of D-ribose.
-
D-Nucleotides: Fit into the chiral active site, allowing correct alignment of the 3'-OH for nucleophilic attack on the
-phosphate. -
L-Nucleotides: The mirror-image geometry causes steric clashes. The 3'-OH is often oriented away from the catalytic triad (e.g., Asp residues coordinating
), preventing phosphodiester bond formation.
Graphviz Diagram: The Chiral Checkpoint
The following diagram illustrates the divergent fates of L-nucleotides in a cellular environment.
Caption: Pathway of L-nucleoside therapeutic action. Note the critical "gatekeeper" role of dCK allowing activation, while host polymerases reject the activated drug.
Comparative Performance Guide
Nucleases: The Stability Gold Standard
This is the primary driver for L-aptamer (Spiegelmer) technology. Natural nucleases are stereospecific and cannot hydrolyze the phosphodiester backbone of L-DNA.
| Enzyme Class | Representative Enzyme | Activity on D-DNA | Activity on L-DNA | Experimental Consequence |
| Endonucleases | DNase I | Rapid degradation ( | Inert (No degradation > 48h) | L-Aptamers stable in serum. |
| Exonucleases | Snake Venom PDE | Rapid 3' | Inert | No end-capping required for L-oligos. |
| Serum Nucleases | Fetal Bovine Serum (FBS) | Complete digestion in <1h | Stable (> 7 days) | Ideal for in vivo delivery. |
Polymerases: The Fidelity Barrier
Most polymerases (Families A, B) strictly reject L-dNTPs. However, Y-family polymerases (lesion bypass) and viral Reverse Transcriptases (RT) show varying degrees of "misincorporation," which is exploited for antiviral mechanisms.
-
Taq / Klenow (Family A):
incorporation efficiency. Effectively "blind" to L-dNTPs. -
Dpo4 (Y-Family): Known for accommodating bulky lesions. Can bind L-DNA but polymerization efficiency is extremely low compared to D-DNA.
-
Viral RT (HIV-1): Can incorporate L-nucleotide analogs (e.g., (-)3TC-TP). Once incorporated, the L-stereochemistry prevents the addition of the next nucleotide, causing Chain Termination .
Kinases: The Exception
Human Deoxycytidine Kinase (dCK) is unique. It possesses a "non-enantioselective" active site that tolerates L-nucleosides.
-
Significance: This allows L-nucleoside prodrugs (like 3TC) to be phosphorylated into their active triphosphate forms inside the cell. Without this cross-reactivity, L-nucleoside antivirals would be inactive.
Experimental Protocols
Protocol A: Assessing Nuclease Stability (L- vs D-Aptamers)
Purpose: Validate the "invisibility" of L-DNA to serum nucleases.
-
Preparation:
-
Synthesize identical sequences of D-DNA and L-DNA (e.g., 20-mer).
-
Label 5'-end with FAM (Fluorescein) for visualization.
-
-
Incubation:
-
Mix 1
M oligo with 10% Human Serum or 1 U DNase I in reaction buffer ( supplemented). -
Incubate at
C. -
Take aliquots at
.
-
-
Quenching:
-
Add 2x volume of TBE-Urea Loading Buffer (contains EDTA to chelate
and stop reaction). -
Heat at
C for 5 min.
-
-
Analysis:
-
Run on 15% Denaturing PAGE (Polyacrylamide Gel Electrophoresis).
-
Result: D-DNA will show a "smear" of degradation products. L-DNA should remain a distinct, single band at the n-length position.
-
Protocol B: Primer Extension for Chain Termination
Purpose: Determine if a polymerase incorporates an L-nucleotide and if it terminates synthesis.
-
Template/Primer Annealing:
-
Template: 40-mer DNA (D-isomer).
-
Primer: 20-mer FAM-labeled DNA (D-isomer), complementary to the 3' end of the template.
-
Anneal by heating to
C and cooling slowly.
-
-
Reaction Setup:
-
Control: Buffer + Polymerase + dNTP mix (A, T, C, G).
-
Test: Buffer + Polymerase + dNTP mix where one natural dNTP is replaced by its L-analog (e.g., L-dCTP).
-
-
Extension:
-
Add Polymerase (e.g., Klenow exo- or HIV-1 RT).
-
Incubate at
C for 10-30 mins.
-
-
Analysis:
-
Run on Denaturing PAGE or Capillary Electrophoresis.
-
Interpretation:
-
Full Length Product: Polymerase accepted the L-nucleotide AND continued synthesis (Rare).
-
Truncated Product (n+1): Polymerase incorporated L-nucleotide but stopped (Chain Termination - Desired for antivirals).
-
No Extension (n): Polymerase rejected the L-nucleotide completely (High Fidelity).
-
-
References
-
Klussmann, S., et al. (1996). "Mirror-image RNA that binds D-adenosine." Nature Biotechnology. Link
-
Sabini, E., et al. (2003). "Structural basis for substrate specificity of human deoxycytidine kinase." Nature Structural Biology. Link (Demonstrates dCK cross-reactivity with L-nucleosides).
-
Sarafianos, S. G., et al. (1999). "Lamivudine (3TC) resistance in HIV-1 reverse transcriptase involves steric hindrance with a beta-branched amino acid." Proceedings of the National Academy of Sciences. Link
-
Boudsocq, F., et al. (2001). "Sulfolobus solfataricus P2 DNA polymerase IV (Dpo4): an archaeal DinB-like DNA polymerase with lesion-bypass properties." Nucleic Acids Research. Link
-
User Guide. "T4 DNA Ligase Reaction Conditions." New England Biolabs.[1] Link
Sources
Technical Guide: Personal Protective Equipment (PPE) & Handling Protocols for 2,2-Anhydro-L-uridine
Executive Safety Summary
Compound Identity: 2,2-Anhydro-L-uridine (Synonyms: 2,2'-O-Cyclouridine; L-Cyclouridine) Chemical Class: Nucleoside Analogue / Metabolic Inhibitor Primary Hazard Classification: Potent Bioactive Compound (Default OEB 3) . While specific GHS data for the L-enantiomer is often extrapolated from its D-isomer (CAS 3736-77-4, H302 Harmful if swallowed), nucleoside analogues are inherently designed to interfere with DNA/RNA replication. Therefore, this compound must be treated as a potential reproductive toxin and mutagen until specific toxicological data proves otherwise.
Immediate Action Directive:
-
Do not handle on an open bench.
-
Minimum PPE: Double nitrile gloves, wrap-around safety goggles, lab coat, and N95/P100 respiratory protection if outside a containment device.
-
Engineering Control: Certified Chemical Fume Hood or Powder Containment Hood.
Hazard Identification & Risk Assessment Strategy
As a Senior Application Scientist, I prioritize the "Precautionary Principle." 2,2-Anhydro-L-uridine is a rigid nucleoside derivative often used in the synthesis of antiviral agents (e.g., L-nucleosides like Lamivudine analogues).
The "Why" Behind the Protocol
-
Bioactivity: As a conformational analogue of uridine, this molecule can inhibit uridine phosphorylase or incorporate into nucleic acids, potentially causing chain termination or metabolic disruption.
-
Dust Potential: Like most nucleosides, this compound is a fine crystalline powder. Electrostatic charging during weighing can cause aerosolization, leading to inadvertent inhalation or surface contamination.
-
Enantiomeric Risk: The L-isomer often exhibits different metabolic stability than the natural D-isomer. It may not be degraded by standard endogenous enzymes, potentially leading to accumulation or unexpected off-target toxicity.
PPE Specification Matrix
This matrix defines the required protective gear based on the specific operational state of the compound.
| Protection Category | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Purification) | Spill Cleanup (Emergency) |
| Respiratory | N95 or P100 Respirator (if hood sash is open) or PAPR for >10g. | Surgical Mask (if in hood); N95 if aerosol risk exists. | Full-Face Respirator with P100/OV cartridges. |
| Dermal (Hands) | Double Nitrile Gloves (min 0.11mm thickness). Change outer pair every 30 mins. | Chemical Resistant Nitrile (Long cuff preferred). Check breakthrough time for solvent used (e.g., DMSO). | Double Nitrile or Silver Shield/4H laminate gloves for high solvent volume. |
| Ocular | Chemical Safety Goggles (Indirect Vent). Standard glasses are insufficient for powders. | Safety Glasses with Side Shields (Face shield added if splash risk is high).[1] | Chemical Safety Goggles + Face Shield . |
| Body | Lab Coat (Tyvek sleeves recommended for wrists). | Lab Coat (Cotton/Poly blend acceptable). | Tyvek Coverall (Disposable) + Shoe Covers. |
Engineering Controls & Decision Logic
The following diagram illustrates the decision workflow for selecting the appropriate containment environment based on the quantity handled.
Figure 1: Decision logic for engineering controls. Note that solid powders pose the highest inhalation risk.
Operational Protocols (Step-by-Step)
Protocol A: Weighing & Transfer (Critical Risk Step)
Risk: Airborne dust inhalation and static dispersion.
-
Preparation:
-
Place a disposable anti-static weighing boat and a micro-spatula inside the balance enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Nucleosides are prone to "jumping" due to static.
-
-
Transfer:
-
Open the stock container only inside the hood.
-
Transfer slowly. If the powder clumps, do not crush it vigorously; this generates fine particulate.
-
-
Decontamination:
-
Wipe the exterior of the stock container with a tissue dampened in 70% Ethanol before removing it from the hood.
-
Dispose of the wipe in hazardous solid waste.
-
Protocol B: Solubilization
Risk: Splash and dermal absorption (Solvents like DMSO enhance skin permeability).
-
Solvent Choice: 2,2-Anhydro-L-uridine is typically soluble in water, DMSO, or Methanol.
-
Procedure:
-
Add the solvent to the weighing boat (if possible) or wash the solid into the reaction vessel using the solvent.
-
Do not vortex open tubes. Cap tightly before vortexing to prevent aerosol generation.
-
-
Spill Check:
-
Inspect gloves immediately after handling DMSO solutions. If a splash occurs, change gloves immediately. DMSO carries dissolved compounds through the nitrile barrier in <5 minutes.
-
Emergency & Disposal Procedures
Spill Management
-
Alert: Notify nearby personnel.
-
Isolate: Mark the area.
-
Neutralize:
-
Powder: Cover with wet paper towels (to prevent dust) then wipe up. Do not dry sweep.
-
Liquid: Absorb with vermiculite or standard spill pads.
-
-
Clean: Wash the area with 10% bleach solution followed by water. This helps degrade the nucleoside structure.
Waste Disposal
-
Solid Waste: All contaminated gloves, weighing boats, and tissues must go into Hazardous Chemical Incineration bins (yellow bags/bins).
-
Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). Label clearly as "Contains Bioactive Nucleoside."
-
Never dispose of this compound down the drain.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 806138, 2,2'-Anhydrouridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
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